Miglustat hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFAUYWVZMWPR-ZSOUGHPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210110-90-0 | |
| Record name | 3,4,5-Piperidinetriol, 1-butyl-2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210110-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Miglustat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a pivotal therapeutic agent in the management of specific lysosomal storage disorders. It functions as a substrate reduction therapy (SRT), offering a distinct mechanistic approach compared to enzyme replacement therapies. This technical guide provides a comprehensive overview of the core mechanism of action of miglustat, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.
Core Mechanism of Action: Inhibition of Glucosylceramide Synthase
The primary mechanism of action of miglustat hydrochloride is the competitive and reversible inhibition of the enzyme glucosylceramide synthase (GCS), encoded by the UGCG gene.[1][2] GCS is a key enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[3] This step involves the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[3]
In lysosomal storage disorders such as Type 1 Gaucher disease and Niemann-Pick disease type C (NP-C), the genetic deficiency of specific lysosomal enzymes leads to the accumulation of their substrates, primarily GSLs.[2][4] By inhibiting GCS, miglustat reduces the rate of GSL biosynthesis, thereby decreasing the amount of substrate that reaches the deficient lysosomal enzymes.[1] This "substrate reduction" helps to alleviate the pathological accumulation of GSLs in various tissues, which is the underlying cause of the clinical manifestations of these diseases.[2][4]
Quantitative Data on Miglustat's Inhibitory Activity and Clinical Efficacy
The inhibitory potency of miglustat and its clinical effects have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Miglustat
| Target Enzyme | IC50 Value | Notes |
| Glucosylceramide Synthase (GCS) | 10-50 µM | The primary therapeutic target.[5] |
| Non-lysosomal β-glucosidase 2 | 81 µM | An off-target effect. |
| Intestinal Disaccharidases (Sucrase, Maltase) | Micromolar range | Responsible for gastrointestinal side effects.[6][7] |
| α-glucosidase I and II | Micromolar range | Off-target effects.[8] |
Table 2: Clinical Efficacy of Miglustat in Type 1 Gaucher Disease
| Clinical Parameter | Patient Population | Duration of Treatment | Mean Change from Baseline | Reference |
| Spleen Volume | Treatment-naïve adults | 12 months | -19% | [9] |
| Treatment-naïve adults | 18 months | -24.3% | [9] | |
| Liver Volume | Treatment-naïve adults | 12 months | -12% | [9] |
| Treatment-naïve adults | 18 months | -15.1% | [9] | |
| Hemoglobin Concentration | Treatment-naïve adults | 6 months | +0.77 g/dL | [9] |
| Platelet Count | Treatment-naïve adults | 12 months | +13.9 x 10⁹/L | [9] |
| Chitotriosidase Activity | Treatment-naïve adults | 12 months | -16.4% | [9] |
| Treatment-naïve adults | 24 months | -25.3% | [9] | |
| Treatment-naïve adults | 6 months | -38.2% | [10] | |
| Patients switched from ERT | 6 months | +33% | [11] |
Table 3: Clinical Efficacy of Miglustat in Niemann-Pick Disease Type C
| Neurological Parameter | Patient Population | Duration of Treatment | Outcome | Reference |
| Composite Disability Score | Pediatric and adult patients | Median of 1.46 years | Mean annual progression rate decreased from +0.11 to -0.01 | [11][12] |
| Pediatric and adult patients | 2 years | 69% of patients were categorized as improved/stable | [4] | |
| Horizontal Saccadic Eye Movement (HSEM) Velocity | Chinese patients (≥ 4 years) | 52 weeks | Mean saccadic peak velocity increased by 12.5% | [13] |
Key Experimental Protocols
1. In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of miglustat on GCS.
-
Objective: To measure the IC50 value of miglustat for GCS.
-
Materials:
-
Microsomal fraction containing GCS (from a suitable cell line or tissue).
-
Radiolabeled UDP-[¹⁴C]glucose.
-
Ceramide substrate (e.g., C6-ceramide).
-
This compound.
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a series of dilutions of miglustat in the reaction buffer.
-
In a microcentrifuge tube, combine the microsomal fraction, ceramide substrate, and a specific concentration of miglustat (or vehicle control).
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding radiolabeled UDP-[¹⁴C]glucose.
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the lipid phase containing the [¹⁴C]glucosylceramide product from the aqueous phase.
-
Quantify the amount of [¹⁴C]glucosylceramide using a scintillation counter.
-
Calculate the percentage of GCS inhibition for each miglustat concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the miglustat concentration and determine the IC50 value using non-linear regression analysis.
-
2. Cellular Substrate (Glycosphingolipid) Reduction Assay
This protocol describes a method to assess the effect of miglustat on GSL levels in a cellular context.
-
Objective: To quantify the reduction of a specific GSL (e.g., GM3) in cultured cells treated with miglustat.
-
Materials:
-
A suitable cell line (e.g., human fibroblasts or a relevant disease model cell line).
-
Cell culture medium and supplements.
-
This compound.
-
Reagents for lipid extraction (e.g., chloroform, methanol).
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Fluorescent labeling agent for GSLs (e.g., anthranilic acid).
-
-
Procedure:
-
Culture the cells to a desired confluency in multi-well plates.
-
Treat the cells with various concentrations of miglustat (or vehicle control) for a specified period (e.g., 72 hours).
-
Harvest the cells and perform lipid extraction using a chloroform/methanol-based method.[14]
-
Isolate the GSL fraction from the total lipid extract.
-
Cleave the glycan head groups from the GSLs using a specific enzyme (e.g., ceramide glycanase).
-
Label the released glycans with a fluorescent tag.[14]
-
Analyze the fluorescently labeled glycans by HPLC.[15]
-
Identify and quantify the peak corresponding to the glycan of the target GSL (e.g., the trisaccharide of GM3).
-
Calculate the percentage reduction of the specific GSL in miglustat-treated cells compared to control cells.
-
Visualizing the Mechanism and Workflow
Signaling Pathway
Experimental Workflow
Logical Framework of Therapeutic Effects
Conclusion
This compound's mechanism as a competitive and reversible inhibitor of glucosylceramide synthase provides a powerful therapeutic strategy for managing Type 1 Gaucher disease and Niemann-Pick disease type C. By reducing the biosynthesis of glycosphingolipids, it effectively alleviates the substrate burden on deficient lysosomal enzymes, leading to measurable clinical improvements. This guide has provided a detailed technical overview of its mechanism, supported by quantitative data and standardized protocols, to aid researchers and drug development professionals in their understanding and application of this important therapeutic agent.
References
- 1. Treatment outcomes following continuous miglustat therapy in patients with Niemann-Pick disease Type C: a final report of the NPC Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 3. Miglustat in Niemann-Pick disease type C patients: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable or improved neurological manifestations during miglustat therapy in patients from the international disease registry for Niemann-Pick disease type C: an observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Miglustat in patients with Niemann-Pick disease Type C (NP-C): a multicenter observational retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of glycosphingolipids from cell lines [protocols.io]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
What is the chemical structure of Miglustat hydrochloride?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for Miglustat hydrochloride.
Chemical Structure and Properties
This compound is an N-alkylated imino sugar, a synthetic analog of D-glucose.[1][2][3] Its chemical structure is defined by a piperidine (B6355638) ring with multiple hydroxyl groups and a butyl chain attached to the nitrogen atom.
Chemical Identifiers
-
IUPAC Name: (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride[4]
-
Synonyms: N-Butyldeoxynojirimycin hydrochloride, NB-DNJ hydrochloride, OGT 918 hydrochloride[5][6]
-
Molecular Formula: C10H21NO4.HCl[6]
-
Molecular Weight: 255.74 g/mol
-
SMILES: CCCCN1C--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1CO.Cl[4]
-
InChI Key: QPAFAUYWVZMWPR-ZSOUGHPYSA-N[4]
A 2D representation of the chemical structure is provided below:
**2. Mechanism of Action
This compound is a reversible and competitive inhibitor of glucosylceramide synthase.[5] This enzyme is critical for the first step in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, this compound reduces the production of glucosylceramide and other downstream glycosphingolipids. This mode of action is known as substrate reduction therapy and is particularly relevant in lysosomal storage disorders where the breakdown of these lipids is impaired.
Additionally, this compound has been shown to inhibit α-glucosidase I and II.[7] This activity contributes to its ability to rescue trafficking-deficient proteins, such as the F508del-CFTR mutant in cystic fibrosis, by modifying protein glycosylation in the endoplasmic reticulum.[7]
The primary signaling pathway affected by this compound is the glycosphingolipid biosynthesis pathway. A simplified diagram of this pathway and the point of inhibition is presented below.
Caption: Inhibition of Glucosylceramide Synthase by this compound.
**3. Quantitative Data
The inhibitory activity of Miglustat has been quantified in various studies. The following table summarizes key inhibitory concentrations.
| Enzyme Target | IC50 Value | Cell/System Type |
| Glucosylceramide Synthase | 32 µM | Rat recombinant enzyme |
| β-glucosidase 2 | 81 µM | Rat recombinant enzyme |
Data sourced from Cayman Chemical product information.
Experimental Protocols
Determination of IC50 for Glucosylceramide Synthase
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for glucosylceramide synthase, based on common biochemical assay principles.
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of recombinant glucosylceramide synthase.
Materials:
-
Recombinant glucosylceramide synthase
-
Ceramide (substrate)
-
UDP-glucose (radiolabeled or fluorescently tagged)
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
96-well microplate
-
Scintillation counter or fluorescence plate reader
-
Reaction termination solution (e.g., chloroform/methanol mixture)
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer to cover a wide range of concentrations.
-
Prepare a reaction mixture containing the assay buffer, ceramide, and radiolabeled UDP-glucose.
-
-
Enzyme Inhibition Assay:
-
To each well of the microplate, add a fixed amount of the recombinant glucosylceramide synthase.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the reaction mixture containing the substrates to each well.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature, allowing the enzymatic reaction to proceed.
-
-
Termination of Reaction:
-
Stop the reaction by adding the termination solution.
-
-
Quantification:
-
Separate the product (radiolabeled or fluorescent glucosylceramide) from the unreacted substrate using a suitable method (e.g., liquid-liquid extraction or chromatography).
-
Quantify the amount of product formed using a scintillation counter or fluorescence plate reader.
-
-
Data Analysis:
-
Plot the enzyme activity (product formation) against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Below is a graphical representation of the experimental workflow.
Caption: Workflow for Determining the IC50 of this compound.
References
- 1. Miglustat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Miglustat - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bio-techne.com [bio-techne.com]
An In-depth Technical Guide to the Discovery and Synthesis of N-butyldeoxynojirimycin Hydrochloride
Abstract
N-butyldeoxynojirimycin (NB-DNJ), known clinically as Miglustat (B1677133), is an iminosugar that functions as a potent inhibitor of glucosylceramide synthase. Initially investigated for its antiviral properties, its mechanism of action led to its development as a cornerstone of substrate reduction therapy (SRT) for lysosomal storage disorders, most notably Gaucher disease type 1. This document provides a comprehensive technical overview of the discovery, mechanism of action, and detailed synthetic routes for N-butyldeoxynojirimycin and its hydrochloride salt, intended for professionals in the fields of chemical synthesis and drug development.
Discovery and Development
The journey of N-butyldeoxynojirimycin (NB-DNJ) began with research into the antiviral properties of iminosugars. The parent compound, 1-deoxynojirimycin (B1663644) (DNJ), is a naturally occurring glucose analogue that inhibits α-glucosidases located in the endoplasmic reticulum.[1][2] These enzymes are critical for the correct folding of viral envelope glycoproteins, such as HIV gp120.[3] Early studies in the 1990s explored NB-DNJ, an N-alkylated derivative of DNJ, as a potential anti-HIV agent.[4][5]
However, a pivotal discovery shifted its therapeutic trajectory. Researchers found that while DNJ itself was not a strong inhibitor, its N-butyl and N-hexyl derivatives were potent inhibitors of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase).[6][7] This enzyme catalyzes the first committed step in the biosynthesis of all glucosylceramide-based glycosphingolipids.[1][8] This finding established a new therapeutic principle: Substrate Reduction Therapy (SRT). The rationale is that by partially inhibiting the synthesis of glycosphingolipids, the rate of their accumulation in lysosomes can be slowed to a level that the deficient lysosomal enzyme (e.g., β-glucocerebrosidase in Gaucher disease) can manage.[8][9] This approach offered the first oral treatment for Gaucher disease, leading to the approval of Miglustat (Zavesca®) for patients for whom enzyme replacement therapy is not suitable.[5][8]
Mechanism of Action: Inhibition of Glycosphingolipid Biosynthesis
N-butyldeoxynojirimycin functions as a competitive and reversible inhibitor of glucosylceramide synthase.[5] This enzyme transfers a glucose moiety from UDP-glucose to ceramide, forming glucosylceramide, which is the foundational precursor for the synthesis of hundreds of more complex glycosphingolipids, including globosides and gangliosides.
In lysosomal storage disorders like Gaucher or Niemann-Pick type C disease, a genetic defect in a specific lysosomal hydrolase leads to the pathological accumulation of these lipids. By inhibiting the initial synthase, NB-DNJ reduces the overall flux through this biosynthetic pathway, thereby decreasing the amount of substrate that reaches the compromised lysosome. In addition to its primary role in SRT, NB-DNJ has also been shown to act as a pharmacological chaperone for certain mutated forms of the acid β-glucosidase enzyme, aiding in their proper folding and transport.[9]
Chemical Synthesis of N-butyldeoxynojirimycin Hydrochloride
The synthesis of NB-DNJ typically starts from D-glucose or a protected derivative. Two prominent industrial routes include the reductive amination of a protected 1-deoxynojirimycin intermediate and the double reductive amination of a 1,5-dicarbonyl sugar derivative. The final free base is then converted to the hydrochloride salt for stability and formulation.
Synthesis Route 1: Reductive Amination of Protected 1-Deoxynojirimycin
This highly efficient route is common in industrial-scale production and starts from the advanced intermediate 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin, which can be prepared from D-glucose. The final two steps achieve a high overall yield.
Experimental Protocols
This protocol is adapted from a patented industrial process.
-
Reaction Setup: To a solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (45 g, 0.08 mol) in methanol (B129727) (1575 mL), add n-butyraldehyde (21.6 g, 0.24 mol) and sodium cyanoborohydride (25.2 g, 0.4 mol).
-
Reaction: Maintain the reaction under stirring at a temperature of 25°C to 30°C until completion is confirmed by a suitable method (e.g., TLC or HPLC).
-
Quenching: Quench the reaction by adding 765 mL of 10% HCl in methanol, while maintaining the temperature between 25°C to 30°C.
-
Isolation: Cool the reaction mixture to 0°C to 5°C. Collect the resulting solid precipitate by filtration.
-
Purification: Wash the collected solid with diisopropylether and dry under vacuum to furnish the title compound.
-
Hydrogenolysis: Mix a solution of N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (100 g, 0.16 mol) in methanol (1000 mL) with 10% HCl solution in methanol (100 mL) and 10% Pd/C (50% wet, 10 g).
-
Reaction: Stir the mixture under a hydrogen atmosphere at 25°C to 30°C until the reaction is complete.
-
Workup: Filter the reaction mass to remove the catalyst. Remove the solvent from the filtrate by rotary evaporation to yield crude Miglustat hydrochloride.
-
Free Base Conversion: Dissolve the crude this compound (42 g, 0.16 mol) in methanol (420 mL) and add DBU (1,8-diazabicycloundec-7-ene) (34.1 mL).
-
Crystallization: Stir the reaction for approximately 2 hours. Concentrate the solution by removing methanol. Add dichloromethane (B109758) (900 mL) to the residue.
-
Isolation: Filter the resulting solid and dry to obtain crystalline Miglustat (free base).
-
Dissolution: Dissolve the purified N-butyldeoxynojirimycin free base (1.0 equivalent) in a minimal amount of a suitable solvent, such as methanol or ethanol.
-
Acidification: While stirring, add a solution of 1.0 M hydrochloric acid in a miscible solvent (e.g., diethyl ether or methanol) dropwise (1.0 equivalent).
-
Precipitation: The hydrochloride salt will typically precipitate from the solution. The precipitation can be enhanced by cooling the mixture or by adding a non-polar anti-solvent like diethyl ether.
-
Isolation: Collect the white solid precipitate by filtration, wash with a small amount of the anti-solvent (e.g., diethyl ether), and dry under vacuum.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of N-butyldeoxynojirimycin.
Table 1: Synthesis Yields and Product Purity
| Synthesis Step/Parameter | Starting Material | Method | Yield | Purity (Method) | Reference |
| Reductive Amination | Protected 1-DNJ HCl | n-Butyraldehyde, NaBH₃CN | 94% | >99.0% (HPLC) | |
| Debenzylation & Isolation | Protected NB-DNJ HCl | H₂, Pd/C; DBU, Crystallization | 75% | >99.5% (HPLC) | [8] |
| Overall Yield (Final 2 Steps) | Protected 1-DNJ HCl | As above | 71% | >99.5% (HPLC) | [8] |
| N-Alkylation | Protected 1-DNJ | Butyl methanesulfonate | 92% | Not specified | [An Improved Synthetic Method for N-Butyl-1-Deoxynojirimycin, Hilaris Publisher] |
| Deprotection | Protected NB-DNJ | Not specified | 83% | Not specified | [An Improved Synthetic Method for N-Butyl-1-Deoxynojirimycin, Hilaris Publisher] |
Table 2: Biological Activity (Inhibition Data)
| Target Enzyme/Virus | Species/System | IC₅₀ Value | Reference |
| UDP-glucose ceramide glucosyltransferase | Rat (recombinant) | 32 µM | |
| β-glucosidase 2 | Rat (recombinant) | 81 µM | |
| HIV-1 | Human PBMCs | 282 µM | |
| HIV-2 | Human PBMCs | 211 µM | |
| α-glucosidase I | In vitro assay | 17 nM (for a potent analogue) | [Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors, PubMed] |
Conclusion
N-butyldeoxynojirimycin (Miglustat) represents a significant success in the application of chemical synthesis to address rare genetic diseases. Its discovery as a potent inhibitor of glucosylceramide synthase has provided a vital oral therapeutic option for patients with Gaucher disease and other related disorders. The synthetic routes, particularly those optimized for industrial scale, demonstrate efficient chemical transformations that deliver a high-purity active pharmaceutical ingredient. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers engaged in the synthesis of iminosugars and the development of novel therapeutics based on substrate reduction.
References
- 1. datapdf.com [datapdf.com]
- 2. Three-step synthesis of l-ido-1-deoxynojirimycin derivatives by reductive amination in water, “borrowing hydrogen” under neat conditions and deprotection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-butyl-1-deoxynojirimycin | Semantic Scholar [semanticscholar.org]
- 5. soc.chim.it [soc.chim.it]
- 6. US20160168092A1 - Process For The Preparation Of High Purity Miglustat - Google Patents [patents.google.com]
- 7. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. EP3404019B1 - Process for the preparation of high purity miglustat - Google Patents [patents.google.com]
The Pharmacological Profile of Miglustat Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat (B1677133) hydrochloride, an N-alkylated iminosugar analogue of D-glucose, is a potent, competitive, and reversible inhibitor of the enzyme glucosylceramide synthase.[1][2] This enzyme catalyzes the initial step in the biosynthesis of most glycosphingolipids.[1][2] By reducing the rate of glycosphingolipid synthesis, miglustat acts as a substrate reduction therapy for certain lysosomal storage disorders. Initially developed as an anti-HIV agent, its clinical utility was ultimately established in the management of Type 1 Gaucher disease and Niemann-Pick disease Type C.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of miglustat hydrochloride, including its mechanism of action, enzyme inhibition kinetics, pharmacokinetics, clinical efficacy, and safety profile. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and drug development efforts.
Mechanism of Action
Miglustat's primary pharmacological effect is the inhibition of glucosylceramide synthase (UDP-glucose:ceramide glucosyltransferase), the enzyme responsible for the formation of glucosylceramide from ceramide and UDP-glucose.[2] This is the first committed step in the synthesis of a large family of glycosphingolipids (GSLs).[2] In lysosomal storage disorders like Gaucher disease and Niemann-Pick disease type C, the genetic deficiency of specific catabolic enzymes leads to the accumulation of their GSL substrates within lysosomes, causing cellular dysfunction and multi-systemic pathology.[2]
Miglustat therapy aims to restore the balance between the synthesis and degradation of GSLs. By partially inhibiting the initial synthetic step, the influx of GSLs into the catabolic pathway is reduced, thereby lessening the substrate burden on the deficient lysosomal enzymes.[2] This approach is known as Substrate Reduction Therapy (SRT) .
In addition to its primary target, miglustat also inhibits non-lysosomal glucosylceramidase and has been shown to inhibit α-glucosidases I and II, which are involved in the processing of N-linked glycoproteins in the endoplasmic reticulum.[1][5]
Signaling Pathways
The primary signaling consequence of miglustat action is the downstream reduction of complex glycosphingolipids. This can indirectly affect various cellular processes where GSLs act as signaling molecules or modulators of membrane protein function.
A notable secondary signaling pathway influenced by miglustat is the Transforming Growth Factor-β (TGF-β)/Smad pathway . In hepatic stellate cells, miglustat has been shown to suppress this pathway, which is implicated in liver fibrosis.[6] By inhibiting glucosylceramide synthase, miglustat may reduce the production of ceramide, a lipid that can activate the TGF-β/Smad pathway, thereby mitigating fibrotic processes.[6]
There is also evidence to suggest that miglustat may modulate intracellular calcium homeostasis , potentially by reducing the accumulation of sphingosine, which can inhibit lysosomal calcium uptake.[7]
Below is a diagram illustrating the primary mechanism of action of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Miglustat - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Miglustat improves purkinje cell survival and alters microglial phenotype in feline Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Glycosylases | Tocris Bioscience [tocris.com]
- 6. Miglustat, a glucosylceramide synthase inhibitor, mitigates liver fibrosis through TGF-β/Smad pathway suppression in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro and In Vivo Effects of Miglustat Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a potent reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the synthesis of most glycosphingolipids.[1][2] This mechanism of action, known as substrate reduction therapy (SRT), has positioned Miglustat as a key therapeutic agent in the management of certain lysosomal storage disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Miglustat hydrochloride, with a focus on its pharmacological actions, experimental data, and the methodologies employed in its evaluation.
Mechanism of Action
Miglustat's primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase.[3] By blocking this enzyme, Miglustat reduces the rate of glycosphingolipid biosynthesis.[3] This reduction in substrate levels allows the residual activity of deficient lysosomal enzymes, such as glucocerebrosidase in Gaucher disease, to be more effective in clearing the accumulated substrate.[1] In addition to its primary target, Miglustat has also been shown to inhibit other enzymes, including α-glucosidases I and II.[2]
Signaling Pathways and Cellular Effects
The inhibition of glucosylceramide synthase by Miglustat initiates a cascade of downstream cellular effects. The primary consequence is the reduction of glucosylceramide, which in turn leads to decreased levels of more complex glycosphingolipids. This has significant implications for cellular processes where glycosphingolipids play a crucial role, including signal transduction and cell recognition.[2] Furthermore, studies suggest that Miglustat may indirectly modulate intracellular calcium homeostasis, a pathway implicated in the pathogenesis of Niemann-Pick type C (NP-C) disease.[4]
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize key quantitative data regarding the in vitro and in vivo effects of this compound.
| Parameter | Value | Enzyme/System | Reference |
| IC50 | 5-50 µM | Glucosylceramide Synthase (GCS) | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Study Population | Dosage | Key Efficacy Endpoints | Reference |
| Gaucher Disease Type 1 (Adults) | 100 mg three times daily | Improved liver and spleen volume, hemoglobin concentration, and platelet count. | [3][5] |
| Niemann-Pick Type C (Adults & Children ≥12 years) | 200 mg three times daily | Improved or stabilized horizontal saccadic eye movement (HSEM) velocity, swallowing capacity, and ambulatory index. | [6][7] |
| Gaucher Disease Type 3 (Adults & Children) | 200 mg three times daily (≥12 years) or body surface area-adjusted | No significant benefit on neurological manifestations, but potential positive effects on systemic disease (pulmonary function and chitotriosidase activity). | [8][9] |
Table 2: Summary of Clinical Trial Data for this compound
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
A common method for assessing GCS inhibition involves a cell-based assay.[10][11]
Caption: Workflow for in vitro GCS inhibition assay.
Detailed Methodology:
-
Cell Culture: Human promyelocytic leukemia (HL-60) cells are a suitable model as they actively synthesize glycosphingolipids. Cells are cultured in appropriate media and conditions until they reach a logarithmic growth phase.
-
Treatment: Cells are seeded into culture plates and treated with a range of this compound concentrations. A vehicle control (e.g., sterile water or PBS) is also included.
-
Incubation: The treated cells are incubated for a predetermined period, typically 24 to 72 hours, to allow for the inhibition of GCS and subsequent changes in glycosphingolipid levels.
-
Lipid Extraction: After incubation, cells are harvested, and total lipids are extracted using a biphasic solvent system, such as chloroform:methanol:water.
-
Glycosphingolipid Quantification: The extracted lipids are then analyzed to quantify the levels of glucosylceramide and other glycosphingolipids. High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.[8][9]
-
Data Analysis: The IC50 value is determined by plotting the percentage of GCS inhibition against the logarithm of the Miglustat concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Animal Studies
Gaucher Disease Mouse Model:
-
Model: Chemically induced models using conduritol-B-epoxide (CBE) or genetic models are utilized.[12]
-
Treatment Protocol: Miglustat is typically administered orally. For example, in one study design, animals were fed a diet containing Miglustat (e.g., 2400 mg/kg/day).[13]
-
Outcome Measures: Efficacy is assessed by measuring the reduction in accumulated glucosylceramide in various tissues, particularly the liver, spleen, and brain, using LC-MS/MS.[14]
Niemann-Pick Type C (NP-C) Mouse Model:
-
Model: The Npc1 mutant mouse is a widely used model that recapitulates many features of human NP-C disease.[15][16]
-
Treatment Protocol: Miglustat is administered orally, often mixed with powdered chow.
-
Outcome Measures: Therapeutic benefit is evaluated by assessing the delay in the onset of neurological symptoms, improvement in motor function, and increased lifespan. Histological analysis of brain tissue is also performed to assess the reduction in glycosphingolipid storage.[17]
Clinical Trial Protocols
Gaucher Disease Type 1 (Maintenance Therapy):
-
Study Design: Open-label, randomized, controlled trial.[2]
-
Patient Population: Adult patients with stable type 1 Gaucher disease previously treated with enzyme replacement therapy (ERT).
-
Treatment Arms:
-
Switch to Miglustat monotherapy (e.g., 100 mg three times daily).
-
Continue ERT.
-
Combination of Miglustat and ERT.
-
-
Primary Endpoints: Changes in liver and spleen volume, hemoglobin levels, and platelet counts over a specified period (e.g., 6-12 months).[2]
Niemann-Pick Type C:
-
Study Design: Randomized, controlled study.[18]
-
Patient Population: Patients aged 12 years or older with a confirmed diagnosis of NP-C.
-
Treatment Arms:
-
Miglustat (e.g., 200 mg three times daily).
-
Standard care.
-
-
Primary Endpoint: Change in horizontal saccadic eye movement (HSEM) velocity over 12 months.[18]
-
Secondary Endpoints: Assessments of swallowing capacity, ambulation, and auditory acuity.[18]
Caption: Generalized clinical trial workflow for Miglustat.
Conclusion
This compound has demonstrated significant efficacy both in vitro and in vivo as a substrate reduction therapy for Gaucher disease and Niemann-Pick type C disease. Its well-characterized mechanism of action, supported by a growing body of quantitative data from preclinical and clinical studies, underscores its importance in the therapeutic landscape of lysosomal storage disorders. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of Miglustat and other substrate reduction therapies.
References
- 1. Randomized, controlled trial of miglustat in Gaucher's disease type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral maintenance clinical trial with miglustat for type I Gaucher disease: switch from or combination with intravenous enzyme replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 4. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. haematologica.org [haematologica.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GCS inhib News - LARVOL Sigma [sigma.larvol.com]
- 11. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 12. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Miglustat for treatment of Niemann-Pick C disease: a randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Miglustat Hydrochloride for Substrate Reduction Therapy: A Technical Guide
Authored by Gemini
December 10, 2025
Introduction
Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a cornerstone of substrate reduction therapy (SRT) for specific lysosomal storage disorders. As a synthetic analogue of D-glucose, its primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1] By impeding this crucial enzymatic step, Miglustat effectively curtails the production of glucosylceramide, the precursor to the complex glycosphingolipids that accumulate pathologically in diseases such as Gaucher disease type 1 and Niemann-Pick disease type C.[1][2] This reduction in substrate levels allows the residual activity of the deficient lysosomal enzymes to more effectively clear the accumulated lipids, thereby alleviating the cellular pathology.[2] This technical guide provides an in-depth overview of Miglustat hydrochloride, including its chemical properties, mechanism of action, quantitative efficacy data from preclinical and clinical studies, and detailed experimental protocols relevant to its study and application.
Chemical and Physical Properties
Miglustat is a white to off-white crystalline solid with a bitter taste.[3] It is highly soluble in water.[3]
| Property | Value | Reference(s) |
| Chemical Name | N-butyl-1,5-dideoxy-1,5-imino-D-glucitol | [3] |
| Molecular Formula | C₁₀H₂₁NO₄ | [3] |
| Molecular Weight | 219.28 g/mol | [3] |
| CAS Number | 72599-27-0 | [3] |
| Melting Point | 125-126 °C | [3] |
| IC₅₀ for Glucosylceramide Synthase | 10-50 µM | [3] |
Mechanism of Action: Substrate Reduction Therapy
The core principle of substrate reduction therapy with Miglustat is to balance the synthesis and degradation of glycosphingolipids in individuals with certain lysosomal storage disorders. In these conditions, a deficiency in a specific lysosomal enzyme leads to the accumulation of its substrate, causing cellular dysfunction. Miglustat addresses this by inhibiting glucosylceramide synthase, the enzyme that catalyzes the formation of glucosylceramide from ceramide and UDP-glucose. This is the first committed step in the synthesis of a large family of glycosphingolipids. By reducing the rate of synthesis of these lipids, the workload on the deficient degradative enzyme is lessened, leading to a decrease in the accumulation of the substrate within the lysosomes.[1][2]
Approved Indications
Miglustat is approved for the treatment of:
-
Type 1 Gaucher Disease: For adult patients with mild to moderate type 1 Gaucher disease for whom enzyme replacement therapy (ERT) is not a suitable option.[4]
-
Niemann-Pick Disease Type C (NP-C): For the treatment of progressive neurological manifestations in adult and pediatric patients.[5]
Quantitative Data from Preclinical and Clinical Studies
Table 1: In Vitro Efficacy of Miglustat
| Parameter | Cell/Enzyme System | Concentration | Effect | Reference(s) |
| IC₅₀ | Glucosylceramide Synthase | 10-50 µM | Inhibition of enzyme activity | [3] |
| Glucosylceramide Storage Reversal | Tissue culture model of Gaucher disease | 5 - 50 µM | Reversal of glucosylceramide storage | [6] |
| GSL Depletion | H3K27 mutant diffuse midline glioma cells | 100 µM | Almost complete GSL depletion | [7] |
Table 2: Efficacy of Miglustat in Animal Models
| Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Normal Mice | 2400 mg/kg/day (fed) | 70% reduction in GSL levels in peripheral tissues | [6] |
| Niemann-Pick Type C Mice | Not specified | Reduced cerebellar pathology and storage of GM2 and GM3 gangliosides; delayed onset of neurological dysfunction; prolonged survival. | [8] |
| Feline Model of NP-C | Not specified | Decreased brain ganglioside accumulation; delayed onset and progression of neurological symptoms. | [8] |
Table 3: Clinical Efficacy of Miglustat in Gaucher Disease Type 1
| Clinical Trial | Patient Population | Dosage | Duration | Key Efficacy Endpoints and Outcomes | Reference(s) |
| Open-label, uncontrolled study | 28 adults with type 1 Gaucher disease | 100 mg three times daily | 12 months | - Spleen volume reduction: 19%- Liver volume reduction: 12%- Chitotriosidase level reduction: 16.4% | [9] |
| ZAGAL Project (Observational) | 28 patients switched from ERT | 100 mg three times daily | Up to 48 months | - Stable hemoglobin concentrations and platelet counts- Stable liver and spleen volumes- Improved disease severity biomarkers | [2][10] |
| Phase II, open-label trial | 36 patients stable on imiglucerase | 100 mg three times daily | 6 months (with extension) | - Stable liver and spleen volume in switched patients- Stable chitotriosidase activity- Maintained clinical endpoints in extension | [11] |
Table 4: Clinical Efficacy of Miglustat in Niemann-Pick Disease Type C
| Clinical Trial | Patient Population | Dosage | Duration | Key Efficacy Endpoints and Outcomes | Reference(s) |
| Randomized, controlled trial | 29 patients (≥12 years) and 12 children (<12 years) | 200 mg three times daily (adults, adjusted for BSA in children) | 12 months (with 1-year extension) | - Improved horizontal saccadic eye movement (HSEM) velocity- Improvement in swallowing capacity- Slower deterioration in ambulatory index | [12][13] |
| Observational retrospective cohort study | 66 patients | Not specified | Median 1.46 years | - Stabilization of neurological disease (ambulation, manipulation, language, swallowing) | [5][14] |
| Phase IV, post-approval study (China) | 17 patients | 100 mg twice daily to 200 mg three times daily | 52 weeks | - Increased mean saccadic peak acceleration and velocity- Improved or stabilized ambulation, manipulation, language, swallowing, and ocular movements | [15][16] |
Experimental Protocols
In Vitro Glucosylceramide Synthase Inhibition Assay
A common method to determine the inhibitory activity of Miglustat on glucosylceramide synthase involves a fluorometric assay.
Materials:
-
Glucosylceramide synthase (recombinant or from cell lysates)
-
Ceramide (substrate)
-
UDP-glucose (substrate)
-
This compound
-
Assay buffer (e.g., citrate-phosphate buffer, pH 5.2)
-
Fluorogenic substrate for a coupled reaction or labeled substrate for direct measurement
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the glucosylceramide synthase enzyme to each well.
-
Add the different concentrations of Miglustat or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrates, ceramide and UDP-glucose.
-
Incubate the reaction for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the product formation using a microplate reader. The method of detection will depend on the substrate used (e.g., fluorescence of a cleaved product or radioactivity of a labeled product).
-
Calculate the percentage of inhibition for each Miglustat concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Miglustat concentration and fitting the data to a dose-response curve.
Animal Model Studies
Gaucher Disease Mouse Model:
-
Model: A commonly used model is the D409V/null mouse, which exhibits features of Gaucher disease.
-
Treatment Protocol: Miglustat can be administered orally, for example, mixed in the chow. Dosing will vary depending on the study but can be in the range of hundreds of mg/kg/day.
-
Efficacy Assessment:
-
Biochemical Analysis: Measurement of glucosylceramide levels in tissues such as the liver and spleen using methods like high-performance liquid chromatography (HPLC).
-
Histopathology: Immunohistochemical staining of tissue sections (e.g., liver, spleen) with markers for macrophages (e.g., CD68) to assess Gaucher cell infiltration.
-
Niemann-Pick Type C Mouse Model:
-
Model: The BALB/c-npc1nih mouse model is a standard for studying NP-C.[17]
-
Treatment Protocol: Miglustat can be administered via daily injections or in the chow.
-
Efficacy Assessment:
-
Behavioral Tests: Assessment of motor coordination and balance using tests like the accelerod.
-
Neuropathological Analysis: Examination of brain tissue for Purkinje cell loss and accumulation of gangliosides (e.g., GM2 and GM3).
-
Survival Studies: Monitoring the lifespan of treated versus untreated mice.
-
Clinical Trial Methodologies
Gaucher Disease Type 1 Clinical Trials:
-
Study Design: Typically open-label, sometimes with a comparator arm (e.g., continued ERT).
-
Inclusion Criteria: Adults with a confirmed diagnosis of mild to moderate type 1 Gaucher disease, often for whom ERT is not an option.
-
Primary Endpoints:
-
Organ Volume: Reduction in liver and spleen volume measured by magnetic resonance imaging (MRI).[3] A semi-automated segmentation algorithm followed by manual correction is often employed for precise volume determination.[3]
-
Hematological Parameters: Improvement in hemoglobin concentration and platelet counts.
-
-
Secondary Endpoints:
-
Biomarkers: Reduction in plasma chitotriosidase activity.
-
Bone Disease: Assessment of bone mineral density and bone pain.
-
Niemann-Pick Disease Type C Clinical Trials:
-
Study Design: Often randomized, controlled trials, though observational and open-label studies are also common due to the rarity of the disease.
-
Inclusion Criteria: Patients with a confirmed diagnosis of NP-C and evidence of progressive neurological symptoms.[16]
-
Primary Endpoint:
-
Secondary Endpoints:
Key Analytical Methods in Clinical Trials
Chitotriosidase Activity Assay: This is a fluorimetric assay used to measure the activity of the biomarker chitotriosidase in plasma or serum.
Protocol:
-
Collect plasma or serum from patients.
-
Incubate the sample with a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-N,N',N''-triacetyl-chitotrioside (4MU-C3) or 4-methylumbelliferyl 4-deoxy-β-D-chitobiose (4MU-4dC2), in a citrate-phosphate buffer (pH 5.2) at 37°C.[2][18]
-
After a set incubation time, stop the reaction with a high pH buffer (e.g., glycine-NaOH, pH 10.8).[18]
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorimeter (excitation ~365 nm, emission ~450 nm).[18]
-
Calculate the enzyme activity, typically expressed in nmol/ml/h.[18]
MRI for Liver and Spleen Volumetry:
-
Imaging Protocol: Standardized MRI sequences, such as transverse T2-weighted, T1-weighted, and in/out-of-phase sequences, are performed.[3]
-
Volume Calculation: Spleen and liver volumes are determined by semi-automatically delineating the organ contours on the MRI slices using specialized software. This is often followed by manual correction by trained technicians to ensure accuracy.[3]
Saccadic Eye Movement Measurement:
-
Methodology: Video-oculography (VOG) is the standard method. Patients are asked to follow a series of target light spots on a screen while their eye movements are recorded by a camera.
-
Data Analysis: The recorded data is analyzed to calculate parameters such as saccadic peak velocity, latency (time to initiate the saccade), and gain (accuracy of the saccade).[12]
Conclusion
This compound represents a significant therapeutic advance for patients with Gaucher disease type 1 and Niemann-Pick disease type C. Its mechanism as a substrate reduction therapy, by inhibiting glucosylceramide synthase, targets the underlying pathophysiology of these disorders. The quantitative data from a range of preclinical and clinical studies demonstrate its efficacy in reducing substrate accumulation and improving clinical outcomes. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and build upon the understanding of this important therapeutic agent. Continued research into substrate reduction therapies like Miglustat holds promise for the development of new and improved treatments for a wider range of lysosomal storage disorders.
References
- 1. Application of Miglustat in Patients With Niemann-Pick Type C | DecenTrialz [decentrialz.com]
- 2. [Comparison and clinical application of two methods for determination of plasma chitotriosidase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the accuracy of MRI spleen and liver volume measurements: a phase III Gaucher disease clinical trial setting as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. Amsterdam UMC Locatie AMC - Whole-body MRI in Gaucher disease; monitoring disease activity, early detection of complications and treatment decision-making (IMAGO study) [amc.nl]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. haematologica.org [haematologica.org]
- 11. Oral maintenance clinical trial with miglustat for type I Gaucher disease: switch from or combination with intravenous enzyme replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saccadic Eye Movement Characteristics in Adult Niemann-Pick Type C Disease: Relationships with Disease Severity and Brain Structural Measures | PLOS One [journals.plos.org]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the safety and efficacy of miglustat for the treatment of Chinese patients with Niemann-Pick disease type C: A prospective, open-label, single-arm, phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Pharmacologic Treatment Assigned for Niemann Pick Type C1 Disease Partly Changes Behavioral Traits in Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chitotriosidase: a biomarker of activity and severity in patients with sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
Research applications for Miglustat in lysosomal storage diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat, an N-alkylated iminosugar, represents a significant therapeutic advancement in the management of certain lysosomal storage diseases (LSDs). As an inhibitor of glucosylceramide synthase, it functions via substrate reduction therapy (SRT), a strategy aimed at balancing the synthesis and degradation of glycosphingolipids in the face of enzymatic deficiencies. This technical guide provides an in-depth overview of the research applications of Miglustat, with a focus on its mechanism of action, clinical efficacy in Gaucher disease type 1 and Niemann-Pick disease type C, and its investigational use in Tay-Sachs and Sandhoff diseases. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support ongoing research and development efforts in this field.
Introduction to Miglustat and Substrate Reduction Therapy
Lysosomal storage diseases are a group of inherited metabolic disorders characterized by the accumulation of undegraded or partially degraded macromolecules within the lysosomes, leading to cellular dysfunction and multi-systemic pathology.[1] The primary therapeutic strategies for many LSDs have historically focused on enzyme replacement therapy (ERT). However, the efficacy of ERT can be limited by factors such as poor penetration of the blood-brain barrier, immunogenicity, and the burden of intravenous infusions.[2]
Substrate reduction therapy (SRT) offers an alternative or complementary therapeutic approach.[1] Instead of replacing the deficient enzyme, SRT aims to decrease the biosynthesis of the accumulating substrate to a level that can be managed by the residual enzymatic activity.[2] Miglustat (N-butyldeoxynojirimycin) is an orally administered small molecule that competitively and reversibly inhibits glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[3] By reducing the rate of glucosylceramide synthesis, Miglustat alleviates the pathological accumulation of its downstream metabolites.[3]
Mechanism of Action
Miglustat's primary mechanism of action is the inhibition of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. Glucosylceramide is the precursor for the synthesis of a wide array of complex glycosphingolipids, including gangliosides and globo-series neutral glycosphingolipids. In LSDs such as Gaucher disease, Niemann-Pick type C disease, and GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases), the catabolism of these glycosphingolipids is impaired due to specific enzyme deficiencies. The resulting accumulation of these lipids in lysosomes leads to the cellular and clinical manifestations of these diseases. By inhibiting GCS, Miglustat reduces the influx of substrates into this metabolic pathway, thereby mitigating their lysosomal accumulation.[4]
Recent research also suggests that the therapeutic effects of GCS inhibition may extend beyond simple substrate reduction. The accumulation of glycosphingolipids can disrupt various cellular processes, including calcium homeostasis, autophagy, and inflammatory signaling.[5][6] By reducing the levels of these bioactive lipids, Miglustat may help to normalize these perturbed pathways.
Figure 1: Mechanism of Action of Miglustat.
Clinical Applications and Efficacy
Gaucher Disease Type 1
Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide primarily in macrophages. Miglustat is approved for the treatment of adult patients with mild to moderate type 1 Gaucher disease for whom enzyme replacement therapy is not a therapeutic option.[3]
Table 1: Summary of Clinical Efficacy of Miglustat in Type 1 Gaucher Disease
| Parameter | Baseline (Mean ± SD) | Change after 12 months (Mean ± SD) | p-value | Reference |
| Spleen Volume (% of BW) | 1.9 ± 0.8 | -0.4 ± 0.3 | <0.001 | [7] |
| Liver Volume (% of BW) | 3.7 ± 1.1 | -0.5 ± 0.4 | <0.001 | [7] |
| Hemoglobin (g/dL) | 12.2 ± 1.6 | 0.7 ± 1.1 | 0.028 | [7] |
| Platelet Count (x10⁹/L) | 84 ± 35 | 13 ± 24 | 0.028 | [7] |
| Chitotriosidase (nmol/h/mL) | 10,870 ± 9,650 | -3,890 ± 4,320 | <0.001 | [7] |
Data from a pivotal open-label clinical trial in treatment-naïve patients.
Niemann-Pick Disease Type C (NPC)
Niemann-Pick disease type C is a neurovisceral lipid storage disorder characterized by impaired intracellular trafficking of cholesterol and accumulation of glycosphingolipids. Miglustat is the only approved disease-specific therapy for the progressive neurological manifestations of NPC.[8]
Table 2: Efficacy of Miglustat in Juvenile and Adult Patients with Niemann-Pick Disease Type C
| Parameter | Baseline (Mean ± SD) | Change after 12 months (Mean ± SD) | Change after 24 months (Mean ± SD) | Reference |
| Horizontal Saccadic Eye Movement Velocity (°/s) | 14.8 ± 7.9 | +1.1 ± 4.5 | +0.8 ± 5.6 | [8][9] |
| Ambulation Index (0-4 scale) | 1.8 ± 1.2 | -0.1 ± 0.6 | -0.1 ± 0.8 | [8][9] |
| Swallowing (Proportion improved/stable) | N/A | 86% | 93% | [8][9] |
Data from a randomized controlled trial and its open-label extension. A negative change in ambulation index indicates improvement.
Tay-Sachs and Sandhoff Diseases (GM2 Gangliosidoses)
Tay-Sachs and Sandhoff diseases are GM2 gangliosidoses caused by mutations in the HEXA and HEXB genes, respectively, leading to a deficiency of the enzyme β-hexosaminidase A and the accumulation of GM2 ganglioside, particularly in the brain. The use of Miglustat in these conditions is investigational. Clinical trials in late-onset Tay-Sachs disease did not demonstrate a significant clinical benefit.[10][11][12] However, research is ongoing, particularly in infantile and juvenile forms of the disease.[13][14]
Table 3: Investigational Use of Miglustat in Late-Onset Tay-Sachs Disease
| Parameter | Miglustat Group (Change over 12 mo) | Control Group (Change over 12 mo) | p-value | Reference |
| Manual Muscle Testing (Composite Score) | -0.11 | -0.09 | NS | [10] |
| Ambulation Index | +0.05 | +0.10 | NS | [10] |
Data from a 12-month randomized controlled study. NS = Not Significant.
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of GCS by compounds like Miglustat.
Materials:
-
Cell line expressing GCS (e.g., CHO, HEK293)
-
Cell culture medium and supplements
-
Test compound (e.g., Miglustat)
-
NBD-C6-ceramide (fluorescent substrate)
-
Bovine Serum Albumin (BSA)
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., Miglustat) for 1-2 hours.
-
Prepare a working solution of NBD-C6-ceramide complexed with BSA in serum-free medium.
-
Remove the medium from the cells and add the NBD-C6-ceramide solution. Incubate for 2-4 hours at 37°C.
-
Wash the cells with ice-cold PBS to stop the reaction.
-
Extract the cellular lipids using a suitable solvent system (e.g., chloroform:methanol 2:1 v/v).
-
Dry the lipid extract under nitrogen and resuspend in a small volume of mobile phase.
-
Analyze the lipid extract by HPLC with fluorescence detection to separate and quantify NBD-C6-glucosylceramide and unreacted NBD-C6-ceramide.
-
Calculate the percentage of GCS inhibition at each concentration of the test compound relative to a vehicle-treated control.
Figure 2: Workflow for GCS Inhibition Assay.
Chitotriosidase Activity Assay
Chitotriosidase is a biomarker for macrophage activation and is markedly elevated in Gaucher disease. This fluorometric assay is used to monitor disease activity and response to therapy.[15][16]
Materials:
-
Patient plasma or serum samples
-
4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (substrate)
-
Citrate/phosphate buffer (pH 5.2)
-
Glycine/NaOH buffer (pH 10.6) (stop solution)
-
4-methylumbelliferone (standard)
-
Fluorometer
Procedure:
-
Prepare a standard curve using 4-methylumbelliferone.
-
Dilute plasma/serum samples in citrate/phosphate buffer.
-
Add the substrate solution to each sample and standard well.
-
Incubate the reaction at 37°C for 15-60 minutes.
-
Stop the reaction by adding the glycine/NaOH buffer.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the chitotriosidase activity in the samples based on the standard curve.
Quantification of Glycosphingolipids by LC-MS/MS
This method allows for the sensitive and specific quantification of various glycosphingolipid species in biological samples.[17][18][19][20]
Materials:
-
Plasma, cerebrospinal fluid, or tissue homogenate
-
Internal standards (isotopically labeled glycosphingolipids)
-
Lipid extraction solvents (e.g., isopropanol, ethyl acetate, formic acid)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Add internal standards to the biological sample.
-
Perform a liquid-liquid or solid-phase extraction to isolate the glycosphingolipids.
-
Dry the lipid extract and reconstitute in an appropriate solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different glycosphingolipid species using a suitable LC column (e.g., HILIC).
-
Detect and quantify the glycosphingolipids using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Calculate the concentration of each glycosphingolipid species based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Figure 3: Miglustat Research & Development Workflow.
Assessment of Horizontal Saccadic Eye Movements (HSEM)
Abnormalities in saccadic eye movements are a key neurological feature of NPC.[21][22][23][24][25]
Methodology:
-
Apparatus: A computer-based system with a monitor for displaying visual targets and an eye-tracking device (e.g., infrared video-oculography).
-
Procedure: The patient is seated in front of the monitor with their head stabilized. Visual targets appear at different horizontal locations on the screen. The patient is instructed to look at the target as quickly and accurately as possible.
-
Data Acquisition: The eye-tracking system records the position of the eyes over time.
-
Analysis: The primary outcome measure is the peak velocity of the saccades. Other parameters that can be analyzed include saccadic latency (time from target appearance to eye movement initiation) and accuracy (how close the eye lands to the target).
Future Directions and Conclusion
Miglustat has established its role as a valuable therapeutic option for Gaucher disease type 1 and Niemann-Pick disease type C. Its oral administration and ability to cross the blood-brain barrier offer distinct advantages over other therapies. While its efficacy in GM2 gangliosidoses has been less clear, ongoing research may yet define a role for Miglustat, potentially as part of a combination therapy.
Future research will likely focus on:
-
Identifying biomarkers to predict which patients are most likely to respond to Miglustat.
-
Investigating the long-term effects of Miglustat on disease progression and quality of life.
-
Exploring the potential of Miglustat in other glycosphingolipid storage diseases.
-
Developing next-generation substrate reduction therapies with improved efficacy and safety profiles.
References
- 1. Substrate reduction therapy - Wikipedia [en.wikipedia.org]
- 2. ntsad.org [ntsad.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of an inhibitor of glucosylceramide synthase on glycosphingolipid synthesis and neurite outgrowth in murine neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. haematologica.org [haematologica.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Miglustat in adult and juvenile patients with Niemann-Pick disease type C: long-term data from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Miglustat in late-onset Tay-Sachs disease: a 12-month, randomized, controlled clinical study with 24 months of extended treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blugenes.org [blugenes.org]
- 13. medrxiv.org [medrxiv.org]
- 14. Advances in Diagnosis, Pathological Mechanisms, Clinical Impact, and Future Therapeutic Perspectives in Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. mdpi.com [mdpi.com]
- 17. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural characterization of glycosphingolipids by liquid chromatography-mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | Assessing Saccadic Eye Movements With Head-Mounted Display Virtual Reality Technology [frontiersin.org]
- 22. physiotutors.com [physiotutors.com]
- 23. Assessment of Saccadic Velocity at the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recording and interpretation of ocular movements: saccades, smooth pursuit, and optokinetic nystagmus [e-acn.org]
- 25. thieme-connect.com [thieme-connect.com]
The Role of Miglustat Hydrochloride in Gaucher Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gaucher Disease and Substrate Reduction Therapy
Gaucher disease is an autosomal recessive lysosomal storage disorder precipitated by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1] This enzymatic defect results in the accumulation of its substrate, glucosylceramide (GlcCer), primarily within the lysosomes of macrophages.[1] These lipid-engorged cells, known as Gaucher cells, infiltrate various organs, including the spleen, liver, and bone marrow, leading to a multisystemic clinical presentation that includes hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2]
Traditional treatment for Gaucher disease has centered on enzyme replacement therapy (ERT), which involves intravenous infusions of a recombinant GCase.[3] An alternative therapeutic strategy is substrate reduction therapy (SRT), which aims to decrease the biosynthesis of GlcCer to a level that can be managed by the residual endogenous GCase activity.[4] Miglustat (B1677133) hydrochloride (brand name Zavesca®), an N-alkylated imino sugar, is an orally administered small molecule inhibitor of glucosylceramide synthase, representing a cornerstone of SRT for Gaucher disease.[5][6] This document provides a detailed technical overview of the role of miglustat hydrochloride in the research and treatment of Gaucher disease.
Pathophysiology of Gaucher Disease
The fundamental defect in Gaucher disease lies in the inability to catabolize glucosylceramide, a glycosphingolipid, within the lysosome. In healthy individuals, GCase hydrolyzes GlcCer into glucose and ceramide. However, in Gaucher disease, the deficient activity of GCase leads to the progressive accumulation of GlcCer within macrophages, forming the characteristic Gaucher cells.[7] This accumulation triggers a cascade of inflammatory responses and contributes to the clinical manifestations of the disease. An alternative metabolic pathway can convert the accumulating GlcCer to glucosylsphingosine, a cytotoxic metabolite implicated in the neurological manifestations of some forms of Gaucher disease.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improving the accuracy of MRI spleen and liver volume measurements: a phase III Gaucher disease clinical trial setting as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chitotriosidase Assay (Sendout) [testguide.labmed.uw.edu]
- 6. Imaging of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Miglustat Hydrochloride: A Deep Dive into its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a cornerstone of substrate reduction therapy (SRT) for certain lysosomal storage disorders. Its primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase, the enzyme that catalyzes the initial step in glycosphingolipid (GSL) biosynthesis. This targeted inhibition reduces the rate of GSL production, thereby alleviating the pathological accumulation of these lipids in cells. This technical guide provides an in-depth exploration of the cellular pathways affected by Miglustat hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions.
Core Mechanism: Inhibition of Glycosphingolipid Biosynthesis
Miglustat's therapeutic efficacy stems from its function as a potent inhibitor of glucosylceramide synthase (GCS). By reducing the synthesis of glucosylceramide, the precursor for a vast array of complex GSLs, Miglustat effectively decreases the substrate load on deficient lysosomal enzymes, a therapeutic strategy known as substrate reduction therapy (SRT).[1][2][3] This approach is particularly beneficial for patients with residual enzyme activity.[3]
Quantitative Data: Glucosylceramide Synthase Inhibition
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 5-50 µM | Varies by cell type and assay | [4] |
| IC50 | 20-50 µM | Cell type and assay dependent | [5] |
Experimental Protocol: Glucosylceramide Synthase Activity Assay
This protocol outlines a common method for assessing the inhibitory effect of Miglustat on GCS activity.
1. Cell Culture and Treatment:
-
Culture target cells (e.g., human fibroblast cell lines) in appropriate media.
-
Treat cells with varying concentrations of this compound for a specified period (e.g., 24-72 hours). Include an untreated control.
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the total protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.
4. GCS Activity Assay:
-
The assay is typically performed by measuring the incorporation of a radiolabeled sugar (e.g., UDP-[14C]glucose) into glucosylceramide.
-
Prepare a reaction mixture containing the cell lysate (as the source of GCS), a ceramide acceptor substrate, and the radiolabeled UDP-glucose.
-
For inhibitor studies, add Miglustat at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled glucosylceramide using autoradiography or a phosphorimager.
5. Data Analysis:
-
Calculate the GCS activity as the amount of radiolabeled glucosylceramide formed per unit of protein per unit of time.
-
Determine the IC50 value of Miglustat by plotting the percentage of GCS inhibition against the logarithm of the Miglustat concentration.
Figure 1: Inhibition of Glucosylceramide Synthase by Miglustat.
Modulation of Calcium Homeostasis
In lysosomal storage disorders such as Niemann-Pick disease type C (NP-C), the accumulation of sphingolipids, particularly sphingosine (B13886), can disrupt intracellular calcium (Ca2+) homeostasis. This is thought to occur through the inhibition of lysosomal calcium uptake.[1][2] Miglustat, by reducing the synthesis of GSLs and consequently sphingosine levels, can help restore normal intracellular calcium balance.[2]
Experimental Protocol: Fura-2 AM Calcium Imaging
This protocol details the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration following Miglustat treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., primary neurons or NP-C patient-derived fibroblasts) on glass coverslips suitable for microscopy.
-
Treat the cells with this compound for the desired duration.
2. Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration of Fura-2 AM is typically 1-5 µM.
-
Incubate the cells with the Fura-2 AM loading solution at room temperature or 37°C for 30-60 minutes in the dark.
3. De-esterification:
-
Wash the cells with the physiological buffer to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
4. Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2-loaded cells alternately with light at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
Collect the emission fluorescence at 510 nm.
-
Record a baseline fluorescence ratio (F340/F380).
-
Stimulate the cells with an agonist known to induce calcium release (e.g., ATP or thapsigargin) and record the change in the fluorescence ratio over time.
5. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Calibrate the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation, which requires determination of the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
-
Compare the baseline and agonist-induced calcium responses between untreated and Miglustat-treated cells.
Figure 2: Restoration of Calcium Homeostasis by Miglustat.
Attenuation of Inflammatory Pathways
Chronic inflammation is a recognized feature of lysosomal storage disorders. Miglustat has been shown to exert anti-inflammatory effects, which appear to be independent of its role in correcting certain protein-trafficking defects (e.g., F508del-CFTR). Studies have demonstrated that Miglustat can reduce the expression of pro-inflammatory cytokines such as IL-8 in response to inflammatory stimuli like TNF-α and IL-1β. However, its effect on the master inflammatory transcription factors NF-κB and AP-1 appears to be minimal.[6]
Experimental Protocol: Measurement of Inflammatory Cytokine Expression
This protocol describes how to quantify the effect of Miglustat on the expression of inflammatory cytokines.
1. Cell Culture and Treatment:
-
Culture relevant cells (e.g., bronchial epithelial cells) in appropriate media.
-
Pre-treat cells with this compound for a specified duration.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α or IL-1β). Include appropriate controls (untreated, stimulus alone, Miglustat alone).
2. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for the target cytokine genes (e.g., IL-8) and a housekeeping gene (e.g., GAPDH) for normalization.
3. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted cytokines (e.g., IL-8) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
-
For qRT-PCR, calculate the relative gene expression using the ΔΔCt method.
-
For ELISA, generate a standard curve and determine the concentration of the cytokine in the samples.
-
Compare the cytokine expression levels between the different treatment groups.
Figure 3: Modulation of Inflammatory Signaling by Miglustat.
Impact on Autophagy and Apoptosis
The interplay between Miglustat and the fundamental cellular processes of autophagy and apoptosis is an area of ongoing investigation. While specific quantitative data on Miglustat's direct and universal effects on these pathways are still emerging, the following protocols provide the framework for such investigations.
Experimental Protocol: Western Blot for Autophagy Markers (LC3 and p62)
This protocol is used to assess the autophagic flux by measuring the levels of LC3-II and p62. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation, while p62/SQSTM1 levels are inversely correlated with autophagic degradation.
1. Cell Culture and Treatment:
-
Culture cells and treat with Miglustat as described previously. To study autophagic flux, include a condition with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the last few hours of treatment.
2. Protein Extraction and Quantification:
-
Lyse cells and quantify protein concentration as described above.
3. Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
-
Perform densitometric analysis of the protein bands.
-
Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
-
Compare these values across different treatment conditions to assess autophagic flux.
Experimental Protocol: Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
1. Cell Culture and Treatment:
-
Culture and treat cells with Miglustat. Include a positive control for apoptosis induction (e.g., staurosporine).
2. Cell Lysis:
-
Lyse the cells using the specific lysis buffer provided with the caspase-3 activity assay kit.
3. Caspase-3 Activity Measurement:
-
Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 400/505 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the readings from the Miglustat-treated samples to the untreated control.
Figure 4: Workflow for Investigating Miglustat's Effects on Autophagy and Apoptosis.
Conclusion
This compound's primary and well-established mechanism of action is the inhibition of glucosylceramide synthase, which forms the basis of its therapeutic use in lysosomal storage disorders. Emerging evidence suggests that its effects extend beyond simple substrate reduction to include the modulation of other critical cellular pathways, such as intracellular calcium homeostasis and inflammation. Further research is warranted to fully elucidate the quantitative impact of Miglustat on autophagy and apoptosis, which will provide a more comprehensive understanding of its cellular effects and potentially broaden its therapeutic applications. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of this important therapeutic agent.
References
- 1. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Measurement of autophagic flux in humans: an optimized method for blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
The Therapeutic Potential of Miglustat Hydrochloride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is an orally bioavailable inhibitor of glucosylceramide synthase (GCS), the enzyme catalyzing the initial step in the biosynthesis of most glycosphingolipids (GSLs).[1][2] This mechanism of action, known as substrate reduction therapy (SRT), has positioned Miglustat as a therapeutic agent for certain lysosomal storage disorders characterized by the accumulation of GSLs.[3] This technical guide provides a comprehensive overview of the early-stage research into Miglustat hydrochloride's therapeutic potential, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Mechanism of Action
Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase (EC 2.4.1.80).[2] GCS is responsible for the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for the synthesis of a wide array of complex glycosphingolipids.[4] In disease states such as Gaucher disease and Niemann-Pick type C (NPC) disease, genetic defects lead to the impaired breakdown of these lipids, resulting in their accumulation in lysosomes and subsequent cellular dysfunction. By inhibiting GCS, Miglustat reduces the rate of GlcCer synthesis, thereby decreasing the substrate load on the deficient lysosomal enzymes and ameliorating the pathological accumulation of GSLs.[2][3]
Recent studies have also elucidated Miglustat's role in modulating the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This pathway is a key regulator of fibrosis. Research has shown that Miglustat can suppress the TGF-β-induced phosphorylation and nuclear translocation of Smad2 and Smad3, thereby downregulating the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and extracellular matrix components.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo preclinical and clinical studies of this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (Glucosylceramide Synthase) | 5-50 µM | Various | [7] |
| Oral Bioavailability | 40-60% | Rat | [8] |
| Study Population | Treatment | Key Findings | Reference |
| Type 1 Gaucher Disease Patients | Miglustat 100 mg TID for 12 months | -19% mean reduction in spleen volume (p < 0.001)-12% mean reduction in liver volume (p < 0.001)-16.4% mean reduction in chitotriosidase levels (p < 0.001) | [9] |
| Type 1 Gaucher Disease Patients | Miglustat 100 mg TID for 24 months | -24.3% mean reduction in spleen volume at 18 months (p = 0.001)-15.1% mean reduction in liver volume at 18 months | [9] |
| Niemann-Pick Type C Patients | Miglustat | Mean annual disease progression rate decreased from +0.11 to -0.01 score units/year on a disability scale. | [10] |
| Animal Model | Treatment | Key Findings | Reference |
| Gaucher Disease Mouse Model | Genz-112638 (a GCS inhibitor) | Significant reduction in glucosylceramide levels in liver, spleen, and lung. | [11] |
| Niemann-Pick Type C Feline Model | Miglustat | Delayed onset of neurological signs and increased lifespan.Decreased GM2 ganglioside accumulation in the cerebellum.Improved Purkinje cell survival. | [8] |
| Niemann-Pick Type C Mouse Model | Combination therapy including Miglustat | Decreased loss of body and brain weight.Improved motor coordination in male and female mice. | [12] |
Key Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from methodologies utilizing a fluorescently labeled ceramide analog to measure GCS activity in cell or tissue lysates.
Materials:
-
Cell or tissue homogenates
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
NBD C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.8, with EDTA, MgCl2, DTT, and β-NAD)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent
-
Fluorescence spectrophotometer or TLC scanner
Procedure:
-
Prepare cell or tissue lysates by homogenization in lysis buffer followed by centrifugation to isolate the microsomal fraction.
-
Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., BCA assay).
-
Set up the enzyme reaction by combining the microsomal protein (e.g., 50 µg) with the reaction buffer containing NBD C6-ceramide and UDP-glucose.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a solvent mixture (e.g., isopropanol/water).
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate NBD C6-ceramide from the product, NBD C6-glucosylceramide.
-
Visualize and quantify the fluorescent spots corresponding to the substrate and product using a fluorescence spectrophotometer or a TLC scanner.
-
Calculate GCS activity based on the amount of product formed per unit of protein per unit of time.
Western Blot Analysis of ERK Phosphorylation
This protocol outlines the steps for detecting changes in the phosphorylation status of Extracellular signal-Regulated Kinase (ERK) in response to treatment.
Materials:
-
Cultured cells
-
Treatment compounds (e.g., Miglustat, growth factors)
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to the desired confluency and treat with compounds as required by the experimental design.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2, or use a separate gel for total ERK1/2 detection.
-
Quantify the band intensities using densitometry software.[13][14][15]
Immunofluorescence Staining of Alpha-Smooth Muscle Actin (α-SMA)
This protocol describes the visualization of α-SMA in cultured fibroblasts to assess their differentiation into myofibroblasts.
Materials:
-
Cultured fibroblasts on coverslips or in chamber slides
-
Treatment compounds (e.g., TGF-β1, Miglustat)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Culture fibroblasts and treat with compounds as per the experimental design.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.[16][17][18][19][20]
Ussing Chamber Assay for CFTR Function
This protocol is used to measure ion transport across epithelial cell monolayers, providing a functional readout of CFTR channel activity.
Materials:
-
Polarized epithelial cell monolayers grown on permeable supports
-
Ussing chamber system
-
Ringer's solution
-
Pharmacological agents (e.g., amiloride (B1667095), forskolin, CFTR inhibitors)
-
Agar bridges
-
Electrodes (voltage- and current-passing)
-
Amplifier and data acquisition system
Procedure:
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed and gassed Ringer's solution.
-
Equilibrate the system and measure the baseline transepithelial voltage and resistance.
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical solution.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral solution.
-
Measure the change in short-circuit current (Isc), which reflects the net ion transport across the epithelium.
-
Confirm that the observed current is CFTR-dependent by adding a specific CFTR inhibitor to the apical solution.
-
Record and analyze the changes in Isc to quantify CFTR channel function.[2][21][22]
Signaling Pathway and Workflow Visualizations
Glycosphingolipid Biosynthesis Pathway
Caption: Glycosphingolipid biosynthesis pathway and the inhibitory action of Miglustat HCl on GCS.
TGF-β/Smad Signaling Pathway and Miglustat's Influence
References
- 1. researchgate.net [researchgate.net]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Miglustat, a glucosylceramide synthase inhibitor, mitigates liver fibrosis through TGF-β/Smad pathway suppression in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miglustat Improves Purkinje Cell Survival and Alters Microglial Phenotype in Feline Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biocare.net [biocare.net]
- 17. biocare.net [biocare.net]
- 18. biocare.net [biocare.net]
- 19. Protocol to detect smooth muscle actin-alpha and measure oxidative damage in neonatal mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biosystems.ch [biosystems.ch]
- 21. cff.org [cff.org]
- 22. The CFTR Functional Analysis Core | Marsico Lung Institute [med.unc.edu]
Methodological & Application
Application Notes and Protocols for Miglustat Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat (B1677133) hydrochloride, also known as N-butyldeoxynojirimycin, is a synthetic iminosugar that acts as a potent, reversible inhibitor of glucosylceramide synthase (GCS), the key enzyme in the biosynthesis of most glycosphingolipids.[1][2][3] By inhibiting GCS, miglustat effectively reduces the production of glucosylceramide and its downstream derivatives, preventing their pathological accumulation in lysosomal storage disorders such as Gaucher disease type 1 and Niemann-Pick disease type C.[1][2][3][4] Beyond its application in substrate reduction therapy, miglustat has demonstrated broader utility in cell biology research, including the modulation of intracellular calcium homeostasis and restoration of protein trafficking.[4] It is also known to inhibit α-glucosidases I and II.[5]
These application notes provide detailed protocols and experimental design considerations for the use of miglustat hydrochloride in a cell culture setting.
Mechanism of Action
Miglustat's primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase.[2][3] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the initial step in the synthesis of a large family of glycosphingolipids. By blocking this step, miglustat reduces the cellular levels of these lipids. This is particularly relevant in disease models where the catabolism of glycosphingolipids is impaired.
Additionally, miglustat has been shown to indirectly affect intracellular calcium levels, which may contribute to its therapeutic effects in Niemann-Pick disease type C.[4]
Data Presentation
The following tables summarize quantitative data from various in vitro studies on this compound.
Table 1: Effective Concentrations and Incubation Times of this compound in Various Cell Lines
| Cell Line | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| HCT116 | Human Colon Carcinoma | 100 µM | 4 days | Decreased tumor microsphere growth | [6] |
| Lovo | Human Colon Adenocarcinoma | 100 µM | 4 days | Pronounced retardation of tumor spheroid growth | [6] |
| HL-60 | Human Promyelocytic Leukemia | 0.5 mM | Not Specified | 90% inhibition of glycolipid synthesis | [7] |
| IB3-1 | Human Bronchial Epithelial (CF) | 200 µM | 2, 4, and 24 hours | Restoration of F508del-CFTR function | [8][9] |
| CuFi-1 | Human Bronchial Epithelial (CF) | 200 µM | 2, 4, and 24 hours | Restoration of F508del-CFTR function | [8][9] |
| CuFi-1 | Human Bronchial Epithelial (CF) | 2 µM (IC50) | 1 hour pre-treatment, 4 hours challenge | Reduction of Pseudomonas aeruginosa-induced IL-8 mRNA expression | [9] |
| WEHI-3B | Murine Macrophage | Not Specified | Not Specified | Inhibition of GSL accumulation in a Gaucher's disease model | [7] |
Experimental Protocols
Protocol 1: General Protocol for Treating Adherent Cells with this compound
This protocol provides a general procedure for treating adherent cell lines with this compound to assess its effect on cell proliferation, signaling, or other cellular functions.
Materials:
-
This compound (powder)
-
Appropriate cell culture medium (e.g., MEM-alpha for HCT116 and Lovo cells)[6]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates (e.g., 10 cm tissue culture dishes)[6]
-
Hemocytometer or automated cell counter
-
Sterile, nuclease-free water or DMSO for stock solution preparation
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium (containing FBS).
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Count the cells and seed them into appropriate culture vessels (e.g., 10 cm dishes or multi-well plates) at a desired density. Allow cells to adhere overnight.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile water or DMSO.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
The following day, remove the culture medium from the cells.
-
Add fresh culture medium containing the desired final concentration of this compound. For example, to achieve a 100 µM final concentration from a 10 mM stock, dilute the stock 1:100 in the medium.[6]
-
Include a vehicle control (medium with the same amount of solvent used for the stock solution, e.g., DMSO).
-
Culture the cells for the desired duration (e.g., 4 days for HCT116 and Lovo cells).[6]
-
-
Analysis:
-
After the incubation period, harvest the cells for downstream analysis. This may include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or cell counting).
-
Protein Analysis: (e.g., Western blotting for signaling pathway components).
-
Lipid Analysis: (e.g., Thin Layer Chromatography (TLC) for glycosphingolipids).
-
Gene Expression Analysis: (e.g., RT-qPCR).
-
-
Protocol 2: Assessing the Effect of Miglustat on Glycosphingolipid Synthesis
This protocol is designed to specifically measure the inhibitory effect of miglustat on the synthesis of glycosphingolipids.
Materials:
-
All materials from Protocol 1.
-
Radiolabeled precursor for glycolipid synthesis (e.g., [14C]-palmitic acid).[7]
-
Scintillation counter and scintillation fluid.
-
TLC plates and developing chamber.
-
Appropriate solvent system for TLC.
Procedure:
-
Cell Treatment:
-
Follow steps 1-3 of Protocol 1 to seed and treat cells with this compound at various concentrations. A common concentration used in studies is 0.5 mM.[7]
-
-
Metabolic Labeling:
-
During the last few hours of the treatment period, add a radiolabeled precursor such as [14C]-palmitic acid to the culture medium.
-
-
Lipid Extraction:
-
After the labeling period, wash the cells with cold PBS.
-
Harvest the cells by scraping and pellet them by centrifugation.
-
Extract total lipids from the cell pellet using a suitable solvent mixture (e.g., chloroform:methanol).
-
-
Analysis of Glycolipid Synthesis:
-
Separate the extracted lipids using Thin Layer Chromatography (TLC).
-
Visualize the radiolabeled glycolipids by autoradiography or a phosphorimager.
-
Quantify the amount of radiolabel incorporated into the glycolipid bands using a scintillation counter or densitometry.
-
Compare the levels of synthesized glycolipids in miglustat-treated cells to the vehicle-treated controls to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 2. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Glycosylases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Portico [access.portico.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Protocol for the Preparation of Miglustat Hydrochloride Solutions for In Vitro Assays
Application Note
This document provides a detailed protocol for the dissolution of Miglustat (B1677133) hydrochloride for use in various in vitro assays. Miglustat hydrochloride is an inhibitor of glucosylceramide synthase and α-glucosidases I and II, commonly utilized in research related to lysosomal storage disorders such as Gaucher disease and Niemann-Pick disease type C.[1] Adherence to proper dissolution and storage procedures is critical to ensure the stability and efficacy of the compound in experimental settings. This protocol outlines the necessary materials, step-by-step procedures for preparing stock and working solutions, and recommended storage conditions.
Solubility and Storage
This compound is a water-soluble compound.[1] For in vitro studies, it is typically dissolved in either sterile water or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent may depend on the specific requirements of the cell culture medium and the experimental design. It is crucial to use high-purity solvents to avoid introducing contaminants.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 255.74 g/mol | [2] |
| Solubility in Water | Up to 75 mM (19.18 mg/mL) | |
| ≥ 34 mg/mL (~133 mM) | [2][3] | |
| Solubility in DMSO | Up to 75 mM (19.18 mg/mL) | |
| 65 mg/mL (~254 mM) | [2][3] | |
| Storage of Solid | Desiccate at -20°C | |
| Storage of Stock Solution | -20°C for up to 1 month | [2][3] |
| -80°C for up to 6 months | [2][3] |
Note: Solubility can be affected by factors such as temperature and the purity of the solvent. If dissolution appears difficult, gentle warming or sonication may be applied.[3]
Experimental Protocols
Materials
-
This compound powder
-
Sterile, nuclease-free water
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter (optional, for sterilization of stock solutions)
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium.
2.2.1. Using Water as a Solvent (e.g., 10 mM Stock Solution)
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.56 mg of the compound (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 255.74 g/mol = 0.00256 g = 2.56 mg).
-
Dissolution: Add the weighed powder to a sterile conical tube. Add the appropriate volume of sterile water (in this example, 1 mL) to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Sterilization (Optional): If the stock solution is not prepared under aseptic conditions, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3][4]
2.2.2. Using DMSO as a Solvent (e.g., 50 mM Stock Solution)
-
Weighing: Accurately weigh the desired amount of this compound powder. For instance, to prepare 1 mL of a 50 mM stock solution, weigh out 12.79 mg of the compound.
-
Dissolution: Add the weighed powder to a sterile conical tube. Add the appropriate volume of anhydrous DMSO (in this example, 1 mL) to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into single-use volumes in sterile tubes. Store at -20°C or -80°C as described above.[2][3][4]
Preparation of Working Solutions
The final working concentration of this compound will depend on the specific experimental requirements. The following is a general protocol for diluting the stock solution into cell culture medium.
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in the appropriate volume of pre-warmed cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 µM this compound from a 10 mM stock solution, add 100 µL of the stock solution to 9.9 mL of cell culture medium (1:100 dilution).
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down.
-
Application: The freshly prepared working solution is now ready to be added to the cells.
Note on pH: The pH of the final working solution should be monitored, as significant changes in pH can affect cell viability. A study on the stability of Miglustat in a suspension vehicle indicated that pH can influence the color and stability of the solution over time.[5][6][7][8]
Signaling Pathways and Experimental Workflow
Miglustat primarily acts by inhibiting glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids.[1] This inhibition can affect various downstream cellular processes.
Caption: Simplified diagram of Miglustat's mechanism of action.
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing Miglustat solutions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of refrigerated miglustat after preparation in InOrpha(®) flavored suspending excipient for compounding of oral solutions and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Miglustat Hydrochloride in Preclinical Research: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miglustat (B1677133), an inhibitor of glucosylceramide synthase, is a substrate reduction therapy agent investigated for various glycosphingolipid (GSL) storage disorders. This document provides detailed application notes and protocols for the use of Miglustat hydrochloride in animal studies, aimed at facilitating reproducible and effective preclinical research. It includes recommended dosage regimens for common animal models, comprehensive experimental protocols for drug administration, and a visual representation of the targeted signaling pathway.
Mechanism of Action
This compound acts as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide, forming glucosylceramide.[2][3][4] By inhibiting this enzyme, Miglustat reduces the rate of GSL biosynthesis, thereby preventing the accumulation of these lipids in tissues and organs, which is the pathological hallmark of several lysosomal storage diseases such as Gaucher disease and Niemann-Pick type C disease.[1]
Recommended Dosages for Animal Studies
The dosage of this compound can vary significantly depending on the animal model, the specific disease being studied, and the duration of the treatment. The following table summarizes dosages reported in various preclinical studies.
| Animal Model | Disease Model/Application | Dosage Range | Administration Route | Study Duration | Key Findings | Reference(s) |
| Mouse | Glycosphingolipid (GSL) depletion | 600-2400 mg/kg/day | Oral (p.o.) | 14-120 days | Significant reduction in liver and splenocyte GSL levels.[5] | [5] |
| Mouse | Sandhoff disease (GM2 gangliosidosis) | 2400-4800 mg/kg/day | Oral (p.o.) | Started from 3 or 6 weeks of age | Delayed symptom onset, decreased GM2 storage in the brain and liver, and increased life expectancy.[5] | [5] |
| Mouse | Carcinogenicity study | Up to 500 mg/kg/day | Oral | 104 weeks | Mucinous adenocarcinomas of the large intestine observed at higher doses.[6] | [6] |
| Rat | Reproductive toxicity | 20, 60, 180 mg/kg/day | Oral gavage | Pre-mating, gestation, and lactation | Decreased live births and offspring body weight gain at ≥60 mg/kg/day.[6][7][8] | [6][7][8] |
| Rat | Carcinogenicity study | Up to 180 mg/kg/day | Oral | 2 years | No evidence of carcinogenicity.[6] | [6] |
| Feline | Niemann-Pick disease type C | Daily oral administration | Started at 3 weeks of age | Long-term | Delayed onset of neurological signs and increased lifespan.[9] | [9] |
Experimental Protocols
Preparation of this compound for Oral Administration
This compound is typically administered orally via gavage. Proper preparation of the dosing solution is critical for accurate and consistent results.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS), pH 7.4, or 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Analytical balance
-
pH meter
Protocol:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Select an appropriate vehicle. PBS is a common choice. For suspensions, 0.5% methylcellulose can be used to improve stability. The pH of the final formulation should ideally be between 5 and 9.[10]
-
Dissolve or suspend the powder. Add the weighed powder to a sterile conical tube. Gradually add the vehicle while vortexing to ensure complete dissolution or a homogenous suspension. For larger volumes, a magnetic stirrer can be used.
-
Adjust the final volume with the vehicle to achieve the desired concentration for dosing.
-
Verify the pH of the solution/suspension and adjust if necessary.
-
Store the preparation appropriately. Solutions should be freshly prepared. If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the formulation under specific storage conditions should be validated.
Oral Administration via Gavage
Materials:
-
Prepared this compound dosing solution/suspension
-
Appropriately sized gavage needles (flexible or rigid, with a ball tip) for the animal model (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
Animal scale
Protocol:
-
Fasting: A short period of fasting (e.g., 4-6 hours) before gavage can help ensure an empty stomach and improve absorption, but this should be consistent across all animals in the study.[11]
-
Weigh the animal immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal. Proper handling techniques are crucial to minimize stress and prevent injury.
-
Measure the correct length for gavage needle insertion. The needle should extend from the tip of the animal's nose to the last rib.
-
Fill the syringe with the calculated volume of the dosing solution.
-
Introduce the gavage needle. Gently insert the needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Administer the solution slowly and steadily.
-
Withdraw the needle gently.
-
Monitor the animal for a short period after administration for any signs of distress, such as choking or difficulty breathing.
Animal Monitoring
Regular monitoring of animals is essential to assess the effects of this compound and to ensure animal welfare.
-
Body Weight: Monitor and record body weight at least twice weekly. Weight loss is a common side effect.[1][12]
-
Clinical Signs: Observe animals daily for any adverse effects, including:
-
Food and Water Consumption: Monitor as needed, especially if weight loss is observed.
-
Blood Sampling: Blood samples can be collected at specified time points for pharmacokinetic analysis or to monitor hematological parameters.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Miglustat and a typical experimental workflow for an in vivo study.
Caption: Mechanism of action of Miglustat.
Caption: Experimental workflow for a typical in vivo study.
References
- 1. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glucosylceramide synthase and glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. drugs.com [drugs.com]
- 7. drugcentral.org [drugcentral.org]
- 8. jnjlabels.com [jnjlabels.com]
- 9. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gadconsulting.com [gadconsulting.com]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
Application Notes and Protocols for the Administration of Miglustat Hydrochloride in Mouse Models of Niemann-Pick Disease Type C (NPC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Miglustat hydrochloride in preclinical studies utilizing mouse models of Niemann-Pick Disease Type C (NPC). This document outlines the mechanism of action, protocols for administration, and methods for evaluating the efficacy of the compound.
Introduction to Miglustat and its Mechanism of Action in NPC
Niemann-Pick Disease Type C is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of lipids, particularly cholesterol and glycosphingolipids, within lysosomes.[1][2] This leads to progressive neurological deterioration. Miglustat (N-butyldeoxynojirimycin) is an orally active iminosugar that acts as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[3][4][5][6] By inhibiting this enzyme, Miglustat reduces the production of glucosylceramide and downstream glycosphingolipids, thereby alleviating the substrate burden in affected cells.[4][7] The ability of Miglustat to cross the blood-brain barrier makes it a viable therapeutic agent for the neurological manifestations of NPC.[7] Additionally, evidence suggests that Miglustat may modulate intracellular calcium homeostasis, which is dysregulated in NPC.[1][7]
Signaling Pathway of Miglustat in NPC Mouse Models
Figure 1: Mechanism of Action of Miglustat in NPC. This diagram illustrates how Miglustat inhibits glucosylceramide synthase, leading to reduced glycosphingolipid accumulation and downstream amelioration of cellular dysfunction in Niemann-Pick Type C disease.
Experimental Protocols
Preparation of this compound for Oral Administration
This compound is highly soluble in water.[8] For oral gavage, sterile water or saline is a suitable vehicle.
Materials:
-
This compound powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Calibrated scale
Protocol:
-
Calculate the total amount of this compound required based on the desired dose, the number of animals, and the dosing volume.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Add the required volume of sterile water or saline to the tube to achieve the final desired concentration.
-
Vortex the solution until the powder is completely dissolved. A clear solution should be obtained.
-
Prepare fresh daily. If storage is necessary, store at 2-8°C for up to 24 hours, protected from light.
Note on Alternative Vehicles: While this compound is water-soluble, some studies may require co-administration with other compounds that are not. In such cases, the following vehicles can be considered, but solubility and stability of Miglustat in these vehicles should be confirmed:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% Corn Oil
-
0.5% Methyl cellulose (B213188) in sterile water
Administration by Oral Gavage
Oral gavage ensures accurate dosing. It is critical to use proper technique to avoid injury to the animal.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (typically 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Weigh each mouse to determine the exact volume of the drug solution to be administered. The recommended maximum dosing volume is 10 mL/kg.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Introduce the gavage needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the drug solution.
-
Gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing) for at least 10 minutes post-administration.
Experimental Workflow
Figure 2: Experimental Workflow. A typical workflow for a preclinical study of Miglustat in NPC mouse models, from animal grouping to final analysis.
Efficacy Evaluation
Dosage and Treatment Duration
The dosage of Miglustat can vary significantly depending on the study's objectives.
-
For synaptic plasticity studies: A low dose of 0.2 mg/kg/day administered by oral gavage for 20 days has been used.
-
For long-term survival and neurological studies: Higher doses ranging from 600 to 2400 mg/kg/day have been reported.
-
Toxicology studies: Doses of 210, 420, and 840/500 mg/kg/day have been used in long-term studies.[9]
Researchers should determine the optimal dose based on pilot studies and the specific endpoints of their investigation. Treatment is typically initiated before or at the onset of neurological symptoms and continued for the duration of the study.
Quantitative Data from Preclinical Studies
The efficacy of Miglustat in NPC mouse models has been demonstrated through various quantitative measures.
Table 1: Summary of Miglustat Efficacy in NPC Mouse Models
| Parameter | Treatment Group | Control Group | Outcome |
| Lifespan | ~89 days | ~67 days | Increased lifespan |
| Neurological Score | Lower score | Higher score | Delayed progression of neurological deficits |
| Body Weight | Maintained or increased | Progressive loss | Attenuated weight loss |
| GM2/GM3 Gangliosides | Reduced levels | Elevated levels | Decreased storage in the brain |
| Purkinje Cell Count | Higher count | Significant loss | Improved Purkinje cell survival |
| Synaptic Plasticity (LTP) | Restored | Impaired | Rescued long-term potentiation |
Protocols for Efficacy Assessment
A composite phenotypic scoring system can be used to track disease progression.
Protocol:
-
Hindlimb Clasping: Suspend the mouse by its tail for 10 seconds and observe the hindlimbs.
-
0: Hindlimbs are consistently splayed outwards.
-
1: One hindlimb is retracted for more than 50% of the time.
-
2: Both hindlimbs are partially retracted.
-
3: Both hindlimbs are fully retracted and touch the abdomen.
-
-
Ledge Test: Place the mouse on a cage ledge and observe its ability to walk.
-
0: Walks normally.
-
1: Mild gait ataxia.
-
2: Severe ataxia, unable to walk straight.
-
3: Unable to move forward.
-
-
Gait: Observe the mouse walking in an open field.
-
0: Normal gait.
-
1: Waddling or swaying gait.
-
2: Staggering gait, difficulty initiating movement.
-
3: Unable to walk.
-
-
Kyphosis: Observe the curvature of the spine.
-
0: Normal posture.
-
1: Mild curvature.
-
2: Moderate curvature.
-
3: Severe curvature of the spine.
-
Scores for each category are summed to give a composite neurological score.
Rotarod Test:
-
Acclimatize mice to the rotarod apparatus.
-
Place mice on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform multiple trials with rest periods in between.
Open Field Test:
-
Place the mouse in the center of an open field arena.
-
Use video tracking software to record and analyze movement for a set period (e.g., 10-30 minutes).
-
Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Purkinje Cell Quantification:
-
Perfuse mice and collect cerebellar tissue.
-
Process the tissue for paraffin (B1166041) embedding and sectioning.
-
Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) or specific Purkinje cell markers (e.g., Calbindin).
-
Count the number of Purkinje cells in defined regions of the cerebellum under a microscope.
Filipin (B1216100) Staining for Unesterified Cholesterol:
-
Prepare frozen brain sections.
-
Fix the sections (e.g., with 4% paraformaldehyde).
-
Incubate the sections with a filipin solution.
-
Visualize the cholesterol accumulation using a fluorescence microscope.
Ganglioside Quantification:
-
Homogenize brain tissue.
-
Extract lipids from the homogenate.
-
Separate gangliosides using high-performance thin-layer chromatography (HPTLC).
-
Quantify the levels of specific gangliosides (e.g., GM2 and GM3) by densitometry or mass spectrometry.
Conclusion
This compound has demonstrated significant therapeutic potential in mouse models of Niemann-Pick Disease Type C by delaying disease progression, improving neurological function, and extending lifespan. The protocols outlined in these application notes provide a framework for researchers to effectively administer Miglustat and evaluate its efficacy in a preclinical setting. Careful attention to dosing, administration technique, and a comprehensive battery of outcome measures are essential for obtaining robust and reproducible data.
References
- 1. Niemann-Pick disease type C1 is a sphingosine storage disease that causes deregulation of lysosomal calcium. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. A calcium message for Niemann-Pick type C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publicatt.unicatt.it [publicatt.unicatt.it]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Miglustat/Zavesca Drug Trial - Niemann-Pick Type C Disease - Parseghian.org [parseghian.org]
Using Miglustat Hydrochloride to Elucidate Glycosphingolipid Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglustat (B1677133) hydrochloride, an N-alkylated imino sugar, is a potent reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids (GSLs).[1][2] This mode of action forms the basis of substrate reduction therapy (SRT), a therapeutic strategy aimed at decreasing the rate of GSL synthesis to counterbalance impaired catabolism in various lysosomal storage disorders.[3][4] By inhibiting GCS, miglustat reduces the production of glucosylceramide, the precursor for a vast array of complex GSLs, thereby alleviating the pathological accumulation of these lipids in cellular lysosomes.[3][5]
These application notes provide detailed protocols for utilizing Miglustat hydrochloride as a tool to investigate the intricate pathways of glycosphingolipid metabolism in both in vitro and in vivo models. The methodologies outlined below are intended to guide researchers in designing and executing experiments to probe the functional roles of GSLs in various biological processes and to evaluate potential therapeutic interventions targeting this metabolic pathway.
Mechanism of Action
This compound acts as a competitive inhibitor of glucosylceramide synthase (UGCG).[3] GCS is a key enzyme located on the cytosolic face of the Golgi apparatus that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[6] Glucosylceramide is subsequently translocated to the lumen of the Golgi where it serves as the precursor for the synthesis of hundreds of different glycosphingolipids, including gangliosides, globosides, and lacto/neolacto-series GSLs.[7][8] By inhibiting this initial, rate-limiting step, Miglustat effectively curtails the entire downstream production of these complex GSLs. This makes it an invaluable tool for studying the cellular consequences of depleted GSL levels.
Data Presentation: Quantitative Effects of this compound
The inhibitory activity of this compound on glucosylceramide synthase and its downstream effects on glycosphingolipid levels have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibitory Potency of Glucosylceramide Synthase Inhibitors
| Compound | IC50 Value | Cell Type/Assay Condition | Reference |
| Miglustat (NB-DNJ) | 20-50 µM | Dependent on cell type and assay | [4] |
| Miglustat | ~25 nM (GM1) | K562 cells | [9] |
| Miglustat | ~29 nM (GM3) | B16/F10 cells | [9] |
| Eliglustat | 24 nM | Not specified | [10] |
| Eliglustat | 115 nM | MDCK cell homogenates | [11] |
| Eliglustat | 20 nM | Intact MDCK cells | [11] |
Table 2: In Vivo Effects of Miglustat Treatment
| Animal Model | Miglustat Dose | Treatment Duration | Key Findings | Reference |
| Tay-Sachs Mice | 4800 mg/kg/day | Not specified | Serum concentration ~50 µM; prevented GM2 storage in the brain. | [12] |
| Normal Mice | 2400 mg/kg/day | Not specified | Serum concentration 56.8 µM; 70% reduction in GSL levels in peripheral tissues. | [12] |
| Type 1 Gaucher Disease Patients | 100 mg, three times daily | 12 months | 12% reduction in liver volume; 19% reduction in spleen volume; 38.5% reduction in leukocyte GM1 levels. | [12][13] |
| Type 1 Gaucher Disease Patients | 50 mg, three times daily | 6 months | 5.9% reduction in liver volume; 4.5% reduction in spleen volume. | [12] |
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of Glycosphingolipid Biosynthesis by this compound.
Experimental Workflow
Caption: A typical workflow for in vitro studies using Miglustat.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
This protocol describes a general procedure for treating adherent mammalian cell lines with this compound to study its effects on glycosphingolipid metabolism.
Materials:
-
Mammalian cell line of interest (e.g., human fibroblasts, cancer cell lines)
-
Complete cell culture medium
-
This compound (powder)
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Sterile cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in appropriate culture flasks.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into new culture plates (e.g., 6-well or 12-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of Miglustat Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile water or DMSO.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Treatment:
-
The following day, remove the culture medium from the cells.
-
Add fresh complete medium containing the desired final concentration of this compound. A typical starting concentration range is 5-50 µM.[12] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Include a vehicle control group treated with the same volume of water or DMSO used for the highest Miglustat concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
For lipid analysis, cells can be scraped into a minimal volume of PBS and collected by centrifugation.
-
Alternatively, for protein analysis, a suitable lysis buffer can be added directly to the plate.
-
Store cell pellets or lysates at -80°C until further analysis.
-
Protocol 2: Quantification of Glucosylceramide and Other Glycosphingolipids by Thin-Layer Chromatography (TLC)
This protocol provides a method for the extraction and semi-quantitative analysis of GSLs from cultured cells using TLC.
Materials:
-
Cell pellets from Protocol 1
-
Chloroform
-
Methanol
-
Deionized water
-
TLC plates (silica gel 60)
-
TLC developing chamber
-
Developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v for neutral GSLs)[5]
-
Visualization reagent (e.g., Orcinol/sulfuric acid spray)[6]
-
Glycosphingolipid standards (e.g., GlcCer, LacCer, GM3)
Procedure:
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a known volume of water.
-
Add 20 volumes of chloroform:methanol (2:1, v/v) to the cell suspension.
-
Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at low speed to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin-Layer Chromatography:
-
Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract and GSL standards onto the origin of a TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber pre-equilibrated with the developing solvent.
-
Allow the solvent front to migrate to near the top of the plate.
-
Remove the plate and allow it to air dry completely in a fume hood.
-
-
Visualization and Analysis:
-
Spray the dried TLC plate evenly with the orcinol/sulfuric acid reagent.
-
Heat the plate at 100-110°C for 5-10 minutes until colored spots appear. Glycosphingolipids will appear as purple-blue bands.
-
Document the chromatogram by scanning or photography.
-
Compare the migration of the sample bands to the GSL standards to identify different GSL species.
-
Densitometry can be used for semi-quantitative analysis by comparing the intensity of the sample bands to a standard curve.
-
Protocol 3: Quantification of Glucosylceramide by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a more quantitative method for measuring GlcCer levels using HPLC following enzymatic digestion and derivatization.[8][14]
Materials:
-
Lipid extracts from cell pellets (as in Protocol 2)
-
Sphingolipid ceramide N-deacylase (SCDase)
-
SCDase reaction buffer
-
o-phthalaldehyde (OPA) reagent
-
HPLC system with a fluorescence detector and a normal-phase column
-
Mobile phase (e.g., n-hexane/isopropanol/water, 73:26.5:0.5, v/v/v)[8]
-
Glucosylsphingosine (B128621) (lyso-GlcCer) standard
Procedure:
-
Enzymatic Hydrolysis:
-
Resuspend the dried lipid extract in SCDase reaction buffer.
-
Add SCDase to the sample and incubate to hydrolyze GlcCer to glucosylsphingosine (lyso-GlcCer).
-
Stop the reaction by adding chloroform:methanol (1:1, v/v).
-
-
Extraction of Lyso-GSLs:
-
Perform a phase separation by adding water and chloroform.
-
Collect and pool the lower organic phases from repeated extractions.
-
Dry the pooled organic phase under nitrogen.
-
-
OPA Derivatization:
-
Resuspend the dried lyso-GSLs in ethanol.
-
Add OPA reagent and incubate to fluorescently label the primary amine group of glucosylsphingosine.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a normal-phase HPLC column.
-
Elute with the specified mobile phase.
-
Detect the OPA-derivatized glucosylsphingosine using a fluorescence detector (excitation ~340 nm, emission ~455 nm).[8]
-
Quantify the amount of GlcCer in the original sample by comparing the peak area to a standard curve generated with known concentrations of OPA-derivatized glucosylsphingosine.
-
Conclusion
This compound is a powerful pharmacological tool for the investigation of glycosphingolipid metabolism. The protocols provided herein offer a framework for researchers to study the effects of GCS inhibition in various experimental systems. By employing these methods, scientists can gain valuable insights into the roles of GSLs in health and disease, and advance the development of novel therapeutics for a range of disorders characterized by aberrant GSL metabolism. Careful optimization of experimental conditions, including cell type, drug concentration, and treatment duration, is crucial for obtaining robust and reproducible results.
References
- 1. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [en.bio-protocol.org]
- 2. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TLC of glycosphingolipids | Cyberlipid [cyberlipid.gerli.com]
- 8. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Combining Miglustat Hydrochloride with Other Compounds: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and clinical investigation into the combination of Miglustat (B1677133) hydrochloride with other therapeutic compounds for the treatment of specific lysosomal storage disorders. Detailed protocols for key experimental methodologies are provided to facilitate further research and drug development in this area.
I. Introduction to Miglustat Hydrochloride Combination Therapy
This compound is an inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids.[1] By reducing the production of these substrates, Miglustat alleviates the cellular burden in lysosomal storage disorders where their accumulation is pathogenic. This approach is known as substrate reduction therapy (SRT).[1]
Recent research has explored the synergistic potential of combining Miglustat with other therapeutic agents to enhance efficacy, particularly in complex neurological disorders. These combinations often target complementary pathways, such as enhancing the activity of residual enzymes or improving cellular stress responses. This document details the application of Miglustat in combination with Ambroxol for Tay-Sachs Disease, Arimoclomol (B1213184) for Niemann-Pick Disease Type C, and Enzyme Replacement Therapy (Imiglucerase) for Gaucher Disease.
II. Combination Therapy with Ambroxol for Tay-Sachs Disease
Scientific Rationale:
Tay-Sachs disease is a devastating neurodegenerative disorder caused by mutations in the HEXA gene, leading to a deficiency of the enzyme β-hexosaminidase A and subsequent accumulation of GM2 gangliosides in the brain.[2][3] The combination of Miglustat and Ambroxol offers a dual-pronged approach:
-
Miglustat: Reduces the synthesis of GM2 gangliosides, the accumulating substrate.[2][3]
-
Ambroxol: Acts as a pharmacological chaperone, assisting in the proper folding of mutant β-hexosaminidase A, thereby increasing its residual enzymatic activity and lysosomal trafficking.[4][5] This enhancement of the enzyme's function complements the substrate reduction by Miglustat.[3]
Quantitative Data Summary:
A virtual Phase 1b/2 clinical trial simulating the effects of Miglustat and Ambroxol combination therapy in children with Tay-Sachs disease demonstrated significant benefits.[2][3] The study evaluated various dose levels, expressed as a percentage of the maximum tolerated dose (MTD).
| Treatment Arm | Age Group | Key Outcome Measure | Result |
| Miglustat + Ambroxol (20% MTD) | Older Children | Cognitive Decline & Neurodegeneration | Preservation of cognitive and neurological function |
| All Ages | GM2 Ganglioside Levels | Consistent reductions | |
| Miglustat + Ambroxol (50% MTD) | All Ages | Cognition/Memory, Motor Function, Quality of Life | Consistent positive effects |
| All Ages | GM2 Ganglioside Accumulation (Lysosomal) | Significant reductions |
Experimental Protocols:
Protocol 1: In Silico Evaluation of Combination Therapy Efficacy in Tay-Sachs Disease (Virtual Clinical Trial)
This protocol outlines the methodology for a virtual clinical trial using aiHumanoid simulations to assess the efficacy of Miglustat and Ambroxol combination therapy.[2][6]
-
Patient Population Simulation:
-
Generate simulated cohorts of children with Type 1 Tay-Sachs Disease, with ages ranging from birth to 10 years.
-
Incorporate known disease progression models and patient variability into the simulation.
-
-
Treatment Arms:
-
Establish four treatment arms:
-
Placebo
-
Miglustat Monotherapy
-
Ambroxol Monotherapy
-
Combination Therapy (Miglustat + Ambroxol)
-
-
Simulate treatment initiation from birth.
-
-
Dose Escalation:
-
Implement four dose levels for each treatment arm (except placebo): 10%, 20%, 33.3%, and 50% of the maximum tolerated dose (MTD).
-
-
Outcome Assessment:
-
Define key metrics for assessment at simulated intervals from birth to 10 years:
-
Cognitive and motor function
-
Quality of life
-
Lysosomal enzyme activity
-
GM2 ganglioside levels
-
-
-
Data Analysis:
-
Analyze the simulated data to compare the efficacy of the combination therapy against monotherapy and placebo across different dose levels and age groups.
-
Evaluate the synergistic effects of the combination on the key outcome measures.
-
Protocol 2: Quantification of GM2 Ganglioside Levels in Serum
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of GM2 gangliosides in serum samples.[7]
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the lipid fraction.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction on the supernatant using a solvent system such as chloroform/methanol/water to separate the gangliosides from other lipids.
-
Collect the aqueous phase containing the gangliosides.
-
Dry the aqueous phase under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate mobile phase.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use a suitable chromatography column (e.g., C18) to separate the different ganglioside species.
-
Operate the mass spectrometer in a specific ion monitoring mode to detect and quantify the GM2 ganglioside species based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a GM2 ganglioside standard.
-
Quantify the concentration of GM2 gangliosides in the serum samples by comparing their peak areas to the standard curve.
-
Visualizations:
Caption: Dual therapeutic strategy for Tay-Sachs Disease.
III. Combination Therapy with Arimoclomol for Niemann-Pick Disease Type C
Scientific Rationale:
Niemann-Pick disease type C (NPC) is a rare, neurodegenerative disorder caused by mutations in the NPC1 or NPC2 genes, leading to the accumulation of unesterified cholesterol and glycosphingolipids in lysosomes.[8][9] The combination of Miglustat and Arimoclomol provides a multi-faceted therapeutic approach:
-
Miglustat: As a substrate reduction therapy, it decreases the synthesis of glycosphingolipids.[10]
-
Arimoclomol: This compound is a heat shock protein amplifier. It is thought to upregulate the Coordinated Lysosomal Expression and Regulation (CLEAR) network genes by promoting the nuclear translocation of transcription factors TFEB and TFE3.[8][11] This leads to improved lysosomal function and may enhance the clearance of accumulated lipids.[8]
Quantitative Data Summary:
A 12-month, randomized, double-blind, placebo-controlled Phase 2/3 trial evaluated the efficacy of Arimoclomol in NPC patients, the majority of whom were also receiving Miglustat as a background therapy.[12]
| Treatment Arm | Endpoint | Result | p-value |
| Arimoclomol + Miglustat | Mean change in rescored 4-domain NPC Clinical Severity Scale (R4DNPCCSS) | -0.23 | 0.0077 |
| Placebo + Miglustat | Mean change in rescored 4-domain NPC Clinical Severity Scale (R4DNPCCSS) | +1.92 |
Experimental Protocols:
Protocol 3: Assessment of Disease Severity in Niemann-Pick Type C using the NPC Clinical Severity Scale (NPCCSS)
This protocol outlines the procedure for using the 5-domain and rescored 4-domain NPCCSS to assess disease severity and progression in NPC patients.[13][14][15]
-
Clinician Training:
-
Ensure clinicians are trained in the standardized administration and scoring of the NPCCSS to ensure consistency and reliability of the data.
-
-
Domain Assessment:
-
5-Domain NPCCSS: Evaluate the patient across the following five domains:
-
Ambulation
-
Fine motor skills
-
Swallow
-
Speech
-
Cognition
-
-
Rescored 4-Domain NPCCSS (R4DNPCCSS): This scale removes the cognition domain and uses a rescored swallow domain to more accurately measure progressive deterioration.
-
-
Scoring:
-
Assign a score for each domain based on the patient's functional ability, according to the specific criteria outlined in the NPCCSS manual. Higher scores indicate greater severity.
-
A change of 1 category in any domain is considered clinically meaningful.[14]
-
-
Data Collection:
-
Record the scores for each domain at baseline and at regular follow-up visits (e.g., every 6-12 months) to track disease progression and response to treatment.
-
Protocol 4: Measurement of Horizontal Saccadic Eye Movement (HSEM) Velocity
This protocol describes a method for objectively measuring HSEM velocity, a key indicator of neurological function in NPC.[16][17][18]
-
Equipment:
-
Utilize a video-based eye-tracking system with a high sampling frequency (e.g., >100 Hz) for accurate velocity measurements.
-
-
Patient Setup:
-
Position the patient comfortably in front of the eye-tracking monitor with their head stabilized to minimize head movements.
-
Calibrate the eye-tracker for the individual patient.
-
-
Stimulus Presentation:
-
Present two distinct visual targets horizontally on the screen at a fixed distance from the center.
-
Instruct the patient to fixate on one target and then rapidly shift their gaze to the other target upon its appearance.
-
-
Data Acquisition:
-
Record the eye movement data as the patient performs a series of saccades between the two targets.
-
-
Data Analysis:
-
Use a velocity-based algorithm to detect the saccades from the raw eye-tracking data.
-
Calculate the peak velocity of each saccade.
-
Average the peak velocities of multiple saccades to obtain a mean HSEM velocity for the patient.
-
Visualizations:
Caption: Complementary mechanisms in Niemann-Pick Type C therapy.
IV. Combination Therapy with Enzyme Replacement Therapy (Imiglucerase) for Gaucher Disease
Scientific Rationale:
Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide.[19] The standard treatment is enzyme replacement therapy (ERT) with imiglucerase, which provides a functional version of the deficient enzyme.[19] In some cases, combining ERT with Miglustat can be beneficial:
-
Imiglucerase (ERT): Directly degrades the accumulated glucosylceramide.
-
Miglustat (SRT): Reduces the rate of glucosylceramide synthesis, thereby decreasing the substrate load on the deficient enzyme and potentially enhancing the efficacy of ERT, especially in refractory symptoms like bone pain.[19]
Quantitative Data Summary:
Case reports and a randomized trial have shown the benefits of combination therapy in Gaucher disease type 1 patients.[19]
| Patient Cohort | Intervention | Key Outcome | Result |
| Patient 1 (Case Report) | Miglustat added to ongoing ERT | Bone Pain | Significant improvement |
| Patient 2 (Case Report) | ERT added to ongoing Miglustat | Core Symptoms | Maintained/Stable |
| Randomized Trial (n=36) | Miglustat + ERT vs. Monotherapy | Liver/Spleen Volume | Significantly greater reductions with combination therapy |
Experimental Protocols:
Protocol 5: Clinical Monitoring of Gaucher Disease Patients on Combination Therapy
This protocol outlines the key parameters to monitor in Gaucher disease patients receiving combined ERT and Miglustat therapy.[19]
-
Hematological Parameters:
-
Monitor hemoglobin concentration and platelet counts at regular intervals (e.g., every 3-6 months) to assess hematological response.
-
-
Visceral Involvement:
-
Measure liver and spleen volumes using imaging techniques such as ultrasound or MRI at baseline and annually to track changes in organomegaly.
-
-
Biomarkers:
-
Measure plasma chitotriosidase activity, a marker of macrophage activation, at regular intervals to monitor disease activity.
-
-
Bone Health:
-
Assess bone mineral density using dual-energy X-ray absorptiometry (DXA) scans.
-
For patients with bone pain, use standardized pain assessment scales to quantify symptoms.
-
Consider MRI to evaluate bone marrow infiltration.
-
-
Adverse Event Monitoring:
-
Monitor for common side effects of Miglustat, such as gastrointestinal disturbances (diarrhea, flatulence) and tremor.
-
Visualizations:
Caption: Standard workflow for a combination therapy clinical trial.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. medrxiv.org [medrxiv.org]
- 3. medrxiv.org [medrxiv.org]
- 4. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into arimoclomol mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate-reduction therapy with miglustat for glycosphingolipid storage disorders affecting the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zevra Submits Arimoclomol MAA to EMA for Niemann-Pick Disease Type C Treatment | Niemann-Pick UK (NPUK) [npuk.org]
- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 13. miplyffa-hcp.com [miplyffa-hcp.com]
- 14. cdn.reachmd.com [cdn.reachmd.com]
- 15. Validation of the 5-domain Niemann-Pick type C Clinical Severity Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Saccadic Velocity at the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Saccadic Velocity Measurements in Strabismus | Ento Key [entokey.com]
- 18. Frontiers | Assessing Saccadic Eye Movements With Head-Mounted Display Virtual Reality Technology [frontiersin.org]
- 19. Combined miglustat and enzyme replacement therapy in two patients with type 1 Gaucher disease: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy of Miglustat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro assays to measure the efficacy of Miglustat hydrochloride. The protocols are intended for professionals in research and drug development to assess the activity of this compound as a substrate reduction therapy agent.
Introduction
This compound is an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1][2][3] By inhibiting this enzyme, Miglustat reduces the rate of GSL synthesis, a therapeutic approach known as substrate reduction therapy (SRT).[1] This is particularly relevant for lysosomal storage disorders such as Gaucher disease and Niemann-Pick disease type C (NPC), where the accumulation of GSLs is a primary pathological feature.[1][2] Miglustat has been shown to be effective in reducing GSL accumulation in various in vitro models.[4] In addition to GCS, Miglustat also inhibits α-glucosidases I and II in the endoplasmic reticulum.[4][5]
I. Biochemical Assay: Glucosylceramide Synthase (GCS) Activity
This assay directly measures the inhibitory effect of this compound on GCS enzyme activity using a fluorescent substrate.
Protocol 1: Fluorescent GCS Activity Assay with HPLC
This protocol is adapted from a method using a fluorescent ceramide analog to quantify GCS activity.[6][7]
A. Materials and Reagents
-
C6-NBD-ceramide (fluorescent substrate)
-
UDP-glucose (co-substrate)
-
This compound
-
Enzyme source (e.g., cell lysate or purified GCS)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Chloroform/methanol (2:1, v/v)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Normal-phase HPLC column
B. Experimental Procedure
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, UDP-glucose, and the enzyme source.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Substrate Addition: Initiate the reaction by adding C6-NBD-ceramide.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding chloroform/methanol (2:1, v/v).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase.
-
Sample Preparation for HPLC: Dry the organic phase under nitrogen and reconstitute the lipid extract in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system. The fluorescent product, C6-NBD-glucosylceramide, will be separated from the substrate, C6-NBD-ceramide.
-
Detection: Detect the fluorescent lipids using a fluorescence detector with excitation and emission wavelengths of approximately 470 nm and 530 nm, respectively.[6]
-
Data Analysis: Quantify the peak areas corresponding to the substrate and product. Calculate the percentage of GCS inhibition by comparing the product formation in the presence and absence of Miglustat.
C. Expected Results
A dose-dependent decrease in the formation of C6-NBD-glucosylceramide is expected with increasing concentrations of this compound.
II. Cell-Based Assays
These assays evaluate the efficacy of Miglustat in a cellular context, which is more physiologically relevant.
A. Cell Models
-
Patient-derived fibroblasts: Fibroblasts from patients with Gaucher disease or NPC are valuable models as they endogenously express the disease phenotype.[8]
-
Mouse embryonic fibroblasts (MEFs): MEFs from mouse models of lysosomal storage diseases can also be utilized.[8]
-
Induced pluripotent stem cells (iPSCs): iPSCs derived from patients can be differentiated into disease-relevant cell types such as neurons and macrophages.[9][10]
-
Cancer cell lines: Cell lines like HL-60 (human promyelocytic leukemia) have been used to demonstrate the inhibition of glycolipid biosynthesis by Miglustat.[4][11]
Protocol 2: Quantification of Glycosphingolipid Reduction in Cultured Cells
This protocol describes the treatment of cultured cells with Miglustat and the subsequent analysis of GSL levels by HPLC-mass spectrometry (HPLC-MS).
A. Materials and Reagents
-
Selected cell line (e.g., patient-derived fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Lipid extraction solvents (e.g., chloroform, methanol, water)
-
HPLC-MS system
B. Experimental Procedure
-
Cell Culture and Treatment: Culture the selected cells to a desired confluency. Treat the cells with varying concentrations of this compound for a specified period (e.g., 72 hours). Include an untreated control.
-
Cell Lysis and Lipid Extraction: Harvest the cells and perform lipid extraction using a suitable method, such as the Folch method.
-
Sample Preparation: Dry the lipid extract and reconstitute it in a suitable solvent for HPLC-MS analysis.
-
HPLC-MS Analysis: Inject the lipid extract into the HPLC-MS system to separate and quantify different GSL species (e.g., glucosylceramide, lactosylceramide, GM1, GM2, GM3).[12][13]
-
Data Analysis: Compare the levels of various GSLs in Miglustat-treated cells to untreated controls.
C. Expected Results
Miglustat treatment should lead to a significant reduction in the levels of glucosylceramide and downstream GSLs in a dose-dependent manner.
III. Downstream Effect Assays
These assays measure the secondary consequences of GCS inhibition.
Protocol 3: Cholera Toxin Binding Assay for GM1 Ganglioside Levels
This assay indirectly measures the level of the ganglioside GM1 on the cell surface. A decrease in GM1 synthesis due to Miglustat will result in reduced cholera toxin binding.
A. Materials and Reagents
-
Cultured cells treated with Miglustat as in Protocol 2
-
Fluorescently labeled Cholera Toxin Subunit B (e.g., FITC-CTB)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
B. Experimental Procedure
-
Cell Preparation: After treatment with Miglustat, wash the cells with cold PBS.
-
Cholera Toxin Staining: Incubate the cells with a fluorescently labeled cholera toxin subunit B in the dark on ice.
-
Washing: Wash the cells with cold PBS to remove unbound toxin.
-
Analysis: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity or visualize them using a fluorescence microscope.
-
Data Analysis: Compare the fluorescence intensity of Miglustat-treated cells to untreated controls.
C. Expected Results
A decrease in fluorescence intensity in Miglustat-treated cells indicates a reduction in cell surface GM1 levels.[4]
Protocol 4: Lysosomal Staining with LysoTracker
This protocol visualizes the effect of Miglustat on lysosomal storage.
A. Materials and Reagents
-
Cultured cells (preferably from a disease model) treated with Miglustat
-
LysoTracker dye (e.g., LysoTracker Red)
-
Live-cell imaging medium
-
Fluorescence microscope
B. Experimental Procedure
-
Cell Treatment: Treat cells with Miglustat as previously described.
-
LysoTracker Staining: Incubate the live cells with LysoTracker dye according to the manufacturer's instructions.
-
Imaging: Visualize the stained lysosomes using a fluorescence microscope.
-
Data Analysis: Qualitatively or quantitatively assess the changes in lysosomal size, number, and fluorescence intensity.
C. Expected Results
In disease models, Miglustat treatment is expected to reduce the accumulation of substrates in lysosomes, which may be observed as a decrease in the intensity or size of LysoTracker-stained compartments.[8]
IV. Data Presentation
Table 1: Summary of Quantitative Data on this compound Efficacy In Vitro
| Assay Type | Cell Line/Enzyme Source | Parameter Measured | Efficacy of Miglustat | Reference |
| Biochemical Assay | Rat Testicular Enzymes | IC50 for Ceramide-Glucosyltransferase | 32 µM | |
| Biochemical Assay | Rat Testicular Enzymes | IC50 for Beta-Glucosidase 2 | 81 µM | |
| Cell-Based Assay | HL-60 Cells | Inhibition of Glycolipid Synthesis | ~90% inhibition | [4] |
| Cell-Based Assay | MOLT-4 and H9 (Lymphoid) | Decrease in GM1 Ganglioside | ~90% decrease in Cholera Toxin binding | [4] |
| Cell-Based Assay | K-562 (Myeloid) | Decrease in GM1 Ganglioside | ~90% decrease in Cholera Toxin binding | [4] |
V. Mandatory Visualizations
Caption: this compound inhibits Glucosylceramide Synthase (GCS).
Caption: Workflow for the fluorescent GCS activity assay.
Caption: Workflow for cell-based GSL reduction assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Portico [access.portico.org]
- 5. This compound | Glycosylases | Tocris Bioscience [tocris.com]
- 6. [Assay of glycosphingolipid synthases using HPLC and fluorescent substrates]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
Application Notes and Protocols: Lentiviral Vector Delivery of shRNA Targeting GCS in Combination with Miglustat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS), encoded by the UGCG gene, is a pivotal enzyme in the biosynthesis of glycosphingolipids.[1] In numerous cancers, the overexpression of GCS is linked to multidrug resistance and poor prognosis.[2][3] GCS contributes to therapy resistance by converting pro-apoptotic ceramide into glucosylceramide, thereby reducing cellular ceramide levels and promoting cancer cell survival.[1] The inhibition of GCS has emerged as a promising strategy to sensitize cancer cells to chemotherapeutic agents.[4][5][6]
This document outlines the application of a dual-targeting strategy employing a lentiviral vector-delivered short hairpin RNA (shRNA) to silence GCS expression in combination with Miglustat, a pharmacological inhibitor of GCS. This combination therapy aims to achieve a more potent and synergistic anti-cancer effect by inhibiting GCS activity through two distinct mechanisms. The provided protocols and notes are intended to guide researchers in the design and execution of experiments to evaluate the efficacy of this combination therapy in cancer cell models.
Data Presentation: Illustrative Quantitative Analysis
Disclaimer: The following quantitative data is illustrative and hypothetical, designed to exemplify the expected outcomes of the described experiments. As of the generation of this document, specific quantitative data for the synergistic effect of GCS shRNA and Miglustat combination therapy is not available in the public domain. Researchers should generate their own data following the provided protocols.
Table 1: In Vitro Cell Viability (MTT Assay) of Cancer Cells Treated with GCS shRNA and Miglustat
| Treatment Group | Concentration | Cell Viability (% of Control) ± SD |
| Control (Untreated) | - | 100 ± 5.2 |
| Scrambled shRNA | - | 98.5 ± 4.8 |
| GCS shRNA | - | 75.3 ± 6.1 |
| Miglustat | 10 µM | 80.1 ± 5.5 |
| 25 µM | 65.7 ± 4.9 | |
| 50 µM | 50.2 ± 5.3 | |
| GCS shRNA + Miglustat | 10 µM | 55.4 ± 4.2 |
| 25 µM | 35.8 ± 3.9 | |
| 50 µM | 20.1 ± 3.1 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining) of Cancer Cells
| Treatment Group | % Early Apoptosis ± SD | % Late Apoptosis ± SD | Total Apoptosis (%) |
| Control (Untreated) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| Scrambled shRNA | 2.5 ± 0.6 | 1.8 ± 0.4 | 4.3 |
| GCS shRNA | 15.3 ± 2.1 | 5.2 ± 1.1 | 20.5 |
| Miglustat (50 µM) | 18.9 ± 2.5 | 7.8 ± 1.5 | 26.7 |
| GCS shRNA + Miglustat (50 µM) | 35.7 ± 3.2 | 15.4 ± 2.3 | 51.1 |
Table 3: In Vivo Tumor Volume in Xenograft Mouse Model
| Treatment Group | Day 0 (mm³) ± SD | Day 21 (mm³) ± SD | % Tumor Growth Inhibition |
| Vehicle Control | 100 ± 10 | 1550 ± 150 | 0 |
| Scrambled shRNA | 100 ± 12 | 1520 ± 140 | 1.9 |
| GCS shRNA | 100 ± 11 | 950 ± 110 | 38.7 |
| Miglustat (50 mg/kg) | 100 ± 9 | 1100 ± 120 | 29.0 |
| GCS shRNA + Miglustat (50 mg/kg) | 100 ± 10 | 450 ± 80 | 71.0 |
Visualization of Pathways and Workflows
Caption: GCS Signaling Pathway and Therapeutic Intervention Points.
Caption: Workflow for Evaluating GCS shRNA and Miglustat Combination Therapy.
Experimental Protocols
Protocol 1: Lentiviral Vector Production and Transduction
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with GCS shRNA insert (and scrambled control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
Polybrene
-
Target cancer cell line
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Day 2: Co-transfect the HEK293T cells with the lentiviral transfer plasmid (containing GCS shRNA or scrambled control) and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: After 18-24 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the collections and centrifuge at 3,000 rpm for 10 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C.
-
-
Lentiviral Transduction:
-
Day 1: Seed the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Day 2: Remove the culture medium and add the lentiviral supernatant to the cells. Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Day 3: After 18-24 hours, replace the virus-containing medium with fresh complete medium.
-
Day 5 onwards: If the lentiviral vector contains a selection marker (e.g., puromycin), add the appropriate antibiotic to the medium to select for transduced cells. Expand the stable cell line.
-
Protocol 2: shRNA Design and Validation
shRNA Design:
-
Utilize online design tools (e.g., from Broad Institute, Invitrogen) to design shRNA sequences targeting the coding sequence of the human UGCG gene.
-
Select at least two independent shRNA sequences to control for off-target effects.
-
Design a non-targeting scrambled shRNA control.
-
Ensure the designed oligonucleotides are compatible with your chosen lentiviral vector's cloning sites.
Validation of GCS Knockdown:
-
Quantitative Real-Time PCR (qPCR):
-
Extract total RNA from the stable GCS shRNA and scrambled shRNA cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for UGCG and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of UGCG mRNA in the GCS shRNA cells compared to the scrambled control using the ΔΔCt method.
-
-
Western Blotting:
-
Lyse the stable cell lines and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against GCS and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.
-
Quantify the band intensities to determine the reduction in GCS protein levels.
-
Protocol 3: GCS Activity Assay (Fluorometric)
Materials:
-
GCS Activity Assay Kit (e.g., from a commercial supplier)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells from each treatment group (Control, Scrambled shRNA, GCS shRNA, Miglustat-treated, and combination-treated).
-
Lyse the cells according to the kit manufacturer's instructions and determine the protein concentration of the lysates.
-
-
Assay Performance:
-
Add equal amounts of protein lysate from each sample to the wells of a 96-well black microplate.
-
Prepare a reaction mixture containing the fluorescent substrate for GCS as per the kit's protocol.
-
Add the reaction mixture to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for the recommended time.
-
Measure the fluorescence at the specified excitation and emission wavelengths using a microplate reader.
-
Calculate the GCS activity based on a standard curve generated with a known amount of the fluorescent product.
-
Protocol 4: Cell Viability and Apoptosis Assays
Cell Viability (MTT Assay):
-
Seed the stable GCS shRNA and scrambled shRNA cells in a 96-well plate.
-
Treat the cells with varying concentrations of Miglustat for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis (Annexin V/PI Staining):
-
Seed and treat the cells as described for the MTT assay.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
The combination of lentiviral-mediated shRNA silencing of GCS with the pharmacological inhibitor Miglustat presents a rational and potentially potent therapeutic strategy for cancers that overexpress GCS. The protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of this combination therapy. Rigorous validation of GCS knockdown and careful execution of the in vitro and in vivo assays are crucial for obtaining reliable and reproducible data. The illustrative data tables offer a template for presenting the findings of such studies, which are anticipated to demonstrate a synergistic anti-cancer effect of this dual-targeting approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucosylceramide synthase, a factor in modulating drug resistance, is overexpressed in metastatic breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of glucosylceramide synthase and P-glycoprotein in cancer cells selected for resistance to natural product chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Glucosylceramide Synthase Sensitizes Head and Neck Cancer to Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of Glucosylceramide Synthase Reverses Drug Resistance in Cancer Cells Harbor Homozygous p53 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosylceramide synthase silencing combined with the receptor tyrosine kinase inhibitor axitinib as a new multimodal strategy for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Miglustat Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Miglustat (B1677133) hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Miglustat hydrochloride?
This compound is a reversible inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of most glycosphingolipids, as it catalyzes the transfer of glucose to ceramide, the first step in this pathway.[1][2] By inhibiting GCS, Miglustat reduces the production of glucosylceramide and its downstream derivatives. This "substrate reduction therapy" approach is the basis for its use in treating certain lysosomal storage disorders like Gaucher disease type 1, where the accumulation of glucosylceramide is pathogenic.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in water and DMSO.[3][4][5] For in vitro experiments, stock solutions are typically prepared in DMSO. It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] Stock solutions in DMSO can be stored at -20°C for one month or at -80°C for up to six months, preferably under a nitrogen atmosphere.[1][2] For in vivo studies, it is recommended to prepare fresh working solutions daily.[1]
Troubleshooting Guide
In Vitro Experiments
Q3: I am observing unexpected cell death after treating my cells with this compound. What could be the cause and how can I mitigate it?
There are several potential reasons for unexpected cytotoxicity:
-
High Concentrations: Although generally well-tolerated by many cell lines, very high concentrations of this compound may induce apoptosis. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
-
Ceramide Accumulation: Inhibition of glucosylceramide synthase can lead to an accumulation of its substrate, ceramide. Elevated ceramide levels are known to trigger apoptotic pathways in some cell types. You can assess ceramide levels in your cells to confirm if this is the underlying cause.
-
Off-Target Effects: While Miglustat is a selective inhibitor of GCS, it can have off-target effects, especially at higher concentrations. These could potentially contribute to cytotoxicity in sensitive cell lines.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.1-0.5%, depending on the cell line).
Recommended Actions:
-
Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of this compound concentrations to determine the IC50 and a suitable working concentration.
-
Measure intracellular ceramide levels to investigate if apoptosis is being induced by its accumulation.
-
Include a vehicle-only control in all your experiments to rule out solvent toxicity.
Q4: I am not observing the expected inhibitory effect on glycosphingolipid synthesis. What should I check?
If you are not seeing the expected downstream effects of GCS inhibition, consider the following:
-
Compound Inactivity: Ensure the integrity of your this compound. Improper storage (e.g., exposure to moisture or light, incorrect temperature) can lead to degradation.
-
Insufficient Concentration or Treatment Duration: The concentration or the duration of the treatment may be insufficient to achieve a significant reduction in glycosphingolipids in your specific cell model. It is advisable to perform a time-course and dose-response experiment.
-
Cell Line Specific Metabolism: Different cell lines may have varying rates of glycosphingolipid turnover. Some cells may require longer exposure to the inhibitor to show a measurable decrease in these lipids.
-
Assay Sensitivity: The method used to detect changes in glycosphingolipid levels might not be sensitive enough. Consider using a more sensitive detection method, such as mass spectrometry.
Recommended Actions:
-
Verify the activity of your this compound stock with a positive control cell line if possible.
-
Optimize the concentration and treatment duration for your specific cell line.
-
Assess the activity of glucosylceramide synthase directly in treated and untreated cell lysates.
In Vivo Experiments
Q5: My animals are experiencing significant weight loss and diarrhea. Is this a known side effect of this compound?
Yes, gastrointestinal disturbances, including diarrhea and subsequent weight loss, are the most frequently reported side effects of Miglustat in both preclinical and clinical studies.[6][7] This is primarily due to the off-target inhibition of intestinal disaccharidases, such as sucrase and maltase, which leads to carbohydrate malabsorption and osmotic diarrhea.[7]
Recommended Actions:
-
Dietary Modification: Providing a low-carbohydrate diet to the animals can help alleviate these side effects.[8]
-
Dose Adjustment: If the side effects are severe, consider reducing the dose of this compound.
-
Acclimatization: In some cases, the gastrointestinal side effects may diminish over time as the animals acclimate to the treatment.
Data and Protocols
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | ≥ 34 | ≥ 132.95 | Saturation unknown.[2] |
| DMSO | 65 | 254.16 | Requires sonication. Use of anhydrous DMSO is recommended.[1][2] |
In Vivo Formulation Protocol
For oral administration in mice, a common vehicle for this compound is a solution containing DMSO, PEG300, Tween-80, and saline.[1][2]
Example Formulation (for a final concentration of ≥ 3.25 mg/mL): [1][2]
-
Prepare a stock solution of this compound in DMSO (e.g., 32.5 mg/mL).
-
To prepare 1 mL of the final working solution, mix the following in order:
-
100 µL of the DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
Note: It is recommended to prepare this solution fresh on the day of use.[1]
Protocol: Assessment of Glucosylceramide Synthase (GCS) Activity
This protocol provides a general workflow for measuring GCS activity in cell lysates after treatment with this compound.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
GCS Activity Assay:
-
Incubate a defined amount of cell lysate with a reaction mixture containing a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) and the glucose donor, UDP-glucose.
-
The reaction is typically carried out at 37°C for a specific period (e.g., 1-2 hours).
-
-
Lipid Extraction: Stop the reaction and extract the lipids using a solvent system like chloroform/methanol.
-
Analysis: Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using thin-layer chromatography (TLC).
-
Quantification: Visualize the TLC plate under a fluorescent imager and quantify the intensity of the glucosylceramide spot. The activity of GCS is proportional to the amount of fluorescent glucosylceramide produced.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Central Roles of Glucosylceramide in Driving Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2024.febscongress.org [2024.febscongress.org]
- 4. researchgate.net [researchgate.net]
- 5. Long term differential consequences of miglustat therapy on intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Miglustat Hydrochloride In Vitro Solubility
Welcome to the technical support center for Miglustat hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vitro solubility of this compound.
Troubleshooting Guide
Poor solubility of this compound can lead to inaccurate and irreproducible experimental results. This guide provides a systematic approach to identify and resolve common solubility issues.
Solubility Data
Understanding the solubility of this compound in various solvents is the first step in preparing successful in vitro experiments. The following table summarizes its solubility at room temperature.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | ≥ 34 mg/mL[1][2] | ≥ 132.95 mM[1][2] | Highly soluble.[3] Sonication or gentle heating can aid dissolution. |
| DMSO (Dimethyl Sulfoxide) | 60-65 mg/mL[1][2] | 234.61-254.16 mM[1][2] | Use of anhydrous, high-purity DMSO is recommended. Sonication may be required.[1] |
| PBS (Phosphate-Buffered Saline) | 100 mg/mL[2] | 391.02 mM[2] | Sonication may be necessary for complete dissolution.[2] |
| Aqueous Buffers (pH 1.2-7.5) | Highly soluble[3][4] | - | This compound is highly soluble across a wide physiological pH range.[3][4] No degradation was observed at any of the pH tested.[3] |
| Ethanol | Data not available | - |
Experimental Protocols
Proper preparation of stock and working solutions is critical for maintaining the solubility and stability of this compound.
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol is suitable for experiments where a high concentration of this compound is required and the final concentration of the solvent in the assay is not a concern.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the required volume of sterile water to achieve the desired concentration (e.g., for a 100 mM stock solution, add approximately 3.91 mL of water to 100 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear. Gentle heating (up to 37°C) can also be applied.
-
Once dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Preparation of a DMSO Stock Solution for Cell-Based Assays
This protocol is recommended for cell culture experiments where high concentrations of aqueous solutions may affect cell viability.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO to reach the desired concentration (e.g., for a 200 mM stock solution, add approximately 1.95 mL of DMSO to 100 mg of this compound).
-
Vortex the solution until the powder is completely dissolved. Sonication can be used if necessary.
-
Aliquot the DMSO stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Note: The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cytotoxicity.
Troubleshooting Flowchart
If you encounter precipitation or incomplete dissolution, follow this troubleshooting workflow.
References
Identifying and minimizing off-target effects of Miglustat hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of Miglustat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing significant gastrointestinal distress in our cell line/animal model after treatment with this compound, even at concentrations where we expect on-target activity. Is this a known off-target effect?
A1: Yes, gastrointestinal issues are the most well-documented side effects of Miglustat and are attributed to an off-target effect. Miglustat is known to inhibit intestinal α-glucosidases, such as sucrase and maltase, which are responsible for carbohydrate digestion.[1][2] This inhibition leads to carbohydrate malabsorption and subsequent osmotic diarrhea, flatulence, and abdominal pain.[3] The IC50 for this off-target inhibition is in a similar micromolar range to its on-target inhibition of glucosylceramide synthase (GCS), making these effects common.[4]
Q2: How can we differentiate between the intended on-target effects on glycosphingolipid synthesis and the off-target gastrointestinal effects in our experimental system?
A2: To distinguish between on-target and off-target effects, you can employ several strategies:
-
Biochemical Assays: Directly measure the activity of glucosylceramide synthase (GCS) in your treated cells or tissues to confirm on-target engagement.[3] Concurrently, you can perform disaccharidase activity assays on intestinal lysates to quantify the extent of off-target inhibition.[1][2]
-
Lipidomics: Utilize mass spectrometry-based lipidomics to specifically measure the levels of glucosylceramide and other downstream glycosphingolipids. A reduction in these lipids would confirm on-target activity.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of GCS. If the observed phenotype persists after Miglustat treatment in these GCS-deficient cells, it is likely due to an off-target effect.
-
Control Compounds: If available, use a structurally related but inactive analogue of Miglustat as a negative control. An alternative is to compare the effects with a more specific GCS inhibitor, such as eliglustat (B216), which does not potently inhibit intestinal glycosidases.[4]
Q3: We are observing unexpected cellular phenotypes that do not seem to be related to either GCS inhibition or intestinal disaccharidase inhibition. How can we identify the potential unknown off-targets of this compound?
A3: To explore novel off-target effects of Miglustat, a systematic approach is recommended:
-
Computational Prediction: Use in silico tools to predict potential off-target interactions based on the chemical structure of Miglustat. These tools screen your compound against databases of protein structures to identify potential binding partners.
-
Broad-Panel Screening:
-
Safety Pharmacology Panels: Screen Miglustat against a panel of common off-target proteins associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters). This can provide a broad overview of potential liabilities.
-
Kinome Scanning: Although not its primary expected mechanism, profiling Miglustat against a large panel of kinases can identify any unexpected inhibitory activity that might explain unforeseen signaling pathway alterations.
-
-
Cellular Thermal Shift Assay (CETSA): This technique can identify direct binding of Miglustat to proteins in a cellular context by measuring changes in their thermal stability. When coupled with mass spectrometry (thermal proteome profiling), it can provide an unbiased view of the cellular proteins that interact with the drug.
Q4: What strategies can we implement to minimize the off-target effects of this compound in our experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable data. Consider the following strategies:
-
Dose-Response Studies: Carefully titrate Miglustat to determine the lowest effective concentration that achieves the desired on-target effect (GCS inhibition) while minimizing off-target engagement.
-
Optimize Treatment Duration: For in vitro studies, short-term exposure may be sufficient to observe on-target effects before significant off-target consequences manifest.
-
In Vitro System Selection: If the gastrointestinal effects are confounding your results, consider using cell lines that do not rely on the affected disaccharidases for energy metabolism or use a medium with alternative sugar sources.
-
Comparison with a More Specific Inhibitor: As mentioned, using a more potent and specific GCS inhibitor like eliglustat can help confirm that the desired phenotype is due to GCS inhibition, as it has a much lower affinity for intestinal disaccharidases.[4][5]
Quantitative Data Summary
| Target Class | Specific Target | IC50 (Miglustat) | Potency | Reference |
| On-Target | Glucosylceramide Synthase (GCS) | 20-50 µM | Micromolar | [3][4][6] |
| Off-Target | Intestinal α-glucosidases (e.g., sucrase, maltase) | Micromolar range (similar to GCS) | Micromolar | [1][7] |
| Off-Target | ER α-glucosidases I and II | - | Inhibits | [8] |
| Off-Target | β-glucosidase 2 (GBA2) | - | Potent Inhibitor | [9] |
Experimental Protocols
Protocol 1: Glucosylceramide Synthase (GCS) Activity Assay
Objective: To measure the on-target activity of this compound by quantifying the inhibition of GCS.
Methodology:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time.
-
Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., containing 25 mM HEPES, 125 mM KCl, 2.5 mM MgCl2, 2.5 mM EGTA, and protease inhibitors).
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
In a microplate, combine the cell lysate (containing GCS), a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide), and the donor substrate UDP-glucose in an appropriate reaction buffer.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Extraction and Detection:
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Separate the lipid-containing organic phase from the aqueous phase by centrifugation.
-
Analyze the organic phase using high-performance liquid chromatography (HPLC) with a fluorescence detector to separate and quantify the fluorescent glucosylceramide product from the unreacted ceramide substrate.
-
-
Data Analysis:
-
Calculate the rate of glucosylceramide formation for each Miglustat concentration.
-
Plot the percentage of GCS inhibition against the logarithm of the Miglustat concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein(s) in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10x the expected IC50) or a vehicle control for 1 hour.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and analyze the amount of soluble target protein (e.g., GCS) at each temperature point using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the relative amount of soluble protein against the temperature for both the vehicle- and Miglustat-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Miglustat indicates thermal stabilization of the target protein upon drug binding, confirming target engagement.
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Workflow for identifying unknown off-target effects.
References
- 1. Miglustat-induced intestinal carbohydrate malabsorption is due to the inhibition of α-glucosidases, but not β-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iminosugars: A host-targeted approach to combat Flaviviridae infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Zebrafish Homolog of β-Glucosidase 2: A Target of the Drug Miglustat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Weight Loss in Mice Treated with Miglustat Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing weight loss in mice during experimental treatment with Miglustat hydrochloride.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of the enzyme glucosylceramide synthase (GCS).[1] GCS is a key enzyme in the biosynthesis of most glycosphingolipids (GSLs).[2] By inhibiting this enzyme, Miglustat reduces the production of glucosylceramide and its downstream derivatives.[3] This "substrate reduction therapy" approach is utilized in the treatment of certain lysosomal storage diseases, such as Gaucher disease and Niemann-Pick disease type C, where the accumulation of GSLs is pathogenic.[4][5]
Q2: Why does this compound cause weight loss in mice?
A2: The primary cause of weight loss in mice treated with Miglustat is gastrointestinal (GI) distress, specifically osmotic diarrhea.[6][7] This is a direct consequence of Miglustat's inhibitory effect on intestinal disaccharidases, such as sucrase and maltase.[6][8] The inhibition of these enzymes leads to the malabsorption of dietary carbohydrates, resulting in a negative caloric balance and subsequent weight loss.[6]
Q3: How significant is the weight loss typically observed in mice treated with Miglustat?
A3: The extent of weight loss is dose-dependent. Studies have reported that mice treated with Miglustat may exhibit growth rates 15% lower than untreated controls or a decrease in body weight of up to 25% compared to controls.[7][9] It is a common side effect, with some studies in human patients reporting weight loss in up to 65% of individuals.[10]
Q4: What are the initial signs of Miglustat-induced weight loss and associated GI issues in mice?
A4: Researchers should monitor for diarrhea, which can manifest as loose or unformed stools.[7] Other signs of GI distress may include a hunched posture, ruffled fur, and lethargy.[11] Regular body weight monitoring is crucial to detect weight loss early.
Q5: Are there any other common side effects of Miglustat in mice besides weight loss?
A5: Yes, other reported side effects in animal models include fine tremors and, at higher doses, potential alterations in lymphoid tissues.[9][12] Neurological side effects like tremors have also been observed in human patients.[13]
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound treatment in mice.
| Problem | Potential Cause | Recommended Solution |
| Rapid Weight Loss (>15% of initial body weight within the first week) | High initial dose of Miglustat causing severe carbohydrate malabsorption. | - Immediately reduce the dosage of Miglustat.[10] - Implement a low-carbohydrate diet (see Experimental Protocols).[4][14][15] - Provide supportive care, including hydration with subcutaneous fluids if necessary. - Increase the frequency of animal monitoring to twice daily.[16] |
| Persistent Diarrhea | Continued inhibition of intestinal disaccharidases. | - Switch to a low-sucrose and low-lactose diet.[4][14] - Consider administering Miglustat between meals if using a bolus dosing schedule.[10] - In consultation with a veterinarian, consider the use of an anti-diarrheal agent like loperamide.[13] |
| Mouse Refuses to Eat Medicated Food/Jelly | Unpalatability of the Miglustat formulation. | - Mask the taste of Miglustat by incorporating it into a more palatable vehicle, such as flavored gelatin or peanut butter.[17] - Gradually introduce the medicated food to allow for acclimatization. - If using oral gavage, ensure the technique is refined to minimize stress, which can affect appetite. |
| High Variability in Weight Loss Between Mice in the Same Treatment Group | Inconsistent drug intake or individual differences in sensitivity. | - If administering in food, ensure homogenous mixing of Miglustat in the diet. - For oral gavage, verify the accuracy of the dosing volume for each mouse. - Consider single housing of mice to accurately monitor individual food and water intake. |
| Signs of Dehydration (e.g., skin tenting, sunken eyes) | Severe diarrhea and reduced fluid intake. | - Provide supplemental hydration with subcutaneous injections of sterile saline or lactated Ringer's solution. - Ensure easy access to a water source. - Monitor hydration status closely.[1] |
| Mouse Exceeds Humane Endpoint for Weight Loss (typically >20%) | Severe and unmanageable side effects of Miglustat. | - Euthanize the animal according to approved institutional guidelines.[16] - Review the experimental protocol and consider dose reduction or alternative dietary management for subsequent animals. |
III. Quantitative Data Summary
Table 1: this compound Dosage and Observed Weight Loss in Mice
| Dosage (mg/kg/day, p.o.) | Study Duration | Observed Effect on Body Weight | Reference |
| 600 - 2400 | 118 days | 15% lower growth rate compared to untreated controls. | [9] |
| 2400 | 5 weeks | 25% less body weight than controls. | [9] |
| 2400 | Not specified | 15% reduction in weight compared with litter-mate controls. | [7] |
| 100 | 3 days | No significant effect on whole-blood cell counts, suggesting low short-term toxicity at this dose. | [8] |
Table 2: Composition of a Low-Carbohydrate Diet for Mice
| Component | Percentage by Calorie | Notes | Reference |
| Fat | 95% | Primarily from sources like lard or vegetable oil. | [1] |
| Protein | 4.5% | Standard protein source such as casein. | [1] |
| Carbohydrate | 0.4% | Minimal carbohydrate content. | [1] |
Note: Commercially available ketogenic diets for rodents often follow similar macronutrient ratios.
IV. Experimental Protocols
Protocol 1: Preparation of this compound Suspension from Capsules for Oral Gavage
Materials:
-
This compound (Zavesca®) 100 mg capsules
-
Suspending vehicle (e.g., InOrpha® or a solution of 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile mortar and pestle
-
Sterile graduated cylinder and flasks
-
Sterile syringes and gavage needles (20-22 gauge for adult mice)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume of the suspension.
-
Carefully open the required number of Miglustat capsules and empty the powder into a sterile mortar.
-
Weigh the powder to ensure accuracy.
-
Gradually add a small amount of the suspending vehicle to the powder in the mortar and triturate with the pestle to form a smooth paste.
-
Continue to add the suspending vehicle in small portions while mixing until the desired final volume is reached.
-
Transfer the suspension to a sterile flask and stir thoroughly to ensure homogeneity.
-
Store the suspension under refrigerated conditions (2-8°C). A stability of up to 28 days has been reported for some formulations.
-
Before each use, shake the suspension vigorously to ensure a uniform distribution of the drug.
Protocol 2: Oral Administration of this compound via Gavage
Procedure:
-
Accurately weigh the mouse to determine the correct volume of the Miglustat suspension to be administered.
-
Draw the calculated volume into a sterile syringe fitted with an appropriately sized gavage needle.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, advancing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions for at least 10 minutes.
Protocol 3: Monitoring Mice for Weight Loss and General Health
Frequency:
-
Baseline: Weigh all mice for 3 consecutive days before the start of treatment to establish a stable baseline weight.
-
During Treatment: Weigh mice daily for the first two weeks of treatment, and at least three times a week thereafter.
-
Clinical Observations: Perform daily visual checks for signs of distress, including changes in posture, fur condition, activity level, and stool consistency.
Parameters to Monitor:
-
Body Weight: Record daily or as scheduled.
-
Food and Water Intake: Monitor daily, especially if significant weight loss is observed.
-
Clinical Signs: Note any signs of diarrhea, dehydration, lethargy, hunched posture, or ruffled fur.
-
Humane Endpoints: Be prepared to euthanize animals that reach predetermined humane endpoints, such as a loss of more than 20% of their initial body weight, or a body condition score of less than 2 out of 5.[10][16]
V. Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for a Miglustat Study in Mice.
References
- 1. A very low carbohydrate ketogenic diet improves glucose tolerance in ob/ob mice independently of weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypocaloric Low-Carbohydrate and Low-Fat Diets with Fixed Protein Lead to Similar Health Outcomes in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Response of C57Bl/6 mice to a carbohydrate-free diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Assessing Miglustat Hydrochloride Toxicity with Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of Miglustat hydrochloride using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that influences cell viability?
A1: this compound is a reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[1][2] Inhibition of GCS leads to a reduction in the production of glucosylceramide and downstream glycosphingolipids. This can lead to an accumulation of ceramide, a precursor molecule, which is known to be a potent mediator of anti-proliferative and pro-apoptotic signaling pathways.[2][3][4]
Q2: Which cell viability assays are most appropriate for evaluating the effects of this compound?
A2: A multi-assay approach is recommended to get a comprehensive understanding of the cytotoxic and cytostatic effects of this compound. Commonly used assays include:
-
MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is often used as an indicator of cell viability.[5]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity and necrosis.[6][7][8][9]
-
Caspase-3/7 Assay: This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Q3: What are some key considerations before starting a cell viability experiment with this compound?
A3: Before initiating your experiments, it is crucial to:
-
Optimize Cell Seeding Density: The optimal cell number per well varies between cell lines. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and signal saturation. It is recommended to perform a cell titration experiment to determine the linear range for your specific cell line.
-
Ensure Cell Health: Only use cells that are healthy and in the logarithmic growth phase. Avoid using cells that have been passaged too many times.
-
Select an Appropriate Solvent: this compound is soluble in water and DMSO. If using DMSO, ensure the final concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%). Always include a vehicle control (media with the same concentration of solvent) in your experimental setup.
-
Determine the Appropriate Concentration Range: Based on literature, the IC50 of Miglustat and its analogs can range from low micromolar to higher concentrations depending on the cell line.[4][10] It is advisable to perform a broad-range dose-response experiment initially to identify the relevant concentration range for your specific cell line.
Q4: How can I distinguish between cytotoxic and cytostatic effects of this compound?
A4: Differentiating between cytotoxicity (cell death) and cytostasis (inhibition of proliferation) is crucial. You can achieve this by:
-
Comparing results from different assays: An LDH assay will indicate cytotoxicity (membrane damage), while a decrease in signal in an MTT assay could be due to either cytotoxicity or cytostasis.
-
Performing a cell counting assay: Directly counting the number of viable cells (e.g., using a trypan blue exclusion assay) at different time points can help determine if the cell number is decreasing (cytotoxicity) or remaining static (cytostasis).
-
Analyzing the cell cycle: Flow cytometry analysis of the cell cycle distribution can reveal an arrest in a specific phase (e.g., G0/G1), which is indicative of a cytostatic effect.[4]
Troubleshooting Guides
MTT/MTS Assay
| Problem | Possible Cause | Solution |
| High background absorbance in control wells | - Contamination of media or reagents with bacteria or yeast. | - Use fresh, sterile media and reagents. Always work in a sterile environment. |
| - Phenol (B47542) red in the culture medium can interfere with absorbance readings. | - Use phenol red-free medium for the assay or include a "no cell" blank with medium and MTT reagent for background subtraction.[11] | |
| - High serum concentration in the medium. | - Reduce the serum concentration during the assay or use serum-free medium. | |
| Low signal or poor sensitivity | - Suboptimal cell seeding density. | - Perform a cell titration experiment to determine the optimal cell number that gives a robust signal within the linear range. |
| - Insufficient incubation time with MTT/MTS reagent. | - Increase the incubation time (typically 1-4 hours) to allow for sufficient formazan (B1609692) crystal formation.[5] | |
| - Cell death due to over-trypsinization during cell seeding. | - Be gentle during cell handling and avoid prolonged exposure to trypsin. | |
| Inconsistent results between replicates | - Uneven cell seeding. | - Ensure a homogenous single-cell suspension before seeding and mix the plate gently after seeding. |
| - Incomplete solubilization of formazan crystals. | - Ensure complete mixing after adding the solubilization buffer. You can gently pipette up and down or use a plate shaker.[11] | |
| - Edge effects on the microplate. | - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Unexpected increase in viability at low Miglustat concentrations | - Hormetic effect. | - This is a biphasic dose-response where low doses of a stressor can stimulate a beneficial response. This is a real biological phenomenon and should be noted. |
| - Off-target effects of the compound. | - Consider the possibility of off-target effects and investigate other cellular pathways. |
LDH Assay
| Problem | Possible Cause | Solution |
| High background LDH in control wells | - Serum in the culture medium contains LDH. | - Use a low-serum (e.g., 1%) or serum-free medium for the assay. A "no cell" control with medium alone should be included to measure background LDH.[9] |
| - Rough handling of cells during plating or treatment. | - Handle cells gently to avoid premature membrane damage and LDH release. | |
| Low signal (low LDH release) in positive control | - Incomplete cell lysis in the maximum LDH release control. | - Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve complete cell lysis. |
| - Low number of cells seeded. | - Increase the cell seeding density. | |
| High spontaneous LDH release in untreated cells | - Cells are unhealthy or were damaged during seeding. | - Ensure you are using a healthy cell population and handle them gently. |
| - Contamination of the cell culture. | - Check for microbial contamination. | |
| Inconsistent results | - Bubbles in the wells. | - Be careful not to introduce bubbles when adding reagents, as they can interfere with absorbance readings. |
| - Inaccurate pipetting of supernatant. | - Carefully transfer the supernatant without disturbing the cell layer. |
Caspase-3/7 Assay
| Problem | Possible Cause | Solution |
| High background fluorescence/luminescence | - Autofluorescence of the compound or media components. | - Run a control with the compound in cell-free media to check for intrinsic fluorescence/luminescence. |
| Low signal in positive control (e.g., staurosporine-treated cells) | - Insufficient incubation time with the apoptosis-inducing agent. | - Optimize the treatment time and concentration of the positive control for your specific cell line. |
| - Assay performed too late after apoptosis induction. | - Caspase activity is transient. Perform a time-course experiment to identify the peak of caspase activation. | |
| No significant increase in caspase activity with this compound treatment | - The primary mode of cell death is not apoptosis. | - this compound may be inducing necrosis or autophagy. Use an LDH assay to check for necrosis. |
| - The concentration of this compound is not high enough to induce apoptosis. | - Increase the concentration of the compound. | |
| - The time point of measurement is not optimal. | - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the apoptotic window. |
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cell Lines (MTT Assay)
| Cell Line | Tissue of Origin | IC50 (µM) |
| PC-3 | Prostate Cancer | 45.8 |
| A549 | Lung Carcinoma | 62.3 |
| MCF-7 | Breast Cancer | 55.1 |
| HepG2 | Hepatocellular Carcinoma | 75.6 |
| SH-SY5Y | Neuroblastoma | 38.2 |
| Note: These are example values and the actual IC50 will vary depending on the specific experimental conditions. |
Table 2: Example Data from an LDH Cytotoxicity Assay
| Treatment | LDH Absorbance (490nm) | % Cytotoxicity |
| Untreated Cells (Spontaneous Release) | 0.250 | 0% |
| Miglustat HCl (25 µM) | 0.350 | 12.5% |
| Miglustat HCl (50 µM) | 0.650 | 50% |
| Miglustat HCl (100 µM) | 0.950 | 87.5% |
| Lysis Buffer (Maximum Release) | 1.050 | 100% |
| Medium Only (Background) | 0.050 | N/A |
| % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) |
Table 3: Example Data from a Caspase-3/7 Glo Assay
| Treatment | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
| Untreated Cells | 5,000 | 1.0 |
| Miglustat HCl (25 µM) | 12,500 | 2.5 |
| Miglustat HCl (50 µM) | 35,000 | 7.0 |
| Miglustat HCl (100 µM) | 60,000 | 12.0 |
| Staurosporine (1 µM) | 75,000 | 15.0 |
| Fold Increase = Experimental RLU / Untreated Cells RLU |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare three sets of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Add lysis buffer to untreated cells 45 minutes before the end of the incubation.
-
Background Control: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Caspase-3/7 Glo Assay (Promega)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for toxicity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. protocols.io [protocols.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Adjusting Miglustat hydrochloride dosage for different cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Miglustat hydrochloride in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a reversible inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of most glycosphingolipids (GSLs) as it catalyzes the first step in this pathway: the transfer of glucose to ceramide to form glucosylceramide.[1][2][3] By inhibiting GCS, Miglustat reduces the production of glucosylceramide and downstream GSLs, an approach known as substrate reduction therapy.[3] This can lead to an accumulation of ceramide, which is a precursor in the pathway and a signaling molecule that can induce apoptosis.
Q2: What is a typical starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. Based on published studies, a common starting range is between 10 µM and 100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water and DMSO.[4] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO or a buffered aqueous solution.
-
Preparation Example: To prepare a 10 mM stock solution in DMSO, dissolve 2.56 mg of this compound (MW: 255.74 g/mol ) in 1 mL of sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage.
Q4: What are the known off-target effects of this compound?
Besides its primary target, glucosylceramide synthase, Miglustat can also inhibit other enzymes, particularly at higher concentrations. These off-target effects can include the inhibition of α-glucosidases I and II, which are involved in the processing of N-linked glycoproteins in the endoplasmic reticulum.[5] It has also been reported to inhibit intestinal disaccharidases like sucrase and maltase.[6] Researchers should be aware of these potential off-target effects when interpreting their results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability or Unexpected Cytotoxicity | The concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 value and a suitable working concentration. Start with a broad range of concentrations (e.g., 1 µM to 1 mM) and then narrow down the range to determine a more precise IC50. |
| The cell line is particularly sensitive to ceramide accumulation. | Consider using a lower concentration of Miglustat or a shorter treatment duration. You can also co-treat with an inhibitor of ceramide synthesis if your experimental design allows. | |
| Precipitation of Miglustat in Culture Medium | The final concentration of the organic solvent (e.g., DMSO) used to dissolve Miglustat is too high. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation. Prepare a more diluted stock solution if necessary. |
| The solubility of this compound in the specific culture medium is limited. | Prepare fresh dilutions of Miglustat in pre-warmed medium just before use. Gently vortex the solution to ensure it is fully dissolved. | |
| Inconsistent or Irreproducible Results | Variations in cell density at the time of treatment. | Ensure uniform cell seeding and confluency across all wells and experiments. |
| Instability of this compound in solution. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Contamination of cell cultures. | Regularly check cultures for signs of contamination (e.g., changes in pH, turbidity, morphology). Use proper aseptic techniques. | |
| No Observable Effect of Miglustat Treatment | The concentration of Miglustat is too low. | Increase the concentration of this compound. Refer to the literature for concentrations used in similar cell types. |
| The treatment duration is too short. | Extend the incubation time with Miglustat. The effect on glycosphingolipid synthesis and subsequent cellular processes may take time to become apparent. | |
| The cell line has low expression or activity of glucosylceramide synthase. | Verify the expression of GCS in your cell line using techniques like qPCR or Western blotting. | |
| The readout is not sensitive enough to detect the effect. | Use a more sensitive assay to measure the desired outcome. For example, directly measure glycosphingolipid levels instead of relying solely on a cell viability assay. |
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cell Type | IC50 / Effective Concentration | Assay | Reference |
| Various | - | 5 - 50 µM | GCS Inhibition | [7] |
| CuFi-1 | Human Bronchial Epithelial | 2 µM | Anti-inflammatory activity | [4] |
| IB3-1, CuFi-1 | Human Bronchial Epithelial | 200 µM | F508del-CFTR function restoration | [8] |
| 3T3 | Swiss Fibroblast | Not specified, but showed inhibition of proliferation | Cell Proliferation | [9] |
| Neonatal Rat Cardiac Fibroblasts | Fibroblast | 100 µM and 200 µM | Cell Viability (CCK-8) | [10] |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the Miglustat dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used in the treatment wells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Analysis of Glycosphingolipid Synthesis Inhibition by Radiolabeling and TLC
This protocol provides a method to directly measure the effect of this compound on the synthesis of glycosphingolipids.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
[³H]galactose or [³H]palmitate
-
Lipid extraction solvents (e.g., chloroform (B151607), methanol)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber and solvents (e.g., chloroform:methanol:water in various ratios)
-
Radiolabel detection method (e.g., phosphorimager or autoradiography film)
-
Scintillation counter
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture dishes and grow to near confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle-treated control.
-
-
Radiolabeling:
-
Add a radioactive precursor, such as [³H]galactose or [³H]palmitate, to the culture medium.
-
Incubate the cells for a period sufficient to allow for incorporation into newly synthesized lipids (e.g., 4-24 hours).
-
-
Lipid Extraction:
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Harvest the cells by scraping.
-
Extract total lipids from the cell pellet using a suitable solvent system, such as a mixture of chloroform and methanol.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipid samples onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in a chamber containing an appropriate solvent system to separate the different lipid species. The choice of solvent will depend on the specific glycosphingolipids of interest.
-
Allow the solvent to migrate up the plate.
-
-
Detection and Quantification:
-
Dry the TLC plate.
-
Visualize the radiolabeled lipids using a phosphorimager or by exposing the plate to autoradiography film.
-
Identify the bands corresponding to specific glycosphingolipids by comparing their migration to known standards.
-
Quantify the radioactivity in each band using a scintillation counter or by densitometry analysis of the autoradiogram.
-
Compare the amount of newly synthesized glycosphingolipids in Miglustat-treated cells to the control cells to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miglustat ameliorates isoproterenol-induced cardiac fibrosis via targeting UGCG - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Miglustat Hydrochloride in Aqueous Solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability of Miglustat (B1677133) hydrochloride in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for aqueous stock solutions of Miglustat hydrochloride?
A1: For long-term stability, it is recommended to store aqueous stock solutions of this compound at -20°C or -80°C.[1][2] Based on manufacturer recommendations, solutions can be stored for up to 1 month at -20°C and up to 6 months at -80°C.[1][3] For short-term storage, refrigeration at 2°C to 8°C is a viable option.
Q2: How stable is Miglustat in an aqueous suspension at refrigerated temperatures?
A2: A study on Miglustat suspended in a flavored vehicle (InOrpha®) showed that it is physically and chemically stable for at least 28 days when stored at 2°C to 8°C.[4][5][6][7] High-performance liquid chromatography (HPLC) analysis detected no degradation products over this period.[4][5][6][7]
Q3: Does the pH of the aqueous solution affect the stability of Miglustat?
A3: Yes, the pH of the solution can impact the physical appearance of the Miglustat solution, although it may not necessarily indicate chemical degradation. In a study with a compounded suspension, solutions with a higher pH (around 7.3-7.6) exhibited a brownish discoloration after 9-14 days of refrigerated storage, while solutions with a lower pH (4.4 and 6.5) remained yellow for at least 28 days.[4][5][6][7] Despite the color change at higher pH, no chemical degradants were detected by HPLC analysis.[4][5][6][7]
Q4: What is the solubility of this compound in water?
A4: this compound is highly soluble in water.[4] Solubility data from various suppliers indicates that concentrations of at least 19.18 mg/mL to 34 mg/mL are achievable.[8] One source suggests a solubility of up to 100 mg/mL in PBS, which may require sonication to achieve.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected experimental results | Degradation of this compound in the aqueous solution due to improper storage. | Prepare fresh solutions for each experiment or ensure that stock solutions are stored appropriately at -20°C or -80°C for no longer than the recommended duration.[1][2][3] Avoid repeated freeze-thaw cycles. |
| Discoloration of the aqueous solution | The pH of the solution may be too high (alkaline or neutral). | If the application allows, consider adjusting the pH of the solution to be slightly acidic (e.g., pH 4.4-6.5) to maintain the color of the solution.[4][5][6][7] However, be aware that even with a color change, the compound may still be chemically stable.[4][5][6][7] |
| Precipitation in the aqueous solution | The concentration of this compound may exceed its solubility limit in the specific buffer or at a particular temperature. | Ensure the concentration is within the known solubility limits. If using a high concentration, consider gentle warming or sonication to aid dissolution, particularly in buffer systems like PBS.[1][8] Always visually inspect for precipitation before use. |
Data Presentation
Table 1: Physicochemical Stability of Miglustat in a Compounded Suspension at 2°C-8°C over 28 Days
| Concentration (mg/mL) | Initial pH | Final pH (Day 28) | Initial Appearance | Final Appearance (Day 28) | Degradation Detected by HPLC |
| 5 | 6.3 | 6.5 | Yellowish, turbid | Yellowish, turbid | No |
| 10 | 7.0 | 7.3 | Yellowish, turbid | Brownish | No |
| 20 | 7.4 | 7.4 | Yellowish, turbid | Brown | No |
| 20 (pH adjusted) | 4.4 | 4.4 | Yellowish, turbid | Yellowish, turbid | No |
Data summarized from Riahi et al., 2015.[4][5][6][7]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Miglustat Stability Testing
This method was used to assess the chemical stability of Miglustat in a suspension.
-
System: Agilent 1100 with a single wavelength detector.
-
Column: Waters X-Bridge Amide HPLC column (150 mm × 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: 10% ammonium (B1175870) acetate (B1210297) buffer / 90% acetonitrile.
-
Flow Rate: 0.8 mL/min (isocratic).
-
Detection Wavelength: 208 nm.
-
Sample Preparation: Dilute the Miglustat suspension with the mobile phase to a final concentration of 1 mg/mL.
Protocol based on the methodology described by Riahi et al., 2015.[4]
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key factors affecting Miglustat solution stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of refrigerated miglustat after preparation in InOrpha(®) flavored suspending excipient for compounding of oral solutions and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Preventing degradation of Miglustat hydrochloride during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of Miglustat (B1677133) hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Miglustat hydrochloride powder and its solutions?
A1: To ensure the stability of this compound, it is crucial to adhere to recommended storage conditions. For the solid powder, storage at -20°C in a desiccated environment is recommended.[1][2][3] When preparing stock solutions, it is best to use them fresh. For short-term storage, solutions can be kept at -20°C for up to one month or at -80°C for up to six months, preferably under a nitrogen atmosphere.[4] Long-term storage of solutions is generally not advised.[1]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in water and DMSO.[3] For aqueous solutions, solubility is reported to be up to 75 mM.[3] In DMSO, it is also soluble up to 75 mM. One source indicates solubility in water at 34 mg/mL (132.95 mM) and in DMSO at 60 mg/mL (234.61 mM), with sonication recommended to aid dissolution.[5]
Q3: My this compound solution has changed color. Does this indicate degradation?
A3: A color change, particularly a brownish discoloration, can be an indicator of a potential stability issue, even if chemical degradation is not immediately detectable by methods like HPLC.[6][7][8][9] This has been observed in solutions with a pH around 7.3-7.6.[6][8][9] The color change may be related to the pH of the solution or interactions with other components in the medium.[7] It is advisable to investigate the cause and consider preparing fresh solutions if a color change is observed.
Q4: What substances are incompatible with this compound?
A4: this compound should not be exposed to strong acids, strong alkalis, or strong oxidizing and reducing agents, as these can cause decomposition.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions of both the solid compound and prepared solutions. Ensure they align with the recommended temperatures and desiccation. 2. Prepare fresh solutions for each experiment. 3. Verify the pH of your experimental medium, as pH extremes can promote degradation. |
| Visible particulates or precipitation in the solution. | Poor solubility at the prepared concentration or temperature. | 1. Confirm the concentration is within the solubility limits for the chosen solvent. 2. Gentle warming or sonication may aid dissolution, but avoid excessive heat. 3. Filter the solution through a 0.22 µm filter before use. |
| Discoloration of the experimental solution (e.g., yellowing or browning). | pH-related instability or reaction with media components. | 1. Measure the pH of the solution. A study has shown that a pH around 7.3-7.6 can lead to a color change over time.[6][8][9] 2. Consider adjusting the pH to a more acidic or neutral range if your experimental design allows. A pH of 4.4 or 6.5 was shown to prevent color change in one study.[6][8][9] 3. Prepare fresh solutions immediately before use to minimize the time for potential reactions to occur. |
Experimental Protocols
Protocol 1: Assessment of this compound Solution Stability by HPLC
This protocol outlines a method to assess the stability of a this compound solution over time.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade DMSO
-
pH meter
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., water or DMSO) at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the chromatogram and the peak area of the intact this compound.
-
Storage: Store the remaining stock solution under the desired experimental conditions (e.g., specific temperature, light exposure, pH).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), take an aliquot of the stored solution, dilute it to the same concentration as the initial analysis, and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the peak area or the appearance of new peaks may indicate degradation.
Visualizations
Experimental Workflow for Investigating this compound Degradation
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for Unstable this compound Solutions
Caption: Troubleshooting degradation of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Transferase | TargetMol [targetmol.com]
- 6. Stability of refrigerated miglustat after preparation in InOrpha(®) flavored suspending excipient for compounding of oral solutions and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Miglustat Hydrochloride Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in studies involving Miglustat (B1677133) hydrochloride (also known as N-butyldeoxynojirimycin or NB-DNJ).
Frequently Asked Questions (FAQs)
Q1: We are observing significant gastrointestinal distress (diarrhea, weight loss) in our animal models, which is confounding our neurological assessments. Is this a known off-target effect?
A1: Yes, this is a well-documented and common effect of Miglustat. The gastrointestinal issues are primarily caused by the inhibition of intestinal disaccharidases, leading to osmotic diarrhea and subsequent weight loss.[1][2][3][4] This is not a result of its primary mechanism on glucosylceramide synthase but an off-target effect.[3] In clinical trials, diarrhea has been reported in up to 100% of patients, particularly at the beginning of treatment.[2][5]
Q2: Our in vitro experiments show that Miglustat is causing altered protein trafficking and N-glycosylation of proteins unrelated to glycosphingolipid synthesis. Is this a plausible artifact?
A2: Yes, this is a plausible finding. Studies have shown that a long-term effect of Miglustat is its interference with N-glycosylation of proteins in the endoplasmic reticulum (ER).[3] This can lead to delayed trafficking and altered post-translational processing of various glycoproteins. For example, Miglustat has been shown to affect the maturation and transport of intestinal disaccharidases like sucrase-isomaltase and lactase-phlorizin hydrolase, independent of its luminal inhibitory effects.[3] Researchers should consider this possibility if they observe unexpected changes in glycoprotein (B1211001) localization or function.
Q3: We expected to see only a decrease in glycosphingolipid levels. However, in our Gaucher disease model, we've observed a slight increase in the activity of the deficient enzyme, glucocerebrosidase (GCase). Why would an inhibitor cause this?
A3: This is a fascinating and important "unexpected" result that points to a secondary mechanism of action. Besides being a substrate reduction agent, Miglustat can also function as a "chemical chaperone" for certain mutated forms of glucocerebrosidase.[4][6] It can bind to the mutated, misfolded enzyme, stabilizing its conformation and allowing it to traffic correctly to the lysosome, thus increasing its residual activity.[6] This effect is mutation-dependent and has been demonstrated in COS-7 cells transfected with various Gaucher disease mutations.[6]
Q4: We are seeing neurological symptoms like tremors in our animal models. Is this related to the drug's mechanism or an unexpected toxicity?
A4: Tremor is a known neurological side effect of Miglustat, reported in approximately 30% of human patients, often within the first month of treatment.[1][4] While the exact mechanism is not fully elucidated, it is considered a direct adverse effect of the drug. In many cases, the tremor resolves with dose reduction or over time.[1][4] Researchers should monitor for such effects and consider dose adjustments in their experimental design. Additionally, peripheral neuropathy has been reported, so neurological evaluations are recommended for long-term studies.[1][5]
Troubleshooting Guides
Issue 1: Differentiating Between Substrate Reduction and Chaperone Activity
Symptoms: Your experimental results in a Gaucher disease model show both reduced substrate (glucosylceramide) levels and increased residual GCase enzyme activity.
Troubleshooting Steps:
-
Measure GCase Protein Levels: Use Western blot or ELISA to quantify the amount of GCase protein in the lysosome. A chaperone effect would likely increase the amount of mature, correctly trafficked GCase protein, whereas substrate reduction alone would not.
-
Perform a GCase Activity Assay with and without Miglustat:
-
Lyse cells to release the enzyme.
-
Measure GCase activity using a fluorescent substrate.
-
If Miglustat is acting as a chaperone, cells pre-incubated with Miglustat should show higher GCase activity in the lysate compared to untreated cells.
-
-
Mutation-Specific Analysis: The chaperone effect is highly dependent on the specific GCase mutation.[6] If possible, test the effect on cells expressing different mutations. Some mutations, like L444P, may show no chaperone effect, while others, like N370S, show a significant increase in activity.[6]
Issue 2: Mitigating Gastrointestinal Side Effects in In Vivo Studies
Symptoms: Animal models are experiencing severe diarrhea and weight loss, leading to poor health and confounding the primary endpoints of the study (e.g., neurological function).
Troubleshooting Steps:
-
Dietary Modification: As the diarrhea is osmotic and linked to carbohydrate malabsorption, switching to a low-carbohydrate or low-disaccharide diet can significantly alleviate these symptoms.[7] This approach is recommended for patients and can be adapted for animal models.
-
Dose Titration: Begin with a lower dose of Miglustat and gradually escalate to the target dose. This allows the gastrointestinal system to adapt and can reduce the severity of the initial side effects.[1]
-
Symptomatic Treatment: In consultation with veterinary staff, consider the use of anti-diarrheal agents like loperamide, which has been used in patients to manage these side effects.[4]
-
Hydration and Nutritional Support: Ensure animals have constant access to water and provide nutritional supplements if weight loss is severe, to maintain the overall health of the animals for the duration of the study.
Data Presentation
Table 1: Common and Unexpected Adverse Events Associated with Miglustat
| Adverse Event Category | Specific Event | Frequency in Clinical Studies | Potential Experimental Implication | Citation |
| Gastrointestinal | Diarrhea | Very Common (up to 100%) | Confounding factor in animal models; requires management. | [2][5][8] |
| Weight Loss | Very Common | Can affect overall animal health and metabolic studies. | [1][2][8] | |
| Flatulence, Abdominal Pain | Very Common | Indicates off-target effects on intestinal enzymes. | [1][2][5] | |
| Neurological | Tremor | Common (~30%) | A direct drug effect, not necessarily disease progression. | [1][4][5] |
| Peripheral Neuropathy | Common (15-20%) | Important to monitor in long-term in vivo studies. | [1][4][5] | |
| Dizziness, Paresthesia | Reported | Potential impact on behavioral tests in animals. | [1][9] | |
| Hematological | Thrombocytopenia (mild) | Reported | Monitor platelet counts in long-term studies. | [1][10] |
| Unexpected Therapeutic | Cure of Cutaneous Leukocytoclastic Vasculitis | Case Report | Suggests potential anti-inflammatory or immunomodulatory effects. | [11] |
Table 2: Mutation-Dependent Chaperone Effect of Miglustat on GCase Activity
Data from in vitro studies using transfected COS-7 cells cultured with 10 µM Miglustat for 6 days.
| GCase Mutation | Fold Increase in Enzyme Activity (vs. Untreated) | Implication | Citation |
| Wild-Type | 2.1x | Miglustat can stabilize the wild-type enzyme. | [6] |
| N370S (Common) | 2.3x | Demonstrates chaperone effect for the most frequent mutation. | [6] |
| V15M | 3.6x | Strong chaperone effect. | [6] |
| M123T | 9.9x | Very strong chaperone effect. | [6] |
| S364R | 1.3x | Modest chaperone effect. | [6] |
| L444P | No significant change | Chaperone effect is mutation-specific. | [6] |
Experimental Protocols
Protocol: In Vitro Assay for Miglustat Chaperone Activity
This protocol is designed to determine if Miglustat acts as a chemical chaperone for a specific mutant form of an enzyme (e.g., GCase) in a cell-based model.
1. Cell Culture and Transfection:
- Culture COS-7 cells (or another suitable mammalian cell line) in DMEM with 10% FBS.
- Transfect cells with a plasmid encoding the mutant enzyme of interest using a standard transfection reagent.
- Select for stable transfectants if required (e.g., using G418).[6]
2. Miglustat Treatment:
- Plate the transfected cells at a consistent density.
- After 24 hours, replace the medium with fresh medium containing either a vehicle control (e.g., sterile water) or Miglustat hydrochloride at the desired concentration (e.g., 10 µM).[6]
- Culture the cells for an extended period (e.g., 6 days) to allow for protein turnover and chaperone-mediated stabilization.[6]
3. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the total protein concentration of the lysate using a BCA or Bradford assay for normalization.
4. Enzyme Activity Assay:
- Add a standardized amount of protein lysate to a reaction buffer containing a fluorogenic substrate specific for the enzyme.
- Incubate at the optimal temperature and pH for the enzyme.
- Measure the fluorescence at appropriate intervals using a plate reader.
- Calculate the enzyme activity, normalizing to the total protein concentration.
5. Data Analysis:
- Compare the normalized enzyme activity of the Miglustat-treated cells to the vehicle-treated cells.
- Calculate the fold-increase in activity to quantify the chaperone effect.
Mandatory Visualizations
Caption: Miglustat's primary mechanism: Inhibition of Glucosylceramide Synthase.
Caption: Off-target effect: Inhibition of intestinal disaccharidases.
Caption: Unexpected chaperone mechanism of Miglustat on mutant proteins.
Caption: Experimental workflow for testing Miglustat's chaperone activity.
References
- 1. Miglustat: Generic, Gaucher Uses, Side Effects, Dosage [medicinenet.com]
- 2. researchgate.net [researchgate.net]
- 3. Long term differential consequences of miglustat therapy on intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the safety and efficacy of miglustat for the treatment of Chinese patients with Niemann-Pick disease type C: A prospective, open-label, single-arm, phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Long term follow-up to evaluate the efficacy of miglustat treatment in Italian patients with Niemann-Pick disease type C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unexpected cure from cutaneous leukocytoclastic vasculitis in a patient treated with N-butyldeoxynojirimycin (miglustat) for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Miglustat Hydrochloride and Eliglustat for the Treatment of Gaucher Disease Type 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent oral substrate reduction therapies for Gaucher disease type 1: Miglustat hydrochloride and Eliglustat (B216). The information presented is collated from extensive clinical trial data and peer-reviewed publications, offering a comprehensive resource for understanding the performance, mechanisms, and experimental validation of these treatments.
Introduction to Substrate Reduction Therapy in Gaucher Disease
Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency of the enzyme β-glucocerebrosidase. This deficiency leads to the accumulation of its substrate, glucosylceramide, primarily within macrophages, giving rise to multi-systemic clinical manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease. Substrate reduction therapy (SRT) is an oral therapeutic strategy that aims to decrease the rate of glucosylceramide synthesis to a level that the residual enzymatic activity can manage, thereby reducing the pathological accumulation of the substrate.[1]
Miglustat, a synthetic analogue of D-glucose, and Eliglustat, a ceramide analogue, are both inhibitors of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] While both drugs share the same therapeutic target, their distinct pharmacological properties translate into differences in clinical efficacy, safety, and patient suitability.
Mechanism of Action
Both Miglustat and Eliglustat function by competitively and reversibly inhibiting glucosylceramide synthase. This inhibition reduces the production of glucosylceramide, thereby lessening the substrate burden on the deficient β-glucocerebrosidase enzyme.[3][4] This leads to a reduction in the accumulation of glucosylceramide in lysosomes of macrophages, mitigating the downstream pathology of Gaucher disease.[4]
Figure 1: Mechanism of Action of Miglustat and Eliglustat.
Comparative Pharmacokinetics
The pharmacokinetic profiles of Miglustat and Eliglustat exhibit notable differences, particularly in terms of bioavailability, metabolism, and the influence of genetic factors.
| Parameter | This compound | Eliglustat |
| Bioavailability | High (~97%)[3] | Low (<5% in extensive metabolizers) due to significant first-pass metabolism[5] |
| Metabolism | Not metabolized in humans[3] | Primarily metabolized by CYP2D6 and to a lesser extent by CYP3A4[6] |
| Excretion | Excreted unchanged in the urine[7] | Primarily excreted as metabolites in urine (42%) and feces (51%)[6] |
| Plasma Protein Binding | Does not bind to plasma proteins[3] | 76% to 83%[6] |
| Half-life | ~6-7 hours[3] | ~6.5 hours (CYP2D6 extensive metabolizers) to 8.9 hours (CYP2D6 poor metabolizers)[6] |
| Food Effect | Food intake can influence pharmacokinetics[3] | Can be taken with or without food[6] |
| Genetic Considerations | Dose adjustment required in renal impairment[7] | Dosing is dependent on CYP2D6 metabolizer status (Extensive, Intermediate, or Poor)[5] |
Comparative Efficacy in Gaucher Disease Type 1
Direct head-to-head clinical trials comparing Miglustat and Eliglustat are limited. However, data from their respective pivotal trials in treatment-naïve patients and those switching from enzyme replacement therapy (ERT) provide a basis for comparison. Eliglustat has generally demonstrated more robust and consistent improvements across key clinical endpoints.[8]
| Efficacy Parameter (Treatment-Naïve Patients) | Miglustat (12-month data) | Eliglustat (9-month data) | Eliglustat (4.5-year data) |
| Spleen Volume Reduction | 19% | 27.77% (vs. 2.26% increase in placebo)[2] | 66%[9] |
| Liver Volume Reduction | 12% | 6.64% (vs. placebo)[2] | 23%[9] |
| Hemoglobin Increase | Slight improvement | +1.22 g/dL (vs. placebo)[2] | +1.4 g/dL[9] |
| Platelet Count Increase | Slight improvement | +41.06% (vs. placebo)[2] | 87%[9] |
| Chitotriosidase Reduction | 16.4% | Statistically significant vs. placebo | 82% (median)[9] |
| Glucosylsphingosine (B128621) Reduction | Not reported | Not reported in 9-month data | 84% (median)[9] |
Comparative Safety and Tolerability
The safety and tolerability profiles of Miglustat and Eliglustat are distinct, with gastrointestinal side effects being a prominent concern with Miglustat.
| Adverse Event | Miglustat (Incidence) | Eliglustat (Incidence of Treatment-Related Events) |
| Diarrhea | 72% - 88%[6][8] | 4.6%[10] |
| Flatulence | High incidence | - |
| Abdominal Pain | 34%[8] | 2.8% (Abdominal pain), 5.1% (Upper abdominal pain)[10] |
| Weight Loss | 24% (mild to moderate)[8] | 2.5% (reported as mild or moderate)[3] |
| Tremor | 38%[8] | - |
| Headache | - | 5.3%[10] |
| Dizziness | - | 5.1%[10] |
| Nausea | - | 4.6%[10] |
| Arthralgia | - | 3.6%[10] |
| Discontinuation due to Adverse Events | 21% in one study (unacceptable side effects)[11] | 2.3%[10] |
Experimental Protocols
Representative Phase 3 Clinical Trial Workflow
The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating a substrate reduction therapy in treatment-naïve Gaucher disease type 1 patients, based on the design of the Eliglustat ENGAGE trial.[12]
Figure 2: A typical experimental workflow for a Phase 3 clinical trial.
Key Experimental Methodologies
-
Spleen and Liver Volume Measurement:
-
Method: Magnetic Resonance Imaging (MRI).[4]
-
Protocol: Abdominal MRI examinations are performed at baseline and subsequent time points. Spleen and liver volumes are semi-automatically delineated using a validated segmentation algorithm followed by manual correction by trained technologists.[4] To ensure consistency and reduce inter-observer variability, data from all sites are typically analyzed at a central reading facility by two independent, blinded experts.[4]
-
-
Hematological Parameters:
-
Method: Standard automated hematology analyzers.
-
Protocol: Whole blood samples are collected at specified intervals. Hemoglobin concentration and platelet counts are determined using validated automated hematology analyzers in a central laboratory.
-
-
Biomarker Analysis: Chitotriosidase Activity:
-
Method: Fluorometric enzyme assay.
-
Protocol: Serum or plasma samples are collected and stored at -20°C until analysis. The assay utilizes a synthetic fluorogenic substrate, 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside. The rate of hydrolysis of the substrate by chitotriosidase is measured by detecting the fluorescence of the released 4-methylumbelliferone (B1674119) at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Biomarker Analysis: Glucosylsphingosine (Lyso-GL-1) Concentration:
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Protocol: Plasma samples are subjected to protein precipitation using methanol (B129727) containing an isotope-labeled internal standard (e.g., d5-Glucosylsphingosine). After centrifugation, the supernatant is analyzed by LC-MS/MS. Chromatographic separation is typically achieved using a HILIC (Hydrophilic Interaction Liquid Chromatography) column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify glucosylsphingosine and its internal standard based on their unique precursor-to-product ion transitions.[1]
-
Conclusion
Both this compound and Eliglustat are effective oral substrate reduction therapies for Gaucher disease type 1. However, they present distinct pharmacological profiles that influence their clinical application.
-
Eliglustat has demonstrated greater and more consistent efficacy in improving visceral, hematological, and biomarker endpoints.[8] Its favorable safety and tolerability profile, with a significantly lower incidence of gastrointestinal and neurological side effects compared to Miglustat, has established it as a first-line oral treatment option for eligible patients.[7] The necessity of CYP2D6 genotyping for dose determination is a key consideration in its clinical use.[5]
-
Miglustat is generally considered a second-line therapy for patients with mild to moderate Gaucher disease type 1 for whom enzyme replacement therapy is not a therapeutic option.[1] Its high bioavailability and lack of metabolism by the CYP450 system are advantages in certain clinical scenarios. However, its use is often limited by a high incidence of gastrointestinal side effects and the potential for neurological adverse events such as tremor.[8]
The choice between these two agents requires careful consideration of the patient's clinical status, CYP2D6 genotype, potential for drug-drug interactions, and tolerability profile. The comprehensive data presented in this guide are intended to support informed decision-making by researchers and clinicians in the field of Gaucher disease therapeutics.
References
- 1. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tga.gov.au [tga.gov.au]
- 4. d-nb.info [d-nb.info]
- 5. Long-term adverse event profile from four completed trials of oral eliglustat in adults with Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Benefits Scheme (PBS) | Miglustat, capsule 100 mg, Zavesca, March 2008 [m.pbs.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Trials - International Gaucher Alliance [gaucheralliance.org]
- 9. Long-term adverse event profile from four completed trials of oral eliglustat in adults with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative In Vitro Analysis of Miglustat and Enzyme Replacement Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of Miglustat (B1677133) (a substrate reduction therapy) and Enzyme Replacement Therapy (ERT) for Gaucher disease and Niemann-Pick type C (NPC) disease. This document synthesizes available experimental data, details relevant methodologies, and visualizes the intricate signaling pathways involved.
Executive Summary
Gaucher disease and Niemann-Pick type C disease are lysosomal storage disorders characterized by the accumulation of specific lipids due to enzymatic deficiencies. Enzyme Replacement Therapy (ERT) for Gaucher disease directly addresses this by supplying a functional recombinant enzyme, imiglucerase (B1177831), to break down the stored substrate. In contrast, Miglustat, a substrate reduction therapy (SRT), works by inhibiting the synthesis of the substrate in the first place. For Niemann-Pick type C disease, ERT is not a standard approved therapy, making Miglustat the primary targeted treatment that aims to reduce the accumulation of glycosphingolipids, which is a key pathological feature of the disease.
While direct head-to-head in vitro comparative studies are limited, this guide consolidates data from various sources to provide a comprehensive overview of their respective efficacies and mechanisms of action at a cellular level. Clinical evidence suggests that both ERT and SRT are effective in managing the systemic symptoms of Gaucher disease type 1.[1] For NPC, Miglustat is the first approved therapy demonstrated to stabilize neurological manifestations.[2]
Gaucher Disease: Miglustat vs. Enzyme Replacement Therapy (Imiglucerase)
Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide, primarily in macrophages.
Data Presentation: Comparative Efficacy
Table 1: In Vitro Efficacy Data for Miglustat and Imiglucerase in Gaucher Disease Models
| Parameter Measured | Miglustat (Substrate Reduction Therapy) | Imiglucerase (Enzyme Replacement Therapy) | Cell Model |
| Glucosylceramide Synthase (GCS) Inhibition (IC50) | 10–50 µM[3] | Not Applicable | Various cell lines |
| Glucocerebrosidase (GCase) Activity | May act as a pharmacological chaperone, potentially increasing residual GCase activity.[4][5] | Directly increases GCase activity.[6] | Patient-derived fibroblasts |
| Glucosylceramide (GC) Levels | Reduces the rate of GC synthesis.[7] | Directly catabolizes accumulated GC.[8] | Patient-derived fibroblasts, mouse models |
Note: The data presented is compiled from multiple sources and does not represent a direct head-to-head comparison in a single study.
Experimental Protocols
1.2.1. In Vitro Model for Gaucher Disease
-
Cell Lines: Patient-derived skin fibroblasts with known GBA1 mutations are commonly used. These cells exhibit reduced GCase activity and accumulation of glucosylceramide.
-
Culture Conditions: Cells are cultured in standard cell culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
1.2.2. Glucocerebrosidase (GCase) Activity Assay
This assay measures the enzymatic activity of GCase in cell lysates.
-
Principle: The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by GCase to produce a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is proportional to the GCase activity.
-
Protocol:
-
Culture patient-derived fibroblasts to confluence.
-
Lyse the cells using a lysis buffer (e.g., containing Triton X-100).
-
Incubate the cell lysate with the 4-MUG substrate in a buffer at an acidic pH (to favor lysosomal enzyme activity).
-
Stop the reaction with a high pH buffer.
-
Measure the fluorescence of 4-MU using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Normalize the fluorescence to the total protein concentration in the lysate.
-
1.2.3. Glucosylceramide Quantification
This method quantifies the amount of stored glucosylceramide in cells.
-
Principle: Lipids are extracted from the cells and analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Protocol:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Extract total lipids from the cell pellet using a solvent system (e.g., chloroform:methanol).
-
Separate the lipid species using HPLC.
-
Detect and quantify glucosylceramide using tandem mass spectrometry.
-
Normalize the amount of glucosylceramide to the total cellular protein or lipid content.
-
Signaling Pathway
In Gaucher disease, the accumulation of glucosylceramide and its derivatives can lead to the hyperactivation of the mTOR (mammalian target of rapamycin) signaling pathway.[9][10][11] This dysregulation contributes to lysosomal dysfunction and impaired autophagy, a cellular recycling process.
Caption: Dysregulation of mTOR signaling in Gaucher disease.
Niemann-Pick Type C Disease: Efficacy of Miglustat
Niemann-Pick type C disease is caused by mutations in the NPC1 or NPC2 genes, leading to the accumulation of unesterified cholesterol and glycosphingolipids in late endosomes and lysosomes.
Data Presentation: Efficacy of Miglustat
ERT is not a standard therapy for NPC. Therefore, this section focuses on the in vitro efficacy of Miglustat.
Table 2: In Vitro Efficacy of Miglustat in Niemann-Pick Type C Disease Models
| Parameter Measured | Effect of Miglustat | Cell Model |
| Glycosphingolipid (GSL) Synthesis | Inhibition of glucosylceramide synthase, reducing GSL synthesis.[2] | Patient-derived fibroblasts |
| Cholesterol Accumulation | Reduction in lysosomal cholesterol accumulation.[12][13] | Patient-derived fibroblasts |
| Lipid Trafficking | Normalization of lipid transport in peripheral blood B-lymphocytes.[2][13] | B-lymphocytes from NPC patients |
Experimental Protocols
2.2.1. In Vitro Model for Niemann-Pick Type C Disease
-
Cell Lines: Patient-derived skin fibroblasts with confirmed NPC1 or NPC2 mutations are the most common in vitro model. These cells exhibit characteristic accumulation of unesterified cholesterol.
-
Culture Conditions: Similar to Gaucher disease models, cells are cultured in standard media at 37°C and 5% CO2.
2.2.2. Cholesterol Accumulation Assay (Filipin Staining)
This qualitative and semi-quantitative method visualizes the accumulation of unesterified cholesterol in cells.
-
Principle: Filipin is a fluorescent compound that specifically binds to unesterified cholesterol. The intensity of the fluorescence is indicative of the amount of cholesterol accumulation.
-
Protocol:
-
Grow NPC fibroblasts on glass coverslips.
-
Fix the cells with paraformaldehyde.
-
Stain the cells with a solution of Filipin in PBS.
-
Wash the cells to remove excess stain.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope with a UV filter.
-
Quantify the fluorescence intensity per cell using image analysis software.[14][15]
-
Signaling Pathway
In Niemann-Pick type C disease, the accumulation of lipids, including cholesterol and glycosphingolipids, leads to a disruption of autophagy, a critical cellular process for clearing damaged organelles and protein aggregates.[6][16][17][18] This impairment is linked to the Beclin-1 signaling pathway.
Caption: Impaired autophagy signaling in Niemann-Pick type C disease.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for evaluating the in vitro efficacy of Miglustat and ERT.
Caption: General workflow for in vitro efficacy testing.
Caption: Mechanisms of action for Miglustat and ERT in Gaucher disease.
Conclusion
This guide provides a comparative overview of the in vitro efficacy of Miglustat and Enzyme Replacement Therapy. For Gaucher disease, both treatments show promise in vitro by targeting different points in the disease pathology; ERT directly replaces the deficient enzyme, while Miglustat reduces the substrate load. For Niemann-Pick type C disease, Miglustat stands as the primary approved therapy that has shown efficacy in reducing the accumulation of key lipids in vitro. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers engaged in the development of novel therapeutics for these debilitating lysosomal storage disorders. Further direct comparative in vitro studies would be invaluable to delineate the relative cellular efficiencies of these treatments more precisely.
References
- 1. benchchem.com [benchchem.com]
- 2. New therapies in the management of Niemann-Pick type C disease: clinical utility of miglustat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic strategies for Gaucher disease: miglustat (NB-DNJ) as a pharmacological chaperone for glucocerebrosidase and the different thermostability of velaglucerase alfa and imiglucerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme replacement and substrate reduction therapy for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR hyperactivity mediates lysosomal dysfunction in Gaucher's disease iPSC-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. Rosa canina L. Methanol Extract and Its Component Rutin Reduce Cholesterol More Efficiently than Miglustat in Niemann–Pick C Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Integrated Platform for High-Throughput Extraction and Mass Spectrometry-Based Quantification of Cholesterol and Sphingosine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Comparison of the Efficacy of Various Compounds in Lowering Intracellular Cholesterol Levels in Niemann-Pick Type C Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Substrate Reduction Therapy in Comparison to Enzyme Replacement Therapy on Immune Aspects and Bone Involvement in Gaucher Disease [mdpi.com]
- 17. The pathogenesis of Niemann-Pick type C disease: a role for autophagy? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Biomarkers for Monitoring Miglustat Treatment Response in Niemann-Pick Disease Type C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to monitor the therapeutic response of Miglustat (B1677133) hydrochloride, a substrate reduction therapy, in patients with Niemann-Pick disease type C (NPC). It also briefly discusses alternative treatments and their associated monitoring biomarkers, supported by experimental data and detailed methodologies.
Introduction to Miglustat and Niemann-Pick Disease Type C
Niemann-Pick disease type C (NPC) is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the NPC1 or NPC2 genes.[1][2] These mutations lead to impaired intracellular lipid trafficking and the accumulation of unesterified cholesterol and glycosphingolipids (GSLs) in various tissues, particularly the brain.[3][4] Miglustat (N-butyldeoxynojirimycin) is an oral medication that functions as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme that catalyzes the first step in GSL biosynthesis.[5][6][7] By reducing the rate of GSL synthesis, Miglustat aims to alleviate the substrate burden in cells, thereby slowing the progression of neurological symptoms.[3][8][9] It is the only approved targeted therapy for NPC in over 40 countries, though not currently in the United States for this indication.[1][9]
Mechanism of Action of Miglustat
Miglustat's therapeutic approach is known as Substrate Reduction Therapy (SRT). It targets the foundational biochemical pathway of GSL accumulation. By inhibiting glucosylceramide synthase, it reduces the production of glucosylceramide, which is the precursor for a range of complex GSLs that build up to toxic levels in NPC.[3][6][7] This reduction helps to restore a better balance between the synthesis and degradation of these lipids, mitigating cellular dysfunction.[6] Because Miglustat can cross the blood-brain barrier, it can act on neurons affected by the disease.[8]
Caption: Mechanism of Miglustat as a substrate reduction therapy.
Biomarkers for Monitoring Miglustat Treatment in NPC
While no single biomarker has been established as a definitive surrogate for clinical outcome, several candidates are used to monitor disease progression and response to Miglustat. These can be categorized as central nervous system (CNS) specific and peripheral/systemic markers.
Central Nervous System (CNS) Biomarkers
Monitoring CNS-specific biomarkers is critical due to the primary neurodegenerative nature of NPC. These are typically measured in cerebrospinal fluid (CSF).
| Biomarker | Matrix | Rationale | Observed Effect of Miglustat |
| Calbindin D | CSF | Marker of cerebellar Purkinje cell loss, a hallmark of NPC neuropathology.[1][10] | Significant reduction observed, suggesting reduced Purkinje cell death.[1][8] |
| FABP3 | CSF | Marker of neuronal inflammation and cell damage. | Levels significantly decreased in treated patients compared to untreated.[1] |
| Choline (B1196258)/N-acetyl aspartate (NAA) ratio | Brain (MRS) | Choline is a marker of neurodegeneration; NAA indicates neuronal viability. | Reduced choline levels and a decreased Choline/NAA ratio observed, suggesting increased neuronal viability.[11][12] |
| Neurofilament Light Chain (NFL) | CSF, Plasma | A general marker of neuronal injury.[10] | Promising candidate for monitoring CNS response, with decreases expected if treatment halts neuronal damage.[10] |
Peripheral (Systemic) Biomarkers
These biomarkers are measured in blood (plasma/serum) and reflect the systemic aspects of the disease.
| Biomarker | Matrix | Rationale | Observed Effect of Miglustat |
| Chitotriosidase | Plasma | Elevated in lysosomal storage disorders due to macrophage activation. | Stable plasma levels reported in patients on Miglustat.[8] |
| CCL18/PARC | Plasma | A chemokine secreted by activated macrophages. | Data suggests it may not fully reflect systemic disease burden in related disorders.[13] |
| Oxysterols (C-triol, 7-KC) | Plasma | Products of non-enzymatic cholesterol oxidation, elevated in NPC.[1] | Useful for diagnosis and monitoring peripheral response, but uninformative for CNS efficacy.[1][14] |
| Bile Acid Derivatives (TCG) | Plasma, DBS | Result from atypical cholesterol metabolism in NPC. | Proven useful for diagnosis and monitoring peripheral treatment response.[1][14] |
| PPCS (lysoSM-509) | Plasma | Atypical sphingolipid that accumulates in NPC. | Useful for monitoring peripheral response but does not correlate with CNS outcomes.[1][14] |
Comparison with Alternative Therapies
The primary alternative therapy under investigation for NPC is Hydroxypropyl-β-cyclodextrin (HPβCD) . Unlike Miglustat, which reduces substrate synthesis, HPβCD acts as a cholesterol-complexing agent to facilitate the removal of accumulated cholesterol from lysosomes.[4][15]
| Therapy | Mechanism of Action | Key Monitoring Biomarkers |
| Miglustat | Substrate Reduction (Inhibits GSL synthesis) | CNS: Calbindin, FABP3, MRS markers.[1][8][12] Systemic: Stable Chitotriosidase.[8] |
| HPβCD | Cholesterol Sequestration & Removal | CNS: CSF Calbindin, FABP3 (levels lowered).[1] Systemic: Plasma C-triol, TCG, PPCS (levels rapidly reduced).[1] |
It is important to note that for both therapies, peripheral biomarkers (C-triol, TCG, PPCS) do not currently serve as reliable indicators of CNS treatment efficacy.[1][14] This highlights a critical gap in the field: the need for a validated, non-invasive biomarker to monitor the neurological response to therapy.[1][14]
Experimental Protocols
Quantification of CSF Calbindin D by Immunoassay
This protocol outlines the general steps for measuring Calbindin D, a key marker of Purkinje cell loss, in cerebrospinal fluid.
Caption: General workflow for CSF Calbindin D measurement via ELISA.
Methodology:
-
Sample Collection: Cerebrospinal fluid is collected from patients via lumbar puncture following standardized clinical procedures.
-
Processing: Samples are immediately centrifuged to pellet any cells or debris. The supernatant is carefully collected.
-
Storage: The CSF supernatant is aliquoted and stored at -80°C until analysis to ensure protein stability.
-
Immunoassay (ELISA):
-
A 96-well microplate is coated with a capture antibody specific for Calbindin D.
-
The plate is washed and blocked to prevent non-specific binding.
-
Patient CSF samples and a dilution series of recombinant Calbindin D (for the standard curve) are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (like horseradish peroxidase - HRP) is added.
-
Following another incubation and wash step, a chromogenic substrate is added. The enzyme converts the substrate, leading to a color change.
-
A stop solution is added, and the absorbance is measured using a microplate reader.
-
-
Quantification: The concentration of Calbindin D in the patient samples is determined by interpolating their absorbance values against the standard curve.[1]
Analysis of Plasma Oxysterols (C-triol) by Mass Spectrometry
This protocol describes a typical workflow for quantifying cholestane-3β,5α,6β-triol (C-triol), a diagnostic and peripheral monitoring biomarker for NPC.
Methodology:
-
Sample Preparation:
-
An internal standard (e.g., a deuterated version of C-triol) is added to a known volume of patient plasma.
-
Lipids are extracted from the plasma using an organic solvent system (e.g., Folch extraction with chloroform/methanol).
-
The sample is subjected to saponification (hydrolysis with a strong base like KOH) to remove interfering esterified sterols.
-
The non-saponifiable lipids, including the oxysterols, are then extracted.
-
-
Derivatization: The extracted oxysterols are often derivatized (e.g., silylation with BSTFA) to improve their volatility and ionization efficiency for gas chromatography.
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
The liquid chromatography step separates C-triol from other molecules in the sample based on its chemical properties.
-
The mass spectrometer then ionizes the C-triol molecules and measures their mass-to-charge ratio.
-
Tandem mass spectrometry (MS/MS) is used for high specificity, where a specific parent ion for C-triol is selected and fragmented, and a specific fragment ion is monitored.
-
-
Quantification: The amount of C-triol is quantified by comparing the peak area of the analyte to that of the known amount of internal standard.[1]
Conclusion
Monitoring the treatment response to Miglustat in Niemann-Pick disease type C relies on a combination of clinical assessments and biomarker analysis. While systemic biomarkers like oxysterols and bile acids are valuable for diagnosis and tracking peripheral disease, they are not reliable indicators of neurological improvement.[14] CNS-specific markers, such as CSF Calbindin D and advanced neuroimaging techniques, provide more direct evidence of treatment effect within the brain.[8][12] A significant challenge remains in identifying and validating non-invasive biomarkers that accurately reflect CNS response to therapy, which would greatly accelerate the development and evaluation of new treatments for NPC.[1][14]
References
- 1. Advancing Diagnosis and Treatment of Niemann-Pick C disease through Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Diagnosis and Treatment of Niemann-Pick Disease Type C in Children: A Guide to Early Diagnosis for the General Pediatrician - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 4. Frontiers | Advances in research on potential therapeutic approaches for Niemann-Pick C1 disease [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. checkrare.com [checkrare.com]
- 10. youtube.com [youtube.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Cross-Validation of Miglustat Hydrochloride Results: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the therapeutic effects of Miglustat hydrochloride in preclinical genetic models and clinical trials for Gaucher disease (GD) and Niemann-Pick type C (NPC) disease. The objective is to offer researchers, scientists, and drug development professionals a clear cross-validation of Miglustat's performance, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound is an orally administered inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] In lysosomal storage disorders like Gaucher and Niemann-Pick type C diseases, the genetic deficiency of specific lysosomal enzymes leads to the accumulation of these glycosphingolipids. Miglustat acts as a substrate reduction therapy (SRT), decreasing the rate of glycosphingolipid synthesis to match the reduced catabolic capacity of the deficient enzymes, thereby alleviating the cellular storage burden.[1][3] A key feature of Miglustat is its ability to cross the blood-brain barrier, making it a therapeutic option for the neurological manifestations of these diseases.[1][4]
Glycosphingolipid Biosynthesis Pathway and Miglustat's Site of Action
References
- 1. A standardized protocol for quantification of saccadic eye movements: DEMoNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
A Comparative Analysis of the Neuroprotective Effects of Miglustat and Ambroxol
A Guide for Researchers and Drug Development Professionals
The landscape of neuroprotective therapeutics is continually evolving, with novel strategies emerging to combat the debilitating progression of neurodegenerative diseases. Among the promising agents, Miglustat (B1677133) and Ambroxol (B1667023) have garnered significant attention for their distinct yet potentially synergistic mechanisms of action. This guide provides an objective comparison of their neuroprotective effects, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Core Mechanisms of Neuroprotection
Miglustat and Ambroxol exert their neuroprotective effects through fundamentally different primary mechanisms. Miglustat acts as a substrate reduction therapy, while Ambroxol functions as a pharmacological chaperone and exhibits broader neuroprotective activities.
Miglustat: Substrate Reduction Therapy
Miglustat is an inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[1][2] By reducing the production of glucosylceramide, Miglustat alleviates the accumulation of this substrate in lysosomal storage disorders like Gaucher disease and Niemann-Pick disease type C (NP-C).[2][3][4] This reduction in substrate burden is the primary mechanism behind its therapeutic effects in these conditions.[4] Notably, Miglustat can cross the blood-brain barrier, enabling it to address the neurological manifestations of these diseases.[2][4]
Ambroxol: Pharmacological Chaperone and Multifaceted Neuroprotection
Ambroxol, a widely used mucolytic agent, has been repurposed for its neuroprotective properties.[5][6] Its primary neuroprotective mechanism is attributed to its function as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase).[7][8][9] In individuals with mutations in the GBA1 gene, which encodes GCase, Ambroxol assists in the correct folding of the mutant enzyme, facilitating its trafficking to the lysosome and increasing its activity.[7][8] This is particularly relevant for Gaucher disease and as a potential therapy for Parkinson's disease, where GBA1 mutations are a significant risk factor.[9]
Beyond its chaperone activity, Ambroxol exhibits a range of other neuroprotective effects, including:
-
Anti-inflammatory properties: It can reduce the activation of microglia and the production of pro-inflammatory cytokines.[5][10]
-
Antioxidant effects: Ambroxol can scavenge reactive oxygen species, mitigating oxidative stress.[5][10]
-
Enhancement of autophagy: By stabilizing GCase, it promotes the efficient clearance of cellular waste, including misfolded protein aggregates like α-synuclein.[5][11]
-
Modulation of cellular stress: It helps to alleviate endoplasmic reticulum (ER) stress.[5]
Comparative Data on Neuroprotective Efficacy
The following tables summarize the key characteristics and clinical trial data for Miglustat and Ambroxol, providing a comparative overview of their neuroprotective potential.
| Feature | Miglustat | Ambroxol |
| Primary Mechanism | Substrate Reduction Therapy (Inhibitor of Glucosylceramide Synthase)[1][2] | Pharmacological Chaperone (for GCase)[7][8][9] |
| Secondary Mechanisms | May have chaperone-like activity at low doses[12] | Anti-inflammatory, Antioxidant, Autophagy enhancer, ER stress reducer[5][10] |
| Primary Disease Targets | Gaucher Disease (Type 1), Niemann-Pick Disease Type C[1][13] | Parkinson's Disease, Gaucher Disease, Parkinson's Disease Dementia[6][14] |
| Blood-Brain Barrier Permeability | Yes[2][4] | Yes[11] |
Table 1: Comparison of the Core Neuroprotective Features of Miglustat and Ambroxol.
| Clinical Trial Identifier | Disease | Drug(s) | Phase | Key Findings/Status |
| NCT03910621 | Niemann-Pick Disease Type C | Miglustat | Phase IV | Demonstrated disease stabilization in Chinese patients.[15] |
| ISRCTN26761144 | Niemann-Pick Disease Type C | Miglustat | Randomized Controlled Trial | Improved or stabilized several clinically relevant neurological markers.[16] |
| N/A | Neuronal Ceroid Lipofuscinosis Type 3 | Miglustat | Open-Label | Favorable safety profile and slower rate of physical decline compared to historical controls.[17] |
| NCT02914366 | Parkinson's Disease Dementia | Ambroxol | Phase II | Did not meet primary endpoints, but showed promising signals, especially in patients with GBA mutations.[14] |
| ASPro-PD | Parkinson's Disease | Ambroxol | Phase III | Currently underway to assess if Ambroxol can slow the progression of Parkinson's.[18][19] |
| Virtual Trial (medRxiv) | Tay-Sachs Disease | Miglustat and Ambroxol | Phase Ib/II (in silico) | Combination therapy showed greater benefits in reducing neurodegeneration and cognitive decline compared to Miglustat alone.[20][21] |
Table 2: Summary of Relevant Clinical Trials for Miglustat and Ambroxol in Neurodegenerative Diseases.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental approaches is crucial for understanding the distinct and potentially synergistic effects of Miglustat and Ambroxol.
Caption: Miglustat's Mechanism of Action.
Caption: Ambroxol's Multifaceted Neuroprotection.
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.
Glucocerebrosidase (GCase) Activity Assay
-
Objective: To measure the enzymatic activity of GCase in cell lysates or patient-derived cells.
-
Principle: This assay typically uses a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by GCase to release a fluorescent product (4-methylumbelliferone).
-
Protocol:
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., 0.25% Triton X-100, 0.25% taurocholate in citrate/phosphate buffer, pH 5.4).
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).
-
Enzyme Reaction: Incubate a standardized amount of cell lysate with the 4-MUG substrate at 37°C.
-
Reaction Termination: Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer).
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Data Analysis: Calculate GCase activity relative to the total protein concentration and express as nmol/mg/hour.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the metabolic activity of cells as an indicator of cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the compounds of interest (Miglustat, Ambroxol, neurotoxin) for the desired duration.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
-
Western Blot for α-synuclein Aggregation
-
Objective: To quantify the levels of monomeric and aggregated forms of α-synuclein.
-
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for α-synuclein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Logical Relationship and Future Directions
The distinct mechanisms of Miglustat and Ambroxol present a compelling rationale for their potential combined use in certain neurodegenerative diseases.
Caption: Potential Synergy of Miglustat and Ambroxol.
The combination of reducing the substrate load with Miglustat while simultaneously enhancing the function of the residual catabolic enzyme with Ambroxol could provide a more robust therapeutic effect than either agent alone, particularly in lysosomal storage disorders with neurological involvement.[20][21] The virtual trial data in Tay-Sachs disease supports this hypothesis.[20][21][22]
Future research should focus on:
-
In vivo studies: Validating the synergistic effects of Miglustat and Ambroxol in animal models of various neurodegenerative diseases.
-
Clinical trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of combination therapy in patient populations.
-
Biomarker discovery: Identifying and validating biomarkers to monitor the individual and combined effects of these drugs on their respective pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 3. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parkinson.ca [parkinson.ca]
- 7. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New research shows promise for treating Alzheimer's and Parkinson's [dmu.ac.uk]
- 13. Miglustat: Generic, Gaucher Uses, Side Effects, Dosage [medicinenet.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Evaluation of the safety and efficacy of miglustat for the treatment of Chinese patients with Niemann-Pick disease type C: A prospective, open-label, single-arm, phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Long-Term Open-Label Study Evaluating Oral Miglustat Treatment in Patients With Neuronal Ceroid Lipofuscinosis Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]
- 19. Phase 3 clinical trial of ambroxol for Parkinson's confirmed - Cure Parkinson's [cureparkinsons.org.uk]
- 20. medrxiv.org [medrxiv.org]
- 21. medrxiv.org [medrxiv.org]
- 22. medrxiv.org [medrxiv.org]
In vitro studies comparing different substrate reduction therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different substrate reduction therapies (SRTs) based on available in vitro experimental data. SRTs represent a therapeutic strategy for several lysosomal storage disorders by inhibiting the synthesis of accumulating substrates. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to aid in the evaluation of these compounds for research and drug development purposes.
Mechanism of Action: Targeting Glycosphingolipid Biosynthesis
Substrate reduction therapies for glycosphingolipid (GSL) storage disorders, such as Gaucher and Fabry diseases, primarily target the enzyme glucosylceramide synthase (GCS). GCS catalyzes the first committed step in the biosynthesis of most GSLs by transferring glucose to ceramide. By inhibiting this enzyme, SRTs aim to reduce the production of downstream substrates that accumulate in these disorders, such as glucosylceramide (GlcCer) in Gaucher disease and globotriaosylceramide (Gb3) in Fabry disease.
Below is a diagram illustrating the targeted step in the GSL biosynthetic pathway.
Caption: Glycosphingolipid biosynthesis pathway and the target of SRTs.
Quantitative Comparison of SRTs
The following tables summarize the in vitro efficacy of different SRTs in reducing relevant substrates. Data is compiled from studies using patient-derived cell models.
Table 1: In Vitro Efficacy of Lucerastat (B1675357) in Fabry Disease Fibroblasts
| Parameter | Value | Cell Lines | Reference |
| Median IC50 for Gb3 reduction | 11 µM (IQR: 8.2-18 µM) | 13 Fabry patient fibroblast lines | [1] |
| Median percent Gb3 reduction | 77% (IQR: 70-83%) | 13 Fabry patient fibroblast lines | [1] |
| Median IC50 for LysoTracker staining reduction | 11 µM (IQR: 3-17 µM) | 8 Fabry patient fibroblast lines | [2] |
| Median percent LysoTracker staining reduction | 83% (IQR: 74-87%) | 8 Fabry patient fibroblast lines | [2] |
Table 2: In Vitro Efficacy of Venglustat Analogue (GZ452) in a Gaucher Disease Neuronal Cell Model
| Parameter | Condition | Result | Cell Line | Reference |
| Glucosylceramide (GC) levels | 300 nM GZ452 treatment | Normalized to wild-type levels | Gba-/- mouse neurons | [3] |
| Glucosylsphingosine (B128621) (GS) levels | 300 nM GZ452 treatment | Significantly reduced | Gba-/- mouse neurons | [3] |
Table 3: Comparative In Vitro Effects of Various Glucosylceramide Synthase Inhibitors
| Compound | Effect | Cell Line | Reference |
| Miglustat (50 µM) | Significantly reduced GD1a and Gb4 expression | MC3T3-E1 mouse osteoblast cells | [4] |
| D-PDMP (5-20 µM) | Dose-dependently decreased GD1a and Gb4 expression | MC3T3-E1 mouse osteoblast cells | [4] |
| D-PPMP (0.1-5.0 µM) | Significantly reduced GD1a and Gb4 expression | MC3T3-E1 mouse osteoblast cells | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Quantification of Globotriaosylceramide (Gb3) in Cultured Fibroblasts
This protocol is adapted from studies evaluating SRT efficacy in Fabry patient-derived fibroblasts.[1][5]
1. Cell Culture and Treatment:
-
Culture Fabry patient-derived fibroblasts in appropriate media until confluent.
-
Treat cells with varying concentrations of the SRT (e.g., lucerastat) or vehicle control for a specified period (e.g., 9 days).
2. Lipid Extraction:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Extract total lipids using a solvent mixture such as chloroform/methanol (B129727)/water (e.g., 2:1:0.3 v/v/v).
-
Vortex the mixture vigorously, sonicate, and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic phase containing the lipids.
3. Sample Preparation for LC-MS/MS:
-
Dry the extracted lipid samples under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol with ammonium (B1175870) formate (B1220265) and formic acid).
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Separate the different lipid species using a suitable column (e.g., C4 or C18) and a gradient elution program.
-
Perform mass spectrometry in multiple reaction monitoring (MRM) mode to specifically detect and quantify Gb3 isoforms. Use a known amount of an appropriate internal standard (e.g., N-heptadecanoyl-ceramide trihexoside) for accurate quantification.
Protocol 2: Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of SRTs on GCS.[6]
1. Preparation of Cell Lysates:
-
Culture cells known to express GCS (e.g., HepG2 cells) to a sufficient density.
-
Harvest the cells, wash with PBS, and lyse them in a suitable buffer to release the cellular proteins, including GCS.
-
Determine the total protein concentration of the lysate.
2. In Vitro GCS Reaction:
-
In a reaction tube, combine the cell lysate (containing GCS), a fluorescently or isotopically labeled ceramide substrate (e.g., C8-ceramide), and UDP-glucose in a reaction buffer.
-
Add varying concentrations of the SRT inhibitor or vehicle control.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour) to allow the enzymatic reaction to proceed.
3. Product Quantification:
-
Stop the reaction by adding a solvent to extract the lipids.
-
Separate the product, labeled glucosylceramide, from the unreacted substrate using techniques like thin-layer chromatography (TLC) or LC-MS/MS.
-
Quantify the amount of product formed.
4. Data Analysis:
-
Calculate the percentage of GCS inhibition for each SRT concentration compared to the vehicle control.
-
Determine the IC50 value of the SRT by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway in Gaucher Disease
In vitro studies using a neuronal cell model of Gaucher disease have shown that the accumulation of glucosylceramide and glucosylsphingosine leads to the hyperactivation of the mTORC1 signaling pathway.[3][7] Treatment with a venglustat analogue was found to diminish this hyperactivity.[3] The following diagram illustrates the mTORC1 signaling pathway and the proposed point of intervention by SRTs.
Caption: mTORC1 signaling in Gaucher disease and SRT intervention.
Experimental Workflow: In Vitro SRT Comparison
The following diagram outlines a typical workflow for comparing the efficacy of different SRTs in a cell-based assay.
Caption: Workflow for in vitro comparison of SRT efficacy.
References
- 1. Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amicusrx.com [amicusrx.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Signaling Interactive Pathway: R&D Systems [rndsystems.com]
Miglustat Hydrochloride: A Comparative Analysis for Lysosomal Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of Miglustat (B1677133) hydrochloride with alternative therapies for the treatment of Gaucher disease type 1 and Niemann-Pick disease type C (NPC). The information presented is collated from a range of clinical trials and research publications to support informed decision-making in research and drug development.
Mechanism of Action: Substrate Reduction Therapy
Miglustat is an inhibitor of the enzyme glucosylceramide synthase, which is responsible for the first step in the synthesis of most glycosphingolipids.[1] In lysosomal storage disorders like Gaucher disease and NPC, the genetic deficiency of specific enzymes leads to the accumulation of these glycosphingolipids. By inhibiting their synthesis, Miglustat reduces the rate of accumulation of the toxic substrate, a therapeutic approach known as Substrate Reduction Therapy (SRT).[1]
Comparative Efficacy in Gaucher Disease Type 1
Miglustat is an oral therapeutic option for adult patients with mild to moderate Gaucher disease type 1 for whom enzyme replacement therapy (ERT) is not a suitable option.[2] Another oral SRT, Eliglustat (B216), is also available.
Data from Clinical Trials
The following tables summarize the comparative efficacy of Miglustat, ERT (Imiglucerase), and Eliglustat from various clinical trials.
Table 1: Efficacy in Treatment-Naïve Patients
| Parameter | Miglustat (12 months) | ERT (Imiglucerase) | Eliglustat (9 months) |
| Spleen Volume Reduction | 19% | Data varies by dosage and patient | 28%[3] |
| Liver Volume Reduction | 12% | Data varies by dosage and patient | 6.6%[3] |
| Hemoglobin Increase | +0.24 g/dL | Data varies by dosage and patient | +1.22 g/dL[3] |
| Platelet Count Increase | +8.7 x 10⁹/L | Data varies by dosage and patient | +41.06%[4] |
Table 2: Efficacy in Patients Switching from Enzyme Replacement Therapy (ERT)
| Parameter | Miglustat (12 months) | Eliglustat (12 months) |
| Stability Maintenance | Most patients remained clinically stable.[5] | Non-inferior to imiglucerase (B1177831) in maintaining stability.[6] |
| Hemoglobin | No significant change.[5] | Stable.[6] |
| Platelet Count | Stable.[5] | Stable.[6] |
| Spleen Volume | Unchanged.[5] | Stable.[6] |
| Liver Volume | Unchanged.[5] | Stable.[6] |
Comparative Efficacy in Niemann-Pick Disease Type C (NPC)
For NPC, a progressive neurological disorder, Miglustat is the only approved disease-modifying therapy in many regions. The primary alternative is supportive and symptomatic care.
Data from Clinical Trials
A randomized controlled trial and its open-label extension have provided key data on the efficacy of Miglustat in stabilizing neurological manifestations of NPC.
Table 3: Neurological Stabilization in NPC Patients Treated with Miglustat
| Neurological Domain | Outcome in Miglustat-Treated Patients (after 24 months) |
| Horizontal Saccadic Eye Movement (HSEM) Velocity | Stabilization. |
| Ambulation | Stabilized. |
| Swallowing | Improved or stable in up to 93% of patients. |
| Overall Disease Stability | 68% of patients receiving ≥12 months of therapy had stable disease. |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for the interpretation of the presented data.
Miglustat in Gaucher Disease Type 1 (Switch from ERT)
-
Study Design: A Phase II, open-label, randomized trial.
-
Patient Population: 36 patients with stable Gaucher disease type 1 who had been receiving imiglucerase (ERT) for at least two years.[5]
-
Methodology: Patients were randomized to one of three groups: continue imiglucerase, switch to oral miglustat (100 mg three times daily), or receive a combination of both therapies.[5]
-
Endpoints: The primary endpoints were changes in liver and spleen volume, hemoglobin concentration, and platelet count over a 6-month period, with a 12-month extension.[5]
Miglustat in Niemann-Pick Disease Type C
-
Study Design: A randomized, controlled trial with an open-label extension.
-
Patient Population: 29 patients aged 12 years or older with NPC, and an additional cohort of 12 children younger than 12.
-
Methodology: Patients 12 years and older were randomized to receive either oral miglustat (200 mg three times a day) or standard care for 12 months. The pediatric cohort all received miglustat. All participants could then enter a 12-month open-label extension on miglustat.
-
Endpoints: The primary endpoint was the change in horizontal saccadic eye movement (HSEM) velocity. Secondary endpoints included changes in ambulation, swallowing capacity, and auditory acuity.
Safety and Tolerability
The most common adverse events associated with Miglustat are gastrointestinal in nature, including diarrhea, flatulence, and abdominal pain. Weight loss and tremor have also been reported. These side effects are often most prominent at the beginning of treatment and may be managed with dietary modifications.
Conclusion
Miglustat hydrochloride offers a valuable oral therapeutic option for specific patient populations with Gaucher disease type 1 and is a key disease-modifying therapy for Niemann-Pick disease type C. Its efficacy in stabilizing key disease parameters has been demonstrated in clinical trials. The choice of therapy should be based on a comprehensive evaluation of the patient's clinical status, the potential benefits, and the tolerability profile of the treatment. Further research and head-to-head clinical trials will continue to refine the optimal use of Miglustat in the management of these rare lysosomal storage disorders.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Outcomes after 18 months of eliglustat therapy in treatment‐naïve adults with Gaucher disease type 1: The phase 3 ENGAGE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of miglustat on stabilization of neurological disorder in niemann-pick disease type C: Iranian pediatric case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eliglustat maintains long-term clinical stability in patients with Gaucher disease type 1 stabilized on enzyme therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Critical Appraisal of Miglustat Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a critical appraisal of clinical trial data for Miglustat hydrochloride. It offers an objective comparison with alternative therapies for Niemann-Pick disease type C (NP-C) and Gaucher disease type 1 (GD1), supported by experimental data and detailed methodologies.
Miglustat, an N-alkylated imino sugar, is a competitive and reversible inhibitor of the enzyme glucosylceramide synthase, which is pivotal in the synthesis of most glycosphingolipids.[1] By reducing the rate of glycosphingolipid biosynthesis, Miglustat acts as a substrate reduction therapy (SRT). This approach aims to decrease the accumulation of glucosylceramide in lysosomes, thereby alleviating the cellular pathology underlying lysosomal storage disorders.[2] Miglustat is approved for the treatment of progressive neurological symptoms in adult and pediatric patients with Niemann-Pick disease type C (NP-C) and for adults with mild to moderate type 1 Gaucher disease (GD1) for whom enzyme replacement therapy (ERT) is not a suitable option.[1][3]
Mechanism of Action: Substrate Reduction Therapy
Miglustat's therapeutic effect stems from its ability to inhibit glucosylceramide synthase, the initial and rate-limiting enzyme in the biosynthesis of glucosylceramide-based glycosphingolipids.[1] In lysosomal storage disorders like Gaucher and Niemann-Pick type C disease, the genetic deficiency of specific catabolic enzymes leads to the accumulation of these lipids. Miglustat's inhibition of the anabolic pathway reduces the substrate load on the deficient enzyme, thereby mitigating the pathological accumulation.[1][2]
Clinical Efficacy of Miglustat
Niemann-Pick Disease Type C (NP-C)
Clinical trials have demonstrated that Miglustat can stabilize the progressive neurological symptoms of NP-C. The primary endpoints in these trials often include measures of eye movement, ambulation, and swallowing function.
A key randomized, controlled trial showed that Miglustat stabilized neurological disease over 12 months in adult and juvenile patients.[4] Long-term data from an open-label extension of this trial indicated that these stabilizing effects were maintained.[4][5] Specifically, mean horizontal saccadic eye movement (HSEM) velocity showed improvement at 12 months and stabilization at 24 months.[4][5] Swallowing capacity was improved or stable in a high percentage of patients, and ambulation was also stabilized.[4][5]
| Parameter | Miglustat (12 months) | Miglustat (24 months) | Control (12 months) |
| HSEM Velocity | Improvement | Stabilization | Deterioration |
| Swallowing | 86% improved/stable | 93% improved/stable | Not reported |
| Ambulation | Stabilized | Stabilized | Deterioration |
| Disease Stability | 68% of patients stable | - | Not reported |
Table 1: Summary of Key Efficacy Outcomes for Miglustat in NP-C. Data compiled from a randomized controlled trial and its open-label extension.[4][5]
Gaucher Disease Type 1 (GD1)
For GD1, Miglustat is indicated for patients who cannot be treated with enzyme replacement therapy (ERT).[1] Clinical trials have shown that Miglustat improves key systemic manifestations of the disease.
In treatment-naïve patients, Miglustat has been shown to reduce liver and spleen volumes and improve hematological parameters such as hemoglobin concentration and platelet counts.[6] Long-term studies have demonstrated sustained therapeutic effects, with continued improvements in organ volumes and hematological markers over 36 months.[6]
| Parameter | Baseline | 12 Months | 24 Months | 36 Months |
| Liver Volume Reduction (%) | - | - | - | 18% |
| Spleen Volume Reduction (%) | - | - | - | 30% |
| Hemoglobin Increase (g/dL) | Baseline | 0.55 | 1.28 | 1.30 |
| Platelet Count Increase (x10⁹/L) | Baseline | - | - | 22 |
Table 2: Long-term Efficacy of Miglustat in Treatment-Naïve GD1 Patients.[6]
Comparison with Alternative Therapies
Niemann-Pick Disease Type C (NP-C)
Currently, Miglustat is the only approved disease-modifying therapy for NP-C in many regions.[1] Supportive care remains the standard of management, addressing symptoms such as seizures, dystonia, and dysphagia.[7] Arimoclomol (B1213184), a heat-shock protein amplifier, has been investigated in clinical trials and has shown a reduction in disease progression.[6] In a phase 2/3 trial, arimoclomol, when added to routine clinical care (which could include miglustat), demonstrated a sustained reduction in disease progression over 5 years.[6]
Gaucher Disease Type 1 (GD1)
The primary treatment for GD1 is enzyme replacement therapy (ERT) with agents like imiglucerase, velaglucerase alfa, and taliglucerase alfa. Another oral substrate reduction therapy, eliglustat (B216), is also available.
| Therapy | Route of Administration | Key Efficacy Outcomes |
| Miglustat | Oral | Reduction in liver and spleen volume, improvement in hemoglobin and platelet counts.[6] |
| Eliglustat | Oral | Significant reduction in spleen and liver volume, increase in hemoglobin and platelet counts.[3] |
| Velaglucerase alfa (ERT) | Intravenous | Significant improvements in hemoglobin, platelet counts, and liver and spleen volumes.[4] |
Table 3: Comparison of Miglustat with Other Therapies for GD1.
Clinical trials directly comparing Miglustat to ERT are limited. However, studies have evaluated switching from ERT to Miglustat, with results indicating that Miglustat can maintain the clinical stability achieved with ERT in many patients.[8]
Safety and Tolerability
The most common adverse events associated with Miglustat are gastrointestinal, including diarrhea, flatulence, and abdominal pain.[4] Weight loss and tremor are also frequently reported.[4] These side effects are often mild to moderate and tend to decrease in frequency and severity over time.[6]
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of key experimental protocols used in Miglustat trials.
Measurement of Horizontal Saccadic Eye Movement (HSEM) Velocity
HSEM velocity is a key indicator of neurological function in NP-C. Its measurement typically involves:
-
Patient Setup: The patient is seated in a dark, quiet room with their head stabilized.
-
Stimulus Presentation: Visual targets (e.g., dots of light) are presented on a screen at various horizontal positions.
-
Eye Movement Recording: Eye movements are recorded using techniques such as electro-oculography or video-oculography, which track the position of the eyes over time.
-
Data Analysis: The recorded data is analyzed to calculate the peak velocity of the saccades (rapid eye movements) between targets. The relationship between saccade amplitude and peak velocity is often plotted to assess saccadic function comprehensively.
Assessment of Swallowing
Swallowing function is a critical clinical endpoint, particularly in neurodegenerative diseases. Assessment methods include:
-
Clinical Swallowing Evaluation: A trained speech-language pathologist assesses the patient's ability to swallow different consistencies of food and liquid. This may involve observing for signs of aspiration (food or liquid entering the airway), such as coughing or changes in vocal quality.
-
Videofluoroscopic Swallowing Study (VFSS): Also known as a modified barium swallow, this is a radiographic procedure that provides a real-time view of the swallowing process. The patient swallows various substances mixed with barium, allowing for detailed assessment of the oral, pharyngeal, and esophageal phases of swallowing.
Assessment of Ambulation
Gait and balance are important measures of motor function. Common assessment tools include:
-
Timed Walking Tests: The time taken to walk a set distance (e.g., 10-meter walk test) is measured to assess walking speed.
-
Gait Analysis Systems: More sophisticated assessments may use instrumented walkways or wearable sensors to quantify various gait parameters, such as stride length, cadence, and joint angles.
Experimental Workflow
The typical workflow for a clinical trial investigating Miglustat involves several key stages, from patient recruitment to data analysis and reporting.
Conclusion
This compound represents a significant therapeutic option for patients with Niemann-Pick disease type C and a valuable alternative for certain patients with Gaucher disease type 1. Clinical trial data consistently demonstrate its efficacy in stabilizing neurological progression in NP-C and improving systemic symptoms in GD1. While generally well-tolerated, its gastrointestinal side effects require careful management. For researchers and clinicians, a thorough understanding of the comparative efficacy, safety profile, and the methodologies used to generate this evidence is essential for making informed decisions about its use and for designing future studies in the field of lysosomal storage disorders.
References
- 1. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term effects of eliglustat on skeletal manifestations in clinical trials of patients with Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seven‐year safety and efficacy with velaglucerase alfa for treatment‐naïve adult patients with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.wright.edu [research.wright.edu]
- 6. Long-term efficacy and safety of arimoclomol in Niemann-Pick disease type C: Final results of the phase 2/3 NPC-002 48-month open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consensus clinical management guidelines for Niemann-Pick disease type C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal of Miglustat Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals handling miglustat (B1677133) hydrochloride, a glucosylceramide synthase inhibitor, understanding the correct disposal procedures is paramount. This guide provides essential, step-by-step information for the proper disposal of miglustat hydrochloride, aligning with general laboratory safety protocols and pharmaceutical waste regulations.
Hazard Assessment and Classification
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance for transport.[1] However, some sources indicate that it can cause skin and eye irritation.[2] As with any chemical compound, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
While not typically categorized as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), disposal regulations for pharmaceutical waste can vary by state and local jurisdiction.[3][4] Therefore, it is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to arrange for collection by a specialized hazardous material disposal company.[5] Incineration in a licensed facility is a common and preferred method for destroying pharmaceutical waste.[4][5][6]
1. Collection and Storage of Waste:
-
Solid Waste: Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty containers into a designated, clearly labeled waste container.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand) and place it in the designated solid waste container.
-
Container Labeling: The waste container should be labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" or as directed by your institution's EHS guidelines. Include the chemical name, "this compound."
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Cover the spill with an absorbent material.
-
Sweep or scoop the material into a designated waste container.
-
Clean the spill area thoroughly with soap and water.
3. Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain.[4][7] This can introduce the active pharmaceutical ingredient into waterways, potentially harming aquatic life and impacting water quality.[7]
-
Do not dispose of this compound in the regular trash unless explicitly permitted by your local regulations and institutional policies.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO₄ · HCl | |
| Molecular Weight | 255.74 g/mol | |
| Melting Point | 169-172°C | [6] |
| Flash Point | 208.5°C | [6] |
| Solubility | Soluble in water | [5] |
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always prioritize consulting your institution's specific EHS protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
